(2,3-Dichloro-4-formylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2,3-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYHKZUDFPONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698156 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-89-8 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,3-Dichloro-4-formylphenyl)boronic acid: A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a reactive aldehyde and a versatile boronic acid moiety on a dichlorinated phenyl ring, makes it a valuable building block for constructing complex molecular frameworks. This guide provides an in-depth exploration of a robust synthetic pathway, detailed characterization protocols, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is curated to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.
Introduction: The Strategic Value of a Bifunctional Building Block
Arylboronic acids are foundational reagents in modern organic chemistry, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are cornerstones of pharmaceutical development, enabling the efficient formation of carbon-carbon bonds to assemble complex active pharmaceutical ingredients (APIs).[2][3]
This compound (IUPAC Name: this compound, CAS: 352535-89-8) elevates this utility by incorporating two distinct reactive centers.[4] The boronic acid group serves as a handle for cross-coupling, while the formyl (aldehyde) group provides a gateway for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and condensations. The presence of two chlorine atoms on the aromatic ring further modulates the electronic properties and steric profile of the molecule, offering a unique substitution pattern for structure-activity relationship (SAR) studies in drug design. Boron-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a boronic acid-based proteasome inhibitor, underscoring the therapeutic potential of this chemical class.[5][6]
This guide offers a detailed protocol for the synthesis and rigorous characterization of this high-value compound.
Synthesis of this compound
The synthesis of arylboronic acids can be approached through several methods, including the reaction of organolithium or Grignard reagents with borate esters or through metal-catalyzed borylation of aryl halides.[7][8] For this compound, a logical and robust approach involves a halogen-metal exchange from a suitable precursor followed by trapping with a borate ester.
Retrosynthetic Strategy & Rationale
The chosen synthetic pathway begins with the commercially available 1-bromo-2,3-dichlorobenzene. The strategy involves the introduction of the formyl group via ortho-lithiation and formylation, followed by a second lithiation and borylation to install the boronic acid moiety. This sequence is designed to control the regiochemistry of substitution.
The core challenge in this synthesis is the management of the highly reactive organolithium intermediates and ensuring the aldehyde functionality does not undergo undesired side reactions. Therefore, a low-temperature protocol is critical.
Proposed Synthetic Workflow
The overall transformation from the starting material to the final product is a multi-step process that requires careful control of reaction conditions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous transformations.[9] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 4-Bromo-2,3-dichlorobenzaldehyde
-
Apparatus Setup: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charging: Add 1-bromo-2,3-dichlorobenzene (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Warm-up & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2,3-dichlorobenzaldehyde.
Step 2: Synthesis of this compound
-
Apparatus Setup: Use a similar flame-dried setup as in Step 1.
-
Initial Charging: Dissolve the purified 4-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species. The addition is exothermic; maintain strict temperature control. Stir for 2-3 hours at -78 °C.
-
Warm-up & Hydrolysis: Allow the mixture to warm to room temperature and stir overnight. Cool the flask in an ice bath and acidify with 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Isolation & Purification: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate. Combine organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield this compound as a solid.[10] It is crucial to dry the final product under high vacuum to remove water, which can promote the formation of the cyclic anhydride trimer (boroxine).[10]
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the analytical characterization of the final product.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₅BCl₂O₃ | [4] |
| Molecular Weight | 218.83 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [11] |
| Purity (Typical) | ≥98% | [12] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~10.2 (s, 1H, -CHO), δ ~8.5 (br s, 2H, -B(OH)₂), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.7 (d, 1H, Ar-H). Note: Boronic acid protons are exchangeable and may appear as a broad signal or not at all. |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ~192 (-CHO), δ ~130-145 (Ar-C), including the C-B carbon which may be broad. |
| Mass Spec. (ESI-) | m/z: [M-H]⁻ expected at ~217. Isotopic pattern for two chlorine atoms (Cl³⁵/Cl³⁷) will be prominent, showing peaks at m/z 217, 219, and 221 in an approximate 9:6:1 ratio.[13] |
| IR Spectroscopy | (KBr, cm⁻¹): ~3500-3200 (broad, O-H stretch), ~1705 (strong, C=O aldehyde stretch), ~1350 (B-O stretch), ~800-700 (C-Cl stretch).[14][15] |
Applications in Drug Development and Research
The strategic value of this compound lies in its capacity for sequential, orthogonal functionalization.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a premier functional group for palladium-catalyzed reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals.[2][11] This allows for the coupling of the dichlorinated ring to a wide range of (hetero)aryl halides.
-
Aldehyde Functionalization: The formyl group can be readily transformed. For example, reductive amination can be used to introduce diverse amine-containing side chains, a common strategy for improving solubility or targeting specific biological interactions. It can also participate in condensation reactions to form imines, oximes, or hydrazones, which can act as linkers or pharmacophores themselves.[16]
-
Enzyme Inhibition: Boronic acids are known inhibitors of certain enzymes, particularly serine proteases, where the boron atom can form a reversible covalent bond with the catalytic serine residue.[5][17] This compound could serve as a starting point for developing targeted enzyme inhibitors.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.
The unique 2,3-dichloro-4-formyl substitution pattern provides a distinct scaffold for exploring new chemical space, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics.[2]
Conclusion
This compound is a versatile and powerful synthetic intermediate. The synthetic route presented, based on established organometallic principles, offers a reliable method for its preparation. Thorough characterization via NMR, MS, and IR spectroscopy is crucial for ensuring the quality required for applications in drug discovery and development. The dual reactivity of this molecule provides a rich platform for the synthesis of novel compounds with significant potential as therapeutic agents and research tools.
References
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- 17. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Physical and chemical properties of (2,3-Dichloro-4-formylphenyl)boronic acid
An In-depth Technical Guide to (2,3-Dichloro-4-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Strategic Importance
This compound (CAS No. 352535-89-8) is a highly functionalized synthetic building block poised for significant applications in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a boronic acid moiety, a reactive aldehyde group, and a specific dichlorinated aromatic core, offers a unique combination of reactivity and structural influence. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4] The aldehyde provides a versatile handle for subsequent chemical modifications, while the 2,3-dichloro substitution pattern critically modulates the electronic and steric properties of the molecule, influencing its reaction kinetics and the properties of its derivatives.[5]
This guide provides a comprehensive overview of the known physicochemical properties, reactivity, and strategic applications of this compound, with a focus on empowering researchers to leverage its potential in complex molecular design and drug discovery programs.[6][7]
Section 2: Physicochemical & Structural Properties
The unique substitution pattern of this compound defines its physical characteristics and chemical behavior.
Core Data Summary
A compilation of available data for this compound is presented below. It is important to note that while core identifiers are well-established, extensive experimental data for this specific isomer is not widely published.
| Property | Value | Source(s) |
| CAS Number | 352535-89-8 | [1][8] |
| Molecular Formula | C₇H₅BCl₂O₃ | [8] |
| Molecular Weight | 218.82 g/mol | [8] |
| Purity | ≥98% | [8] |
| Melting Point | 230-280 °C | [8] |
| SMILES | O=CC1=CC=C(B(O)O)C(Cl)=C1Cl | [9] |
| Storage Conditions | Inert atmosphere, 2-8°C | [9] |
Structural Analysis
The structure of this compound is key to its utility.
Caption: 2D Structure of this compound.
Predicted Spectral Characteristics
-
¹H NMR: The spectrum would be expected to show two distinct aromatic protons, likely appearing as doublets due to coupling. The aldehyde proton (CHO) would be a singlet significantly downfield (typically δ 9.9-10.4 ppm). The boronic acid protons (-OH) often appear as a broad singlet, the position of which can vary depending on solvent and concentration.
-
¹³C NMR: The spectrum would show characteristic peaks for the aldehyde carbonyl carbon (around 190 ppm), six distinct aromatic carbons, with those bonded to chlorine showing characteristic shifts.
-
IR Spectroscopy: Key stretches would include a strong C=O band for the aldehyde (around 1700 cm⁻¹), broad O-H stretching for the boronic acid (around 3300 cm⁻¹), and C-Cl stretches in the fingerprint region.
Section 3: Synthesis & Chemical Reactivity
Synthetic Pathways
Arylboronic acids are typically synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[14][15] For a formyl-substituted compound, the reactive aldehyde group must first be protected, commonly as an acetal, to prevent it from reacting with the organometallic intermediate.[14]
Caption: Generalized workflow for the synthesis of formylphenylboronic acids.
Core Reactivity: A Dual Functional Hub
The compound's value lies in the orthogonal reactivity of its two key functional groups.
-
The Boronic Acid Moiety (Suzuki-Miyaura Coupling): This is the primary function, allowing the construction of biaryl scaffolds. The reaction involves the palladium-catalyzed coupling with aryl or vinyl halides/triflates.[4][16] The 2,3-dichloro substitution pattern exerts significant electronic and steric effects:
-
Electronic Effect: The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the aryl ring, which can slow the crucial transmetalation step in the catalytic cycle.[17]
-
Steric Effect: The ortho-chloro substituent introduces steric hindrance around the boronic acid group. This can significantly impede the approach of the palladium complex, potentially requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve good yields compared to less hindered boronic acids.[18]
-
-
The Aldehyde Moiety: The formyl group is a versatile handle for a wide range of subsequent transformations, including:
-
Reductive amination to form benzylamines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions to form imines or other heterocycles.
-
Oxidation to a carboxylic acid.
-
Reduction to a benzyl alcohol.
-
Caption: Key reaction pathways for the title compound.
Section 4: Applications in Drug Discovery & Materials Science
The ability to synthesize sterically hindered and electronically modulated biaryl aldehydes makes this reagent particularly valuable.
-
Medicinal Chemistry: Biaryl scaffolds are privileged structures found in numerous approved drugs and clinical candidates, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[6][19] this compound provides access to a specific chemical space of substituted biaryls that can be further elaborated via the aldehyde, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[7] The chlorine atoms can enhance metabolic stability or participate in halogen bonding, while the ortho-substitution enforces a non-planar conformation on the resulting biaryl, which can be crucial for binding to specific protein targets.[18]
-
Materials Science: Arylboronic acids are used in the development of sensors and advanced polymers.[3] The specific substitution pattern of this compound could be exploited to create polymers or materials with unique electronic or physical properties.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization based on the specific aryl halide used.
Objective: To synthesize a 2',3'-dichloro-4'-formyl-biphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide or iodide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water or Toluene/Water, typically 4:1 ratio)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, longer reaction times may be necessary.[18]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Safe Handling and Storage
Given its classification as a chlorinated organic compound and boronic acid derivative, stringent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[20]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.[21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, dark place (recommended 2-8°C).[9] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can affect reactivity.[22]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[23]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.
Section 6: References
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This compound. SynQuest Labs. --INVALID-LINK--
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3,4-Dichlorobenzaldehyde(6287-38-3) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
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3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
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2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. --INVALID-LINK--
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A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes. BenchChem. --INVALID-LINK--
-
Expanding chemical space by para-C−H arylation of arenes. Nature Communications. --INVALID-LINK--
-
The Role of Aldehydes in Pharmaceutical Synthesis. BenchChem. --INVALID-LINK--
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4-Formylphenylboronic acid synthesis. ChemicalBook. --INVALID-LINK--
-
Method for producing formylphenylboronic acids. Google Patents. --INVALID-LINK--
-
Selected examples of biaryl and aryl ketone skeletons in drug molecules. ResearchGate. --INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. --INVALID-LINK--
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Press. --INVALID-LINK--
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Phenylboronic acid:Synthesis,reactions. ChemicalBook. --INVALID-LINK--
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing. --INVALID-LINK--
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. --INVALID-LINK--
-
The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink. --INVALID-LINK--
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Safety Data Sheet. Key Organics. --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
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Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. --INVALID-LINK--
-
CHLORINATED ORGANICS HANDBOOK. OxyChem. --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. --INVALID-LINK--
-
Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. --INVALID-LINK--
-
Miyaura Borylation Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. --INVALID-LINK--
-
Acid Chlorides and Chloroformates - Safety and Handling. BASF. --INVALID-LINK--
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A Technical Guide to the Spectral Analysis of (2,3-Dichloro-4-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(2,3-Dichloro-4-formylphenyl)boronic acid is a bespoke chemical building block with potential applications in medicinal chemistry and materials science. Its unique substitution pattern—a formyl group for synthetic handles, two chlorine atoms influencing electronic properties, and a boronic acid moiety for versatile cross-coupling reactions—necessitates rigorous structural confirmation. This guide will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete analytical workflow.
Molecular Structure and Key Features
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | Aldehyde (-CHO) | The deshielding effect of the carbonyl group places this proton far downfield. |
| ~8.0-8.2 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) | Protons on heteroatoms are often broad and their chemical shift can vary with concentration and solvent. |
| ~7.8-8.0 | Doublet | 1H | Aromatic (H-5) | This proton is ortho to the electron-withdrawing formyl group, shifting it downfield. It will be coupled to H-6. |
| ~7.6-7.8 | Doublet | 1H | Aromatic (H-6) | This proton is coupled to H-5. |
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for phenylboronic acids as it can solubilize the compound and its hydroxyl protons are readily observable[4]. In contrast, using D₂O might lead to the exchange of the boronic acid protons, causing their signal to disappear[5].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehyde Carbonyl (C=O) | Carbonyl carbons are significantly deshielded and appear far downfield[6]. |
| ~140-145 | Aromatic (C-4) | This carbon is attached to the electron-withdrawing formyl group. |
| ~135-140 | Aromatic (C-2, C-3) | These carbons are attached to the electronegative chlorine atoms. |
| ~130-135 | Aromatic (C-5, C-6) | These are the protonated aromatic carbons. |
| Not Observed | Aromatic (C-1) | The carbon attached to the boron atom is often broadened to the baseline and not observed due to quadrupolar relaxation of the boron nucleus[7]. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer delay between pulses (d1) may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups[8].
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3100 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~850-800 | C-Cl stretch | Aryl chloride |
Trustworthiness of the Protocol: A background spectrum of the empty sample compartment should always be taken before running the sample spectrum. This ensures that any peaks from atmospheric CO₂ and water vapor are subtracted from the sample spectrum, leading to a clean and reliable result.
Experimental Protocol for IR Data Acquisition (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure using the anvil.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum
The expected molecular weight of this compound (C₇H₅BCl₂O₃) is 218.83 g/mol [1].
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be seen for the molecular ion peak. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragmentation Pathways:
-
Loss of H₂O from the boronic acid.
-
Loss of the formyl group (-CHO).
-
Loss of chlorine atoms.
-
Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for MS Data Acquisition (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be tested to determine which provides a better signal[9]. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectral data for this compound. By understanding the underlying principles and following the outlined experimental protocols, scientists can confidently verify the structure and purity of this valuable chemical intermediate, paving the way for its successful application in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 352535-89-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 352535-89-8 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. researchgate.net [researchgate.net]
The ERRγ Inverse Agonist GSK5182: A Comprehensive Technical Guide for Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ). Initially, it is critical to address a point of clarification: the compound of interest for drug development, GSK5182, is frequently associated with the CAS Number 877387-37-6. The CAS Number 352535-89-8, as mentioned in the inquiry, corresponds to (2,3-Dichloro-4-formylphenyl)boronic acid, a chemical intermediate. This document will focus exclusively on the biologically active GSK5182.
GSK5182 has emerged as a valuable tool for investigating the role of ERRγ in a multitude of physiological and pathological processes. This guide will delve into its physicochemical properties, plausible synthetic routes, intricate mechanism of action, diverse biological and pharmacological effects, and key experimental protocols. A dedicated section on its known hazards and toxicological profile will provide essential safety information for researchers. The content herein is curated to provide drug development professionals with the necessary insights to effectively utilize GSK5182 in their research endeavors.
Physicochemical Properties of GSK5182
A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, influencing everything from solubility to bioavailability. GSK5182 is a synthetic, small-molecule analog of 4-hydroxytamoxifen (4-OHT).[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | [1] |
| CAS Number | 877387-37-6 | [2] |
| Molecular Formula | C27H31NO3 | [2] |
| Molecular Weight | 417.54 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in ethanol (0.1-1 mg/ml), and insoluble in water. | [4] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3][5] |
| Stability | Stable for at least 4 years when stored as a solid at -20°C. | [4] |
Synthesis of GSK5182
A plausible, generalized synthetic workflow for GSK5182 is outlined below. It is important to note that this is a representative scheme and would require optimization of reaction conditions, purification methods, and characterization at each step.
Caption: Generalized workflow for the synthesis of GSK5182.
Mechanism of Action: Selective Inverse Agonism of ERRγ
GSK5182 exerts its biological effects through its highly selective inverse agonism of the Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor.[1] ERRγ is constitutively active, meaning it promotes gene transcription even in the absence of a known natural ligand. GSK5182 binds to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators and the recruitment of corepressors, thereby silencing the receptor's transcriptional activity.[7]
A key and somewhat paradoxical finding is that GSK5182, despite being an inverse agonist, leads to an increase in the total cellular levels of the ERRγ protein.[7] This is achieved by inhibiting the ubiquitination and subsequent proteasomal degradation of ERRγ.[7] This stabilization of an inactive form of the receptor enhances the overall inhibitory effect of GSK5182.[7]
The selectivity of GSK5182 is a crucial aspect of its utility as a research tool. It exhibits a significantly higher affinity for ERRγ (IC50 = 79 nM) compared to other nuclear receptors like ERRα and the estrogen receptor α (ERα).[8]
Caption: Mechanism of action of GSK5182 on ERRγ.
Biological and Pharmacological Effects
The potent and selective nature of GSK5182 has made it an invaluable tool for elucidating the role of ERRγ in various disease models.
Oncology
In the context of cancer, GSK5182 has demonstrated significant anti-proliferative effects. In hepatocellular carcinoma (HCC) cells, GSK5182 treatment leads to a dose-dependent reduction in cell proliferation.[8] This is associated with an induction of cell cycle arrest at the G1 phase, mediated by the upregulation of p21 and p27, and a decrease in phosphorylated retinoblastoma protein (p-pRb).[8] Furthermore, GSK5182 has been shown to induce the generation of reactive oxygen species (ROS) in HCC cells.[8] In radioiodine-refractory papillary thyroid cancer cells, GSK5182 enhances the function of the sodium/iodide symporter (NIS), suggesting a potential to restore responsiveness to radioiodine therapy.[9]
Osteoarthritis and Bone Metabolism
In the field of musculoskeletal research, GSK5182 has shown promise as a potential therapeutic agent for osteoarthritis (OA). In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors, such as matrix metalloproteinases (MMPs).[10] In vivo studies have demonstrated that intra-articular administration of GSK5182 significantly reduces cartilage degeneration in a mouse model of OA.[10] Furthermore, GSK5182 has been found to inhibit osteoclast differentiation and accelerate osteoclast apoptosis, suggesting a role in mitigating bone resorption.[11]
Metabolic Diseases
GSK5182 has demonstrated significant anti-diabetic effects in mouse models of type 2 diabetes.[8] Administered via intraperitoneal injection, it effectively suppresses hepatic glucose production by inhibiting hepatic gluconeogenesis.[8] This leads to the normalization of hyperglycemia, highlighting the potential of ERRγ as a therapeutic target for metabolic disorders.[8]
Experimental Protocols
The following are representative protocols for the use of GSK5182 in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on osteoclast differentiation.[11]
-
Cell Seeding: Seed bone marrow-derived macrophages (BMMs) at a density of 5 x 10³ cells per well in a 96-well plate.
-
Treatment: Culture the cells in the presence of M-CSF (30 ng/ml) and varying concentrations of GSK5182 (e.g., 0-10 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µl of CellTiter 96 AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader to quantify cell viability.
In Vivo Administration in a Mouse Model of Type 2 Diabetes
This protocol is based on studies investigating the anti-diabetic effects of GSK5182.[8]
-
Animal Model: Utilize db/db mice or diet-induced obesity mice.
-
Drug Preparation: Prepare a stock solution of GSK5182 in a suitable vehicle. For intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[12]
-
Administration: Administer GSK5182 at a dose of 40 mg/kg via intraperitoneal injection daily for a period of 25 to 30 days.
-
Monitoring: Monitor blood glucose levels and other relevant metabolic parameters throughout the study.
Safety and Toxicology
As with any investigational compound, GSK5182 should be handled with appropriate caution. The available safety information is limited and primarily from preclinical studies and vendor-supplied data.
General Hazards:
-
The material should be considered hazardous until more comprehensive toxicological data is available.[4]
-
Avoid ingestion, inhalation, and contact with eyes and skin.[4]
-
Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.
Preclinical Observations:
-
In a study on radioiodine-refractory papillary thyroid cancer cells, GSK5182 alone did not show obvious cytotoxicity at the concentrations tested.[9]
-
Similarly, in studies on osteoclast differentiation, GSK5182 did not affect the cytotoxicity of bone marrow-derived macrophages.[11]
Data Gaps:
-
There is a lack of publicly available data on the acute and chronic toxicity of GSK5182, including LD50 values.
-
Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity have not been reported in the reviewed literature.
Researchers are strongly advised to consult the most recent Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before initiating any experiments with GSK5182.
Conclusion
GSK5182 is a powerful and selective tool for the study of ERRγ biology. Its well-characterized mechanism of action and demonstrated efficacy in various preclinical models of cancer, osteoarthritis, and metabolic diseases make it a compound of significant interest for drug development professionals. While further studies are needed to fully elucidate its safety profile and to develop optimized synthetic routes, the existing body of research provides a solid foundation for its use in advancing our understanding of ERRγ as a therapeutic target.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 2. xcessbio.com [xcessbio.com]
- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability and storage conditions for dichlorinated phenylboronic acids
An In-depth Technical Guide: Optimizing the Stability and Storage of Dichlorinated Phenylboronic Acids
Abstract
Dichlorinated phenylboronic acids are indispensable reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity that makes them valuable also renders them susceptible to degradation under common laboratory conditions. This guide provides a comprehensive, scientifically-grounded framework for understanding and mitigating the factors that compromise the stability of these critical compounds. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and detail analytical methods for purity verification. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of these reagents for reproducible and successful outcomes.
The Dichlorinated Phenylboronic Acid Moiety: A Balance of Reactivity and Instability
The utility of dichlorinated phenylboronic acids stems from the unique electronic properties conferred by their constituent parts: the boronic acid group (-B(OH)₂) and the dichlorinated aromatic ring. The boronic acid is a mild Lewis acid, with a vacant p-orbital on the sp²-hybridized boron atom, making it amenable to transmetalation in catalytic cycles like the Suzuki-Miyaura coupling.[1] The two electron-withdrawing chlorine atoms modulate the reactivity of the aryl group, influencing reaction kinetics and yields.
However, this delicate electronic balance is also the source of their instability. The boronic acid functional group is prone to several degradation reactions, which can lead to reduced purity, inconsistent reactivity, and the introduction of impurities into reaction mixtures.
Primary Degradation Pathways: Understanding the "Why"
To effectively store these reagents, one must first understand the chemical transformations they can undergo.
Dehydration to Boroxines
The most common degradation pathway for phenylboronic acids is a reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process can occur both in the solid state and in solution.[3] While boroxines can sometimes be used directly in coupling reactions, their formation means the material is no longer the pure boronic acid, altering its molecular weight and potentially affecting reaction stoichiometry and kinetics. The presence of varying amounts of the anhydride is a common issue with commercial boronic acids.[4][5]
Caption: Reversible dehydration of a phenylboronic acid to its corresponding boroxine.
Oxidative Degradation
The carbon-boron bond is susceptible to cleavage under oxidative conditions. This process, often mediated by atmospheric oxygen, can lead to the formation of the corresponding dichlorophenol.[6] This is a significant concern as the resulting phenol can introduce undesired byproducts into subsequent reactions. Studies on peptide boronic acid derivatives have shown that oxidative cleavage of the boronic acid group is a primary initial degradation pathway.[7]
Protodeboronation
Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, effectively converting the starting material into dichlorobenzene. This reaction can be promoted by elevated temperatures and the presence of protic species, including residual moisture.
Critical Environmental Factors Influencing Stability
The degradation pathways described above are triggered or accelerated by specific environmental conditions. Strict control over these factors is the cornerstone of proper storage.
-
Moisture: Water is a key participant in both the reversible formation of boroxines and, more critically, can facilitate protodeboronation and other hydrolytic side reactions. Laboratory glassware, unless rigorously dried, contains an adsorbed film of moisture that can be detrimental.[8][9]
-
Oxygen: Atmospheric oxygen is the primary culprit in the oxidative degradation of the C-B bond.[6] Storing the reagent under an inert atmosphere is crucial for preventing the formation of phenolic impurities.
-
Temperature: Heat provides the activation energy for the dehydration to boroxines and accelerates other decomposition reactions.[3] Therefore, storing these compounds at reduced temperatures is essential.
-
Light: Photochemical decomposition can occur, especially with exposure to UV light. Storing materials away from light in amber or opaque containers is a necessary precaution.[10]
Field-Proven Protocols for Storage and Handling
Adherence to rigorous protocols is non-negotiable for maintaining the long-term integrity of dichlorinated phenylboronic acids.
Recommended Long-Term Storage Conditions
The following table summarizes the optimal conditions for long-term storage.
Table 1: Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C to 4°C | To minimize thermal decomposition and slow the rate of all degradation pathways.[11] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | To displace oxygen and moisture, preventing oxidative and hydrolytic degradation.[12] |
| Light | Amber or Opaque Vials | To prevent photochemical decomposition.[13] |
| Moisture | Tightly Sealed Container with Desiccant | To create an anhydrous environment and prevent hydrolysis and boroxine equilibrium shifts.[8] |
Step-by-Step Long-Term Storage Protocol
-
Select an Appropriate Container: Use a clean, oven-dried amber glass vial with a PTFE-lined septum cap.
-
Establish Inert Atmosphere: Place the dichlorinated phenylboronic acid into the vial inside a glovebox or flush the vial thoroughly with a stream of dry argon or nitrogen.
-
Seal Securely: Tightly cap the vial. For added protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, opaque, and sealable container (such as a small desiccator or a sealed bag) containing a desiccant (e.g., silica gel).
-
Refrigerate or Freeze: Store the secondary container at the recommended temperature (-20°C to 4°C).
Step-by-Step Handling Protocol for Reagent Dispensing
-
Temperature Equilibration: Remove the secondary container from the cold storage and allow it to warm to ambient temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Prepare an Inert Workspace: Perform the transfer in a glovebox or on a Schlenk line under a positive pressure of inert gas.[14]
-
Use Dry Equipment: Ensure all spatulas, weighing papers, and syringes are scrupulously dried, ideally in an oven and cooled under an inert atmosphere.[9]
-
Quick Dispensing: Briefly open the vial, quickly remove the desired amount of reagent, and immediately re-seal the vial.
-
Purge and Reseal: Before returning the primary vial to storage, gently flush the headspace with dry inert gas to remove any air that may have entered.
-
Immediate Return to Storage: Promptly return the sealed container to its designated cold storage location.
Analytical Verification of Purity and Stability
Regularly assessing the purity of boronic acid stocks is crucial for troubleshooting reactions and ensuring reproducibility.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can reveal the presence of organic impurities like dichlorobenzene (from protodeboronation) or dichlorophenol (from oxidation). ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid (typically ~28-30 ppm) and its corresponding boroxine (~32-34 ppm).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile degradation products.[15][16] Developing a stable method can be challenging due to on-column degradation, but strategies like using aprotic diluents can be effective.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities or degradation products that can be derivatized to improve volatility.[18]
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities, such as the boroxine anhydride.
Workflow for Stability Assessment
The following diagram outlines a systematic approach to evaluating the stability of a batch of dichlorinated phenylboronic acid under stress conditions.
Caption: A logical workflow for conducting a forced degradation study on dichlorinated phenylboronic acids.
Conclusion
The chemical integrity of dichlorinated phenylboronic acids is not a given; it is the result of deliberate and careful practice. By understanding the primary degradation pathways—dehydration, oxidation, and protodeboronation—and by implementing rigorous storage and handling protocols that control exposure to moisture, oxygen, heat, and light, researchers can significantly extend the shelf-life and preserve the reactivity of these vital reagents. Routine analytical verification closes the loop, ensuring that the material in the vial reflects the purity required for high-stakes chemical synthesis.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dichlorophenylboronic Acid | 67492-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. csuohio.edu [csuohio.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. waters.com [waters.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Lewis Acidity and pKa of Substituted Phenylboronic Acids
Introduction: The Dual Nature of Phenylboronic Acids
Phenylboronic acids are a fascinating class of organic compounds that occupy a central role in modern chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Beyond their utility in carbon-carbon bond formation, their unique electronic properties make them invaluable tools in medicinal chemistry, chemical sensing, and materials science.[2][3] At the heart of their reactivity and function lies the Lewis acidic nature of the boron center and the resulting equilibrium that dictates their pKa.[1][4]
This guide provides a comprehensive exploration of the Lewis acidity and pKa of substituted phenylboronic acids, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their acidic behavior, the profound influence of aromatic ring substituents, and the practical methodologies for their characterization.
Boronic acids are generally weak Lewis acids.[4] The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[4] In aqueous solution, this Lewis acidity manifests through the acceptance of a hydroxide ion, leading to the formation of a tetrahedral boronate species.[1][4] This equilibrium is the primary determinant of the compound's pKa.
Caption: Lewis acid equilibrium of phenylboronic acid in aqueous media.
The Role of Substituents: Tuning Acidity through Electronic and Steric Effects
The electronic properties of the phenyl ring's substituents have a profound impact on the Lewis acidity of the boronic acid moiety and, consequently, its pKa. This influence can be systematically understood through the principles of physical organic chemistry, particularly through Hammett correlations.[5][6]
Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), increase the Lewis acidity of the boronic acid.[6] By inductively and/or resonantly withdrawing electron density from the aromatic ring, they make the boron atom more electron-deficient and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the tetrahedral boronate species shifts the equilibrium towards the boronate form, resulting in a lower pKa (stronger acid).[6]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), have the opposite effect.[6] They donate electron density to the aromatic ring, which in turn reduces the electron deficiency of the boron atom. This destabilizes the negatively charged boronate, shifting the equilibrium towards the neutral boronic acid and resulting in a higher pKa (weaker acid).[6]
A Hammett plot, which correlates the pKa of meta- and para-substituted phenylboronic acids with the substituent's Hammett constant (σ), typically shows a good linear relationship.[5][6] The slope of this plot, the reaction constant (ρ), is a measure of the sensitivity of the reaction (boronate formation) to substituent effects. For phenylboronic acids, the ρ value is positive and significantly greater than 1, indicating that the acidity is more sensitive to substituent effects than that of benzoic acids.[5]
Steric and Ortho Effects:
Substituents in the ortho position introduce steric hindrance and can have more complex, non-linear effects on acidity that are not captured by simple Hammett relationships.[5]
-
Steric hindrance can impede the transition from the trigonal planar boronic acid to the more sterically demanding tetrahedral boronate, thus increasing the pKa.[7]
-
Conversely, some ortho substituents can form intramolecular hydrogen bonds with the boronic acid group, which can stabilize the tetrahedral boronate form and lead to a decrease in pKa.[5]
Due to these competing interactions, a direct correlation between the pKa values of ortho-substituted phenylboronic acids and their corresponding benzoic acids is generally not observed.[5][8]
Quantitative Data: pKa Values of Substituted Phenylboronic Acids
The ability to predict and utilize the pKa of a given phenylboronic acid is crucial for its application. The following table summarizes experimentally determined pKa values for a range of substituted phenylboronic acids in aqueous solution.
| Substituent | Position | Hammett Constant (σ) | pKa | Reference |
| H | - | 0.00 | 8.8-8.9 | [1][2] |
| 4-OCH₃ | para | -0.27 | 9.25 | [7] |
| 4-CH₃ | para | -0.17 | 9.1 | [5] |
| 4-F | para | 0.06 | 8.7 | [5][9] |
| 4-Cl | para | 0.23 | 8.5 | [5] |
| 4-Br | para | 0.23 | 8.5 | [5] |
| 4-CF₃ | para | 0.54 | 7.86 | [5] |
| 4-CN | para | 0.66 | 7.8 | [5] |
| 4-NO₂ | para | 0.78 | 7.1 | [5] |
| 3-OCH₃ | meta | 0.12 | 8.7 | [5] |
| 3-Cl | meta | 0.37 | 8.2 | [5] |
| 3-CF₃ | meta | 0.43 | 8.1 | [5] |
| 3-NO₂ | meta | 0.71 | 7.4 | [5] |
| 2-F | ortho | - | 8.7 | [5][9] |
| 2-Cl | ortho | - | 8.2 | [5] |
| 2-CH₃ | ortho | - | 9.1 | [5] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, and solvent system).[5]
Experimental Determination of pKa: Methodologies and Protocols
Accurate determination of pKa is essential for understanding and applying phenylboronic acids. Several robust methods are commonly employed, each with its own set of advantages.
UV-Vis Spectrophotometric Titration
This is a highly sensitive method, particularly suitable for compounds that are sparingly soluble in water.[5][10] It relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions from the neutral boronic acid to the anionic boronate form upon changes in pH.[11][12]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the phenylboronic acid in a suitable organic solvent (e.g., DMSO).[12]
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Sample Preparation for Measurement:
-
Spectrophotometric Measurement:
-
Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation to calculate the pKa.[13]
-
Potentiometric Titration
This is a classic and reliable method for determining pKa.[5][14] It involves titrating a solution of the boronic acid with a strong base (e.g., NaOH) while monitoring the pH of the solution with a pH meter.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the phenylboronic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue).[5]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an autotitrator or a burette.[15]
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point (the point where half of the boronic acid has been neutralized).[13] This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
-
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful technique that directly probes the boron atom, providing information about its hybridization state.[16][17] The chemical shift of the ¹¹B nucleus is sensitive to whether the boron is in the trigonal planar sp² state (boronic acid) or the tetrahedral sp³ state (boronate).[17][18]
Principle:
-
The sp²-hybridized boron of the neutral boronic acid typically appears at a lower field (more downfield) in the ¹¹B NMR spectrum.
-
Upon addition of a base and formation of the sp³-hybridized tetrahedral boronate, the ¹¹B signal shifts significantly upfield due to increased shielding.[17]
By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be determined.[16][19] This method is particularly useful for studying the interaction of boronic acids with diols, as the formation of boronate esters also leads to a characteristic upfield shift.[16][18]
Conclusion: A Versatile Tool for Molecular Design
The Lewis acidity and pKa of substituted phenylboronic acids are fundamental properties that govern their reactivity and utility across a broad spectrum of scientific disciplines. A thorough understanding of how substituents modulate these properties is paramount for the rational design of novel catalysts, sensors, and therapeutic agents. The methodologies outlined in this guide provide a robust framework for the accurate characterization of these invaluable chemical entities, empowering researchers to harness their full potential.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from (2,3-Dichloro-4-formylphenyl)boronic Acid
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid represents a highly versatile, trifunctionalized building block for modern organic synthesis. The strategic placement of an aldehyde, a boronic acid, and vicinal chloro-substituents on a single aromatic scaffold offers orthogonal reactivity, enabling the streamlined construction of complex heterocyclic architectures. This guide provides an in-depth technical exploration of the synthetic utility of this reagent, targeting researchers, medicinal chemists, and professionals in drug development. We will dissect core reactivity principles and present field-proven strategies for the synthesis of valuable heterocyclic cores, including quinolines and benzofurans, and explore its potential in multicomponent reaction cascades. Each section integrates mechanistic insights with detailed, actionable experimental protocols, underscoring the causality behind procedural choices to ensure scientific integrity and reproducibility.
Table of Contents
-
Introduction: The Strategic Value of a Trifunctionalized Linchpin
-
Core Reactivity: Orthogonal Control and Mechanistic Insights
-
Synthetic Pathways to Privileged Heterocyclic Scaffolds
-
3.1. Synthesis of Polysubstituted Quinolines via Friedländer Annulation
-
3.2. Palladium-Catalyzed Routes to Functionalized Benzofurans
-
3.3. Advanced Applications in Multicomponent Reactions (MCRs)
-
-
Experimental Protocols
-
4.1. General Laboratory and Safety Considerations
-
4.2. Protocol 1: Synthesis of a Dichloro-Substituted Quinoline Derivative
-
4.3. Protocol 2: Suzuki-Miyaura Coupling for Benzofuran Precursor Synthesis
-
-
Data Presentation and Characterization
-
References
Introduction: The Strategic Value of a Trifunctionalized Linchpin
Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, remains a central focus of chemical research. The efficiency of a synthetic campaign is often dictated by the strategic complexity of its starting materials. This compound is a prime example of a "synthetic linchpin"—a reagent designed for convergence and molecular diversity.
Its utility stems from the distinct and controllable reactivity of its three key functional groups:
-
The Boronic Acid: As a cornerstone of modern C-C bond formation, the boronic acid moiety is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This enables the predictable and functional-group-tolerant introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl substituents.
-
The Formyl Group: The aldehyde function is a classic electrophilic center, primed for a multitude of transformations including condensation reactions, reductive aminations, and participation in multicomponent reactions.[4] It is the primary gateway for constructing fused heterocyclic rings.
-
The Dichloro Substituents: The vicinal chlorine atoms are not passive spectators. They exert a powerful electron-withdrawing effect, modulating the reactivity of the aldehyde and the aromatic ring. Furthermore, they introduce significant steric bias and serve as latent handles for subsequent functionalization via nucleophilic aromatic substitution or further cross-coupling reactions.
This guide will provide a comprehensive framework for leveraging these functionalities to construct high-value heterocyclic systems, grounded in established reaction principles.
Core Reactivity: Orthogonal Control and Mechanistic Insights
The synthetic power of this compound lies in the ability to address its functional groups selectively. The two primary manifolds of reactivity are reactions initiated at the formyl group and those initiated at the boronic acid.
Figure 1: Divergent synthetic strategies based on orthogonal functional group reactivity.
Path A (Formyl-First Strategy): This approach utilizes the aldehyde for initial bond construction. A prime example is the Friedländer annulation, where the aldehyde condenses with an active methylene compound (e.g., a ketone) in the presence of an o-amino group to build the quinoline core.[5][6][7][8] The boronic acid remains as a spectator, available for late-stage diversification.
Path B (Boronic Acid-First Strategy): This strategy employs a Suzuki-Miyaura coupling as the opening step to construct a biaryl framework.[9][10] The formyl group is then used to orchestrate the subsequent cyclization event, leading to scaffolds such as benzofurans. This approach is advantageous when the desired heterocyclic system requires a pre-installed aryl or heteroaryl substituent.
Synthetic Pathways to Privileged Heterocyclic Scaffolds
Synthesis of Polysubstituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and convergent method for constructing the quinoline nucleus.[5][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While our starting material is not an amino-aldehyde, a preliminary Suzuki coupling with a partner like 2-amino-5-bromopyridine or a reductive amination followed by cyclization can provide a direct route to highly functionalized quinoline systems. A more direct, albeit hypothetical, application would involve a modified Friedländer reaction where the necessary amine is introduced in a preceding step or is part of the coupling partner.
Figure 2: Conceptual workflow for quinoline synthesis via the Friedländer Annulation.
This reaction is typically catalyzed by either acid or base, with the choice of catalyst often influencing the reaction's success and selectivity.[8][11] Lewis acids have also been shown to be effective catalysts for this transformation.[11]
Palladium-Catalyzed Routes to Functionalized Benzofurans
Benzofurans are prevalent motifs in natural products and pharmaceuticals.[12][13] A powerful strategy for their synthesis involves the palladium-catalyzed coupling of an o-hydroxyaryl halide with our boronic acid starting material, followed by an intramolecular cyclization.
The key steps are:
-
Suzuki-Miyaura Coupling: Reaction of this compound with an o-halophenol (e.g., 2-bromophenol) under standard Pd-catalyzed conditions to form a 2-hydroxy-biaryl aldehyde intermediate.[12]
-
Intramolecular Cyclization: The resulting intermediate can undergo cyclization to form the benzofuran ring. This can be achieved through various methods, such as an acid-catalyzed intramolecular hydroalkoxylation/dehydration sequence.
This approach offers high modularity, as a wide variety of substituted phenols can be used in the coupling step, leading to a diverse library of benzofuran products.[14]
Advanced Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their atom and step economy.[15][16][17] The trifunctional nature of our starting material makes it an excellent candidate for such transformations.
The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines.[18][19][20][21][22] In this context, this compound can serve a dual role as both the boronic acid and the carbonyl component in an intramolecular variant, or as the boronic acid component in a reaction with an external aldehyde and amine. This opens up avenues for the rapid synthesis of complex amino-acid derivatives and other nitrogen-containing heterocycles.[23][24]
Experimental Protocols
General Laboratory and Safety Considerations
-
Handling: Formylphenylboronic acids are typically crystalline solids. They should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[25][26][27]
-
Inert Atmosphere: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are sensitive to oxygen. It is critical to use oven-dried glassware and perform reactions under an inert atmosphere (e.g., nitrogen or argon) by employing standard Schlenk line techniques.[10]
-
Reagents: Use anhydrous solvents for moisture-sensitive reactions. Reagents should be sourced from reputable suppliers and used as received unless otherwise noted.
Protocol 1: Synthesis of a Dichloro-Substituted Quinoline Derivative
This protocol is a representative procedure for the Friedländer annulation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), 2-aminoacetophenone (1.0 mmol, 1.0 equiv), and absolute ethanol (20 mL).
-
Catalyst Addition: Add potassium hydroxide (2.0 mmol, 2.0 equiv) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into 50 mL of ice-cold water and stir vigorously for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol. Dry the product under high vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for Benzofuran Precursor Synthesis
This protocol details the synthesis of a biaryl aldehyde, a key intermediate for benzofuran synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 2-bromophenol (1.05 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol (4:1, 25 mL). To this, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv).
-
Inerting the System: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum/backfill with argon.
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of argon for 16 hours. Monitor for the disappearance of starting materials by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl aldehyde intermediate.
Data Presentation and Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and purity. The following table summarizes the expected analytical data for a representative product.
Table 1: Representative Characterization Data for a Dichloro-Substituted Heterocycle
| Analysis Type | Expected Data and Interpretation |
| ¹H NMR | Signals in the aromatic region (7.0-9.0 ppm) with coupling constants characteristic of the specific heterocyclic core. Protons adjacent to chloro-substituents may show slight downfield shifts. |
| ¹³C NMR | Aromatic carbon signals typically appear between 110-160 ppm. The carbons bearing chlorine atoms will be identifiable. |
| High-Resolution Mass Spectrometry (HRMS) | The observed m/z value should match the calculated exact mass to within 5 ppm. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approx. 9:6:1 ratio) must be present. |
| FT-IR Spectroscopy | Characteristic stretching frequencies for C=C and C=N bonds within the aromatic heterocyclic system (1500-1650 cm⁻¹). Absence of the starting aldehyde C=O stretch (around 1700 cm⁻¹) if it has been consumed. |
Conclusion and Future Directions
This compound is a demonstrably powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. The orthogonal reactivity of its functional groups allows for the strategic implementation of both classical and modern synthetic methodologies, including the Friedländer annulation and Suzuki-Miyaura coupling. The protocols and strategies detailed in this guide serve as a robust starting point for researchers aiming to construct novel molecular entities for applications in drug discovery and materials science.
Future work could focus on expanding the scope of multicomponent reactions with this substrate, developing novel one-pot tandem reaction sequences (e.g., Suzuki coupling followed by in-situ cyclization), and exploring the post-synthetic modification of the chloro-substituents to further increase molecular complexity. The continued exploration of such strategically functionalized building blocks will undoubtedly accelerate the discovery of next-generation chemical innovations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. baranlab.org [baranlab.org]
- 18. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Petasis reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. fishersci.com [fishersci.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Reactivity and Synthetic Utility of (2,3-Dichloro-4-formylphenyl)boronic acid
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid is a bifunctional aromatic building block of significant interest to the pharmaceutical and materials science sectors. Possessing both a highly reactive formyl group and a versatile boronic acid moiety on a sterically hindered and electron-deficient phenyl ring, this compound presents unique opportunities and challenges in chemical synthesis. This guide provides an in-depth analysis of the reactivity of the formyl group, framed within the context of the molecule's overall electronic and steric landscape. We will explore key transformations of the aldehyde, including reductive amination and Wittig olefination, and critically examine the chemoselectivity between the two functional groups. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively harness the synthetic potential of this valuable intermediate.
Introduction: A Bifunctional Linchpin in Modern Synthesis
The strategic placement of multiple, orthogonally reactive functional groups on a single molecular scaffold is a cornerstone of efficient chemical synthesis. This compound (CAS 352535-89-8) epitomizes this principle.[1] It features an aldehyde (formyl group), a classical electrophile for carbon-carbon and carbon-heteroatom bond formation, and a boronic acid, renowned for its role in palladium-catalyzed cross-coupling reactions.[2][3] The presence of two chlorine atoms on the aromatic ring further modulates its reactivity, creating an electron-deficient system that influences the behavior of both key functional groups.
This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and advanced materials.[3][4] Understanding the nuanced reactivity of the formyl group in the presence of the boronic acid and halogen substituents is paramount for its successful application. This guide will dissect these nuances, providing a clear roadmap for strategic synthetic planning.
Molecular Structure and Electronic Landscape
To predict the reactivity of the formyl group, one must first appreciate the electronic contributions of all substituents on the phenyl ring.
-
Formyl Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic substitution and renders the carbonyl carbon highly electrophilic.
-
Boronic Acid Group (-B(OH)₂): This moiety is primarily an inductive electron-withdrawing group (-I), further decreasing the electron density of the aromatic ring.[2]
-
Dichloro Substituents (-Cl): The two chlorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their electronegativity. This effect is dominant and significantly lowers the electron density of the ring, which in turn enhances the electrophilicity of the formyl carbon.
The cumulative effect of these substituents makes the formyl group in this compound exceptionally reactive towards nucleophilic attack compared to unsubstituted benzaldehyde. This heightened reactivity is a key theme that will be explored in the subsequent sections.
Caption: Figure 1. Electronic effects on the phenyl ring.
Key Transformations of the Formyl Group
The enhanced electrophilicity of the formyl carbon allows for a range of transformations under conditions that can be tailored to be compatible with the boronic acid moiety.
Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting aldehydes into primary, secondary, or tertiary amines.[5][6] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate via condensation of the aldehyde and an amine, followed by its immediate reduction.
The key to success when working with boronic acid-containing substrates is the choice of reducing agent. Harsh reducing agents can lead to undesired side reactions or decomposition. Mild, chemoselective hydride reagents are ideal.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the protonated iminium ion intermediate.[7] The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, this reagent is effective at reducing iminium ions at weakly acidic pH (typically 6-7), a range where the rate of imine formation is optimal and the aldehyde itself is not readily reduced.[8][9]
The boronic acid group is generally stable under these mild reductive amination conditions, making this a highly effective method for elaborating the formyl group into a diverse range of amine structures.
References
- 1. chemscene.com [chemscene.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (2,3-Dichloro-4-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing (2,3-Dichloro-4-formylphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceutical agents and functional materials.[1][2] The substitution pattern of this compound, featuring both electron-withdrawing and sterically hindering groups, presents unique challenges and opportunities in synthetic chemistry. This document offers in-depth insights into the reaction mechanism, optimization of reaction conditions, and step-by-step experimental procedures, designed to enable researchers to successfully synthesize novel biaryl compounds for applications in drug discovery and development.
Introduction: The Significance of Biaryl Scaffolds and the Role of Substituted Boronic Acids
Biaryl structures are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs for various therapeutic areas, including antihypertensives and anti-inflammatory agents.[3] The conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make biaryls privileged scaffolds for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C(sp²)–C(sp²) bonds, forming the basis of modern biaryl synthesis.[4][5]
This compound is a particularly interesting building block. The dichloro substituents provide steric hindrance and can influence the atropisomerism of the resulting biaryl product, a critical consideration in drug design as axial chirality can significantly impact biological activity.[6][7] The formyl group, an electron-withdrawing group, can modulate the electronic properties of the molecule and serves as a versatile handle for further synthetic transformations. However, the electronic and steric nature of this boronic acid necessitates careful optimization of the Suzuki-Miyaura coupling conditions.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron reagent (such as a boronic acid) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of the mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[4] The choice of base, catalyst, and ligand is critical, especially when dealing with sterically hindered and electronically deactivated substrates like this compound.
Experimental Protocols: Synthesis of a Biaryl Compound
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | Not available | Various | Store under inert atmosphere, moisture sensitive. |
| 4-Bromoanisole | 104-92-7 | Standard suppliers | Example aryl halide coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Standard suppliers | Common palladium precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Standard suppliers | A Buchwald ligand, effective for challenging couplings. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Standard suppliers | Finely powdered for optimal reactivity. |
| 1,4-Dioxane, anhydrous | 123-91-1 | Standard suppliers | Degas thoroughly before use. |
| Deionized Water | 7732-18-5 | - | Degas thoroughly before use. |
| Ethyl acetate | 141-78-6 | Standard suppliers | For workup and chromatography. |
| Hexanes | 110-54-3 | Standard suppliers | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard suppliers | For drying organic layers. |
Reaction Setup and Procedure
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The use of electron-rich and bulky phosphine ligands like SPhos is often beneficial for coupling with sterically hindered and electron-deficient boronic acids.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. A biphasic solvent system is common for Suzuki couplings and can enhance the reaction rate.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with a challenging substrate like this compound often relies on careful optimization of the reaction parameters.
| Parameter | Recommendation and Rationale |
| Palladium Source | Pd(OAc)₂ with a ligand is a common starting point. Pre-formed palladium catalysts, such as [Pd(SPhos)Cl]₂, can also be highly effective and offer greater air and moisture stability. |
| Ligand | For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often superior to traditional ligands like PPh₃. |
| Base | The choice of base is critical. While K₂CO₃ is a good starting point, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary to facilitate the transmetalation of the electron-deficient boronic acid. The base should be finely powdered to maximize its surface area. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. The ratio can be adjusted to optimize the solubility of the reactants. Anhydrous conditions can also be explored, particularly if protodeboronation is an issue. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C. For less reactive coupling partners, a higher temperature may be required. Microwave-assisted heating can significantly reduce reaction times. |
Common Issues and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere.
-
Inefficient Transmetalation: Switch to a stronger base (e.g., Cs₂CO₃) or a more electron-rich ligand.
-
Protodeboronation: Consider using anhydrous conditions or protecting the boronic acid as a boronate ester (e.g., pinacol ester).
-
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.
-
Difficulty in Purification: The polarity of the formyl-substituted biaryl product may be similar to that of the starting materials or byproducts. Careful selection of the mobile phase for column chromatography is essential.
Applications in Drug Discovery
The biaryl compounds synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. The formyl group can be readily converted into a variety of other functional groups, such as:
-
Oximes and Hydrazones: For library synthesis and modulation of pharmacokinetic properties.
-
Alcohols: via reduction, which can act as hydrogen bond donors.
-
Carboxylic Acids: via oxidation, providing a key interaction point for many biological targets.
-
Amines: via reductive amination, allowing for the introduction of basic centers.
This versatility enables the rapid exploration of the structure-activity relationship (SAR) around the biaryl core, accelerating the drug discovery process.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl compounds. While the use of sterically and electronically challenging substrates like this compound requires careful consideration of reaction conditions, the protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of novel biaryl structures. The ability to efficiently construct these scaffolds is of paramount importance for advancing research in medicinal chemistry and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
The Strategic Application of (2,3-Dichloro-4-formylphenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Architect's Tool for Complex Bioactive Scaffolds
In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutics is a constant drive. Among the myriad of tools at the chemist's disposal, boronic acids have emerged as indispensable building blocks, particularly in the synthesis of bioactive molecules.[1][2] (2,3-Dichloro-4-formylphenyl)boronic acid is a uniquely functionalized reagent that offers a strategic advantage in the design and synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors. The dichloro-substitution pattern on the phenyl ring is a common feature in many potent kinase inhibitors, often contributing to enhanced binding affinity and metabolic stability. The formyl group provides a versatile synthetic handle for further molecular elaboration, allowing for the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.
Key Features and Strategic Advantages
The utility of this compound in medicinal chemistry stems from the specific arrangement of its functional groups:
-
The Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring significantly influences the electronic and conformational properties of the molecule. In the context of kinase inhibitors, dichlorophenyl groups often engage in crucial hydrophobic and halogen-bonding interactions within the ATP-binding pocket of the target kinase, leading to enhanced potency and selectivity.[3]
-
The Formyl Group as a Synthetic Handle: The aldehyde functionality is a versatile precursor for a wide range of chemical transformations. It can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the systematic modification of a lead compound to optimize its pharmacological properties.
-
The Boronic Acid Group: As a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety enables the efficient formation of carbon-carbon bonds.[4] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are common cores of many kinase inhibitors.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between an organoboron compound (like our boronic acid) and an organohalide.[6] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocols for the Suzuki-Miyaura Coupling of this compound
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor scaffold using this compound.
Figure 2: Illustrative workflow for kinase inhibitor synthesis.
General Experimental Protocol
Materials and Equipment:
-
This compound
-
Aryl or heteroaryl halide (e.g., a chloropyrimidine or similar scaffold)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). To this suspension, add the palladium catalyst (0.05-0.10 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired coupled product.
Note: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and may require screening for optimal results with specific substrates.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings involving dichlorinated arylboronic acids, based on literature precedents for similar compounds.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice depends on the reactivity of the coupling partners. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound represents a powerful and versatile building block for the synthesis of complex bioactive molecules, particularly in the development of novel kinase inhibitors. Its unique combination of a dichlorophenyl moiety for potent target engagement and a formyl group for extensive synthetic elaboration makes it a valuable asset in the medicinal chemist's toolbox. The robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for incorporating this valuable fragment into a wide range of molecular scaffolds. While specific protocols for this exact reagent are not widely published, the general principles and procedures outlined in this guide provide a solid foundation for its successful application in drug discovery and development programs.
References
- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. recipharm.com [recipharm.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. discovery.researcher.life [discovery.researcher.life]
The Versatility of (2,3-Dichloro-4-formylphenyl)boronic Acid in Advanced Materials Science: Application Notes and Protocols
In the dynamic landscape of materials science, the demand for novel organic building blocks with tailored functionalities is ever-increasing. (2,3-Dichloro-4-formylphenyl)boronic acid emerges as a pivotal precursor for the synthesis of sophisticated organic materials. Its unique trifunctional nature, featuring a reactive boronic acid group, a versatile formyl (aldehyde) moiety, and a dichlorinated phenyl ring, offers a powerful toolkit for researchers and scientists. The electron-withdrawing nature of the chlorine atoms and the formyl group significantly influences the electronic properties and reactivity of the molecule, making it a prime candidate for applications in organic electronics and chemosensors.
This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of advanced materials. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, offering both experienced researchers and newcomers to the field a reliable roadmap for innovation.
I. Core Applications in Materials Synthesis
The inherent functionalities of this compound dictate its primary applications in two major areas of materials science:
-
Palladium-Catalyzed Cross-Coupling Reactions: The boronic acid moiety is an excellent substrate for Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] This allows for the construction of complex π-conjugated systems, which are the fundamental components of many organic electronic materials.[3]
-
Fluorescent Chemosensor Development: The boronic acid group can reversibly bind with diols, a property extensively exploited in the design of fluorescent sensors for saccharides and other biologically relevant molecules.[4][5] The formyl group provides a convenient handle for the attachment of a fluorophore, completing the sensor architecture.
II. Synthesis of π-Conjugated Systems via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls, conjugated polymers, and other extended π-systems. This compound serves as a key building block in these reactions, enabling the introduction of a dichlorinated, formyl-substituted phenyl unit into a larger molecular framework.
Causality Behind Experimental Choices:
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling.
-
Catalyst: Palladium complexes with phosphine ligands are the most common catalysts. The ligand's steric and electronic properties influence the catalytic activity. For instance, bulky, electron-rich phosphines can enhance the rate of oxidative addition, a key step in the catalytic cycle.[6]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[2] The choice of base depends on the substrate's sensitivity to basic conditions. Inorganic bases like potassium carbonate or cesium carbonate are often used.[1]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.[1] This biphasic system facilitates the interaction of all reactants.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 218.89 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (219 mg, 1.0 mmol), the aryl bromide (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Stir the mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
III. Development of Fluorescent Sensors for Diols
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for a wide range of fluorescent sensors.[4][5] this compound can be functionalized with a fluorophore via its formyl group to create a sensor molecule. The binding of a diol to the boronic acid moiety can alter the electronic properties of the system, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Design Principle of a Boronic Acid-Based Fluorescent Sensor
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving (2,3-Dichloro-4-formylphenyl)boronic acid
Introduction: The Strategic Value of (2,3-Dichloro-4-formylphenyl)boronic acid
In the landscape of modern medicinal chemistry and materials science, the demand for complex, highly functionalized molecular scaffolds continues to accelerate. This compound emerges as a uniquely valuable building block, distinguished by its trifunctional nature. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[1] Concurrently, the ortho-dichloro substitution pattern provides steric and electronic modulation, influencing molecular conformation and metabolic stability. The strategically placed formyl (aldehyde) group offers a gateway for a multitude of subsequent chemical transformations, including condensations, reductive aminations, and oxidations.
Boronic acids and their derivatives are foundational in drug discovery, serving not only as synthetic intermediates but also as pharmacophores in their own right, as exemplified by the proteasome inhibitor bortezomib.[2][3] The inherent challenge in multi-step synthesis—purification losses, solvent waste, and time—necessitates the development of streamlined, efficient methodologies. One-pot, or tandem, synthesis, where sequential reactions are performed in a single reaction vessel, directly addresses this challenge.
This guide details two robust one-pot synthesis strategies commencing from this compound. These protocols are designed to provide researchers in drug development and organic synthesis with a practical framework for rapidly generating molecular diversity from a common, high-value intermediate. We will explore the mechanistic underpinnings, provide detailed experimental procedures, and discuss critical parameters for successful execution.
Core Concept: A Dual-Reactivity Platform
The power of this compound lies in the orthogonal reactivity of its functional groups. A one-pot sequence typically involves an initial, palladium-catalyzed Suzuki-Miyaura coupling, followed by a subsequent transformation targeting the formyl group. This approach hinges on the careful selection of reagents and conditions that are compatible with both reaction stages, avoiding catalyst poisoning or undesired side reactions.
The general workflow is visualized below:
Figure 1: General workflow for one-pot strategies.
Protocol 1: One-Pot Suzuki-Miyaura Coupling & Reductive Amination
This protocol is designed for the synthesis of complex diarylmethylamines, a scaffold prevalent in pharmacologically active compounds. The strategy first constructs a biaryl aldehyde via Suzuki-Miyaura coupling, which then undergoes in situ reductive amination. The use of N-methyliminodiacetic acid (MIDA) boronates has demonstrated the feasibility of this one-pot sequence, confirming the compatibility of the reaction conditions.[4][5][6]
Scientific Rationale (E-E-A-T)
-
Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional functional group tolerance.[7] The aldehyde on our starting material remains intact under typical Suzuki conditions. We select a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) known for its robustness. A carbonate or phosphate base is used to activate the boronic acid for transmetalation without promoting premature condensation of the aldehyde.[2]
-
Reductive Amination: Following the coupling, an amine is introduced. An imine intermediate is formed in situ, which is then reduced to the final amine product. Sodium triacetoxyborohydride (NaHB(OAc)₃ or STAB) is the reducing agent of choice.[8] It is mild enough not to reduce the starting aldehyde before imine formation and is compatible with the residual palladium catalyst and salts from the first step. Its use in solvents like DCE or THF avoids issues with water sensitivity that can plague other hydrides.[8]
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (e.g., a bromide or iodide, 1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl halide (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. Do not quench or work up the reaction.
Step 2: In Situ Reductive Amination
-
To the crude reaction mixture from Step 1, add the desired primary or secondary amine (1.2 eq.).
-
Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to facilitate imine formation, and stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaHB(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for an additional 2-16 hours, monitoring by TLC or LC-MS for the formation of the final product.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data & Parameters
| Parameter | Step 1: Suzuki Coupling | Step 2: Reductive Amination | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%) | N/A | Robust catalysts with good functional group tolerance. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) | N/A | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dichloroethane (DCE), THF | Dioxane is common for Suzuki; DCE is ideal for STAB. A solvent switch after Step 1 (by careful evaporation and redissolution) may optimize Step 2 but violates the one-pot principle. Using a single compatible solvent like Dioxane is preferred. |
| Temperature | 80-110 °C | Room Temperature | Heat is required for the Suzuki coupling; the reductive amination proceeds efficiently at ambient temperature. |
| Reducing Agent | N/A | NaHB(OAc)₃ (STAB) (1.5-2.0 eq.) | Mild and selective for the iminium ion over the aldehyde.[8] |
Protocol 2: One-Pot Suzuki-Miyaura Coupling & Knoevenagel Condensation
This strategy is tailored for the synthesis of substituted styrenes and heterocyclic systems, which are valuable precursors and pharmacophores. The sequence begins with the formation of the biaryl aldehyde, which then undergoes a base-catalyzed condensation with an active methylene compound. This approach has been successfully applied in cascade reactions to build complex polycyclic structures.[9][10]
Scientific Rationale (E-E-A-T)
-
Suzuki-Miyaura Coupling: The conditions for the initial coupling are similar to Protocol 1. The key consideration is the choice of base. While a strong base is needed for the subsequent condensation, using it from the start could cause undesired aldol self-condensation of the starting material. Therefore, a two-phase approach is optimal: a milder base for the Suzuki step, followed by the addition of a stronger base for the Knoevenagel step.
-
Knoevenagel Condensation: This classic reaction involves the condensation of an aldehyde with a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate).[11] A catalytic amount of a base like piperidine or a stronger base like sodium ethoxide is typically used. The compatibility of this step relies on the fact that the palladium catalyst from the first step generally does not interfere with the condensation mechanism.
Visualizing the Mechanism
Figure 2: Tandem Suzuki / Knoevenagel Mechanism.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Follow steps 1-5 as described in Protocol 1, using a base like potassium phosphate (K₃PO₄) which is effective for the coupling and generally compatible with the subsequent step.
-
After confirming the consumption of the aryl halide, cool the reaction mixture to room temperature.
Step 2: In Situ Knoevenagel Condensation
-
To the unpurified reaction mixture, add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.).
-
Add a catalytic amount of a suitable base for the condensation, such as piperidine (0.1 eq.) or DBU (0.1 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to yield the desired product.
Data & Parameters
| Parameter | Step 1: Suzuki Coupling | Step 2: Knoevenagel Condensation | Rationale / Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | N/A (Base-catalyzed) | Standard Suzuki catalysts are suitable. |
| Base | K₃PO₄, CsF (2-3 eq.) | Piperidine, DBU, Et₃N (0.1-0.2 eq.) | A moderately strong base is used for the Suzuki step. A catalytic amount of an organic base is added for the condensation to avoid side reactions. |
| Solvent | Toluene, Dioxane, Acetonitrile | Same as Step 1 | Aprotic polar solvents are generally effective for both steps. |
| Temperature | 80-110 °C | Room Temperature to 60 °C | The condensation step is often facile at or slightly above room temperature. |
| Reagent | Aryl Halide (1.1 eq.) | Active Methylene Compound (1.1 eq.) | E.g., Malononitrile, Cyanoacetates, Meldrum's acid. |
Troubleshooting & Expert Insights
-
Protodeboronation: A common side reaction in Suzuki couplings is the replacement of the boronic acid group with a hydrogen atom.[5] This can be minimized by using rigorously degassed solvents, maintaining an inert atmosphere, and avoiding prolonged heating once the reaction is complete.
-
Homocoupling: The coupling of two boronic acid molecules can sometimes occur.[5] This is often promoted by the presence of oxygen or Pd(II) species. Ensuring an inert atmosphere and using a high-quality Pd(0) source can mitigate this.
-
Incomplete Second Reaction: If the second step (amination or condensation) stalls, it could be due to catalyst inhibition or steric hindrance. For reductive amination, adding a fresh portion of the reducing agent may help. For condensation, a stronger base or gentle heating might be required.
-
Purification Challenges: The final reaction mixture will contain residual palladium catalyst, ligands, and inorganic salts. A preliminary filtration through a pad of Celite can remove some of these before proceeding to chromatographic purification.
Conclusion
The one-pot strategies presented here leverage the unique trifunctional nature of this compound to provide rapid, efficient, and atom-economical routes to diverse and complex molecular architectures. By carefully selecting compatible reagents and conditions, researchers can seamlessly integrate C-C bond formation with subsequent functionalization of the aldehyde group. These protocols serve as a robust starting point for library synthesis in drug discovery programs and for the creation of novel materials, significantly streamlining the path from building block to target molecule.
References
- 1. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Selective reduction of amides to amines by boronic acid catalyzed hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates in array format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Reductive Amination and Suzuki-Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format - OAK Open Access Archive [oak.novartis.com]
- 7. P=C-N-heterocycles: synthesis of biaryl-type 1,3-benzazaphospholes with ortho-substituted phenyl or 2-heteroaryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Direct One-Pot Synthesis of Phenanthrenes via SuzukiâMiyaura Coupling/Aldol Condensation Cascade Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Chemoselective Derivatization of the Aldehyde Group on (2,3-Dichloro-4-formylphenyl)boronic acid
Introduction: The Synthetic Potential of a Bifunctional Building Block
(2,3-Dichloro-4-formylphenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. Its utility stems from its bifunctional nature, presenting both a reactive aldehyde and a versatile boronic acid moiety on a halogenated phenyl scaffold. The aldehyde group serves as a key handle for a multitude of classic and modern organic transformations, enabling the construction of diverse molecular architectures. The boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds.[1]
However, this bifunctionality presents a distinct chemical challenge: achieving chemoselectivity . The goal is to selectively modify the aldehyde group while preserving the integrity of the boronic acid, or vice versa. The boronic acid can be sensitive to certain nucleophilic, acidic, or oxidative conditions, and its Lewis acidic nature can sometimes influence adjacent functional groups.[2][3] This guide provides a detailed exploration of robust strategies and step-by-step protocols for the selective derivatization of the aldehyde functionality on this compound, addressing the critical aspects of reaction choice, functional group compatibility, and protection/deprotection strategies.
Strategic Overview: Navigating Chemoselectivity
The core of a successful derivatization strategy lies in understanding the relative reactivity of the aldehyde and boronic acid groups under various conditions. The aldehyde is a potent electrophile, susceptible to nucleophilic attack, while the boronic acid is a Lewis acid, prone to forming boronate esters with diols or reacting under harsh acidic or oxidative conditions.[4][5]
Our general workflow involves assessing the compatibility of the desired aldehyde transformation with the free boronic acid. If the reaction conditions are harsh or incompatible, a protection-derivatization-deprotection sequence is necessary.
Caption: General workflow for aldehyde derivatization.
Protective Strategy: Pinacol Ester Formation
For reactions that are incompatible with a free boronic acid (e.g., those involving strong bases, certain organometallics, or harsh acidic conditions), the most common and robust protection strategy is the formation of a pinacol boronate ester.[4][6] This ester is significantly more stable and can be readily purified via standard silica gel chromatography.
Protocol 3.1: Protection of this compound
This protocol details the conversion of the boronic acid to its corresponding pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add pinacol (1.1 equiv).
-
Add a sufficient volume of toluene or THF to dissolve the reactants (approx. 0.1-0.2 M concentration).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS. Water is a byproduct and can be removed by a Dean-Stark trap if using toluene under reflux, though this is often unnecessary for small-scale reactions.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(2,3-dichloro-4-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.
Key Derivatization Protocols for the Aldehyde Group
The following protocols are optimized for the chemoselective transformation of the aldehyde group. For each, we specify whether a free boronic acid or a protected form is recommended.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde into an amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is a mild and chemoselective reducing agent that preferentially reduces the in situ-formed iminium ion over the starting aldehyde.[7][8] This reaction is generally compatible with free boronic acids, although some substrates may exhibit partial deboronation.[9]
Caption: Mechanism of Reductive Amination.
Protocol 4.1.1: Direct Reductive Amination
-
Boronic Acid Form: Free or Protected (Pinacol Ester)
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 1-2 drops as catalyst)
Procedure:
-
Dissolve the boronic acid starting material in DCM or DCE in a round-bottom flask.
-
Add the amine and stir for 20-30 minutes at room temperature to facilitate imine formation. If the amine is a hydrochloride salt, add 1.0 equiv of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Add sodium triacetoxyborohydride in portions over 5-10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale / Comment |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion. Less basic than NaBH₄, minimizing side reactions.[8] |
| Solvent | DCM, DCE, THF | Aprotic solvents are preferred as protic solvents like methanol can react with the reducing agent.[8] |
| Amine Scope | Aliphatic & Aromatic | Works well with a broad range of primary and secondary amines.[7] |
| Work-up | Aqueous NaHCO₃ | Quenches excess reducing agent and neutralizes any acid catalyst. |
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes and ketones.[10] The reaction involves a phosphonium ylide, which is typically generated using a strong base. Such conditions are incompatible with a free boronic acid. Therefore, protection of the boronic acid as a pinacol ester is mandatory. [11]
Caption: Simplified Wittig Reaction Mechanism.
Protocol 4.2.1: Wittig Olefination
-
Boronic Acid Form: Protected (Pinacol Ester) (Required)
Materials:
-
Protected aldehyde (1.0 equiv)
-
Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 equiv)
-
Strong base (n-BuLi, NaHMDS, or KHMDS) (1.1 equiv)
-
Anhydrous THF
-
Standard quench and extraction solvents
Procedure:
-
In an oven-dried, inert-atmosphere (N₂ or Ar) flask, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C (depending on the ylide stability).
-
Slowly add the strong base (e.g., n-BuLi in hexanes) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve the protected boronic acid aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution via syringe or cannula at the low temperature.
-
Allow the reaction to stir at the low temperature for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[12]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[13] The reaction is typically catalyzed by a weak base, such as piperidine or even boric acid itself, and is generally compatible with the free boronic acid moiety.[14][15]
Protocol 4.3.1: Knoevenagel Condensation with Malononitrile
-
Boronic Acid Form: Free or Protected
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0-1.1 equiv)
-
Catalyst (e.g., piperidine or β-alanine, ~0.1 equiv)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve the boronic acid starting material and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add the catalytic amount of the base (e.g., piperidine).
-
Heat the mixture to reflux (a Dean-Stark trap can be used with toluene to remove water and drive the reaction to completion).
-
Stir at reflux for 2-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or flash column chromatography.
Ugi Four-Component Reaction (U-4CR)
For rapid library synthesis and the creation of complex, peptide-like scaffolds, the Ugi reaction is an exceptionally powerful tool. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16][17] Remarkably, studies have shown that formylphenylboronic acids are well-tolerated in Ugi reactions, allowing for the direct use of the unprotected form and showcasing excellent chemoselectivity.[18]
Protocol 4.4.1: Ugi Reaction
-
Boronic Acid Form: Free
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a vial or flask, add the boronic acid aldehyde, the amine, and the carboxylic acid to methanol.
-
Stir the mixture for 10-20 minutes at room temperature.
-
Add the isocyanide to the mixture. The reaction is often exothermic and typically proceeds rapidly.[16]
-
Stir at room temperature for 24-48 hours. Monitor by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct recrystallization or flash column chromatography.
Deprotection of the Boronic Acid
If a protection strategy was employed, the final step is to liberate the free boronic acid.
Protocol 5.1: Deprotection of a Pinacol Ester This protocol uses an excess of a transesterification agent to cleave the pinacol ester under mild conditions.
Materials:
-
Protected boronate ester (1.0 equiv)
-
Phenylboronic acid or aqueous HCl
-
Solvent system (e.g., Acetone/Water or Diethyl Ether/Water)
Procedure:
-
Dissolve the pinacol ester in a suitable solvent mixture like acetone and water (e.g., 9:1 v/v).
-
Add an excess of phenylboronic acid (3-4 equiv) or a strong acid like 1M HCl.
-
Stir vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture to remove the organic solvent.
-
Extract the product into an organic solvent like ethyl acetate. The free boronic acid product can often be purified by adjusting the pH of the aqueous layer and extracting, or by chromatography.[4]
Conclusion
The aldehyde group on this compound offers a gateway to a vast chemical space. By carefully selecting reaction conditions based on their compatibility with the boronic acid moiety, researchers can achieve highly chemoselective derivatizations. For mild transformations like reductive amination, Knoevenagel condensation, and the Ugi reaction, the free boronic acid can often be used directly. For more demanding reactions like the Wittig olefination, a straightforward protection/deprotection sequence using a pinacol ester provides a reliable path to the desired products. These protocols provide a robust framework for scientists and drug development professionals to effectively leverage this versatile building block in their synthetic campaigns.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Scale-up Considerations for Reactions with (2,3-Dichloro-4-formylphenyl)boronic acid
An Application Guide by a Senior Application Scientist
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid is a key substituted benzaldehyde-boronic acid building block, frequently employed in the synthesis of complex biaryl molecules for pharmaceuticals and fine chemicals. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While laboratory-scale syntheses using this reagent are well-established, transitioning these processes to pilot and manufacturing scales introduces significant challenges in reaction control, safety, and product purity. This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of reactions involving this reagent. We will explore the interplay between reaction kinetics, heat and mass transfer, process parameter optimization, and downstream processing, offering field-proven insights and detailed protocols to guide researchers and drug development professionals.
Introduction: The Compound and the Challenge
This compound is a bifunctional reagent containing a boronic acid moiety for carbon-carbon bond formation and a formyl (aldehyde) group that can be used for subsequent transformations. The dichloro substitution pattern influences the electronic properties and steric hindrance of the molecule, which can affect reactivity. Its primary application is in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for creating biaryl compounds.[1]
The journey from a gram-scale laboratory success to a kilogram-scale manufacturing process is fraught with challenges that are not always apparent at the bench.[2] The fundamental principles of chemistry remain the same, but the governing principles of engineering—heat transfer, mass transfer, and fluid dynamics—become dominant. A reaction that is well-behaved in a round-bottom flask can become a significant safety hazard in a 100-liter reactor if not properly understood and controlled. This document serves as a comprehensive guide to navigating these complexities.
The Core Reaction: Suzuki-Miyaura Coupling Mechanism
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the process at scale. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base's role is crucial; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this step.[3][4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Scale-Up Parameters: From Bench to Plant
Thermal Hazards and Reaction Calorimetry
The single most critical failure point in scaling up exothermic reactions is inadequate temperature control.
-
The Causality: Suzuki-Miyaura reactions are often exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient, passive heat dissipation to the environment. As the reactor volume increases, the surface area available for heat exchange decreases dramatically relative to the volume generating the heat.[7] This can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup, a phenomenon known as thermal runaway.[8]
-
Field-Proven Insight: Before any scale-up, reaction calorimetry is mandatory. Instruments like the Mettler-Toledo RC1 allow for the precise measurement of heat flow under process-like conditions.[9][10] This data is used to determine the total heat of reaction, the maximum rate of heat release, and the Adiabatic Temperature Rise (ΔT_ad). This information is essential for designing a cooling system capable of handling the heat load and for setting safe operating limits, such as the controlled addition rate of a limiting reagent.[9]
Figure 2: Decreasing surface-area-to-volume ratio with increasing reactor scale.
Mass Transfer and Mixing Efficiency
Inefficient mixing is the primary cause of poor yield, inconsistent quality, and the formation of impurities at scale.
-
The Causality: In large tanks, achieving homogeneity is challenging. Poor mixing creates localized zones of high reagent concentration, leading to rapid, uncontrolled reactions and potential "hot spots".[11] It can also lead to areas where the catalyst or base is not effectively distributed, slowing the reaction and promoting side reactions like deboronation or homocoupling.[12] For biphasic systems (e.g., toluene/water), mixing is what creates the interfacial surface area necessary for the reaction to occur between components in different phases.
-
Field-Proven Insight: The selection of the reactor's agitator (impeller) and baffling is critical. A simple magnetic stir bar is insufficient. Different impeller types (e.g., paddle, turbine, pitched-blade) are suited for different tasks (blending, solid suspension, gas dispersion).[13] Process engineers use metrics like "power per unit volume" (P/V) and "mixing time" to characterize and replicate mixing conditions across scales.[14] The addition point of reagents is also crucial; adding a reactive species directly into a high-shear zone near the impeller ensures rapid dispersion, while subsurface addition can prevent splashing and aerosol formation.
Process Parameter Optimization
Parameters that are forgiving at the lab scale require precise control in a plant setting.
-
Catalyst Selection: Laboratory syntheses may use high loadings (1-5 mol%) of sophisticated, expensive catalysts. For large-scale production, cost and efficiency are paramount. The goal is to use catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) at very low loadings (<0.1 mol%).[15] While homogeneous catalysts are common, heterogeneous catalysts (e.g., palladium on carbon) are gaining traction as they simplify catalyst removal, although they can present challenges with leaching and activity.[16]
-
Base Selection and Stoichiometry: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are common.[4] Their solubility is a key factor; in a biphasic system, the reaction often occurs at the interface or in the organic phase via phase-transfer catalysis. The particle size and quality of the base can affect its dissolution rate and overall reaction performance. Using an excess of a strong base like NaOH can promote side reactions and complicate workup. The amount of base directly influences the concentration of the active boronate species.[17]
-
Solvent Choice: Solvents are chosen based on their ability to solubilize reagents, temperature profile, and downstream processing implications. A common choice for Suzuki couplings is a mixture of an organic solvent like toluene or 2-MeTHF with water.[3] On scale-up, safety (flashpoint, toxicity) and environmental considerations (process mass intensity, recyclability) become major factors in solvent selection.
Impurity Profiling and Control
Controlling impurities is essential for delivering a high-quality final product, especially in pharmaceutical applications where regulatory scrutiny is high.[18][19]
-
The Causality: Several side reactions can generate impurities:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, often exacerbated by high temperatures or excess water/base.[20]
-
Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.
-
Process-Related Impurities: Residual starting materials, reagents, or by-products from the catalyst or ligand degradation.[21][22]
-
-
Field-Proven Insight: Implement rigorous in-process controls (IPCs) using techniques like HPLC to monitor the consumption of starting materials and the formation of products and impurities.[23] Strict control over reaction temperature and stoichiometry is the first line of defense. Purging the reactor with an inert gas like nitrogen is critical, as oxygen can degrade the Pd(0) catalyst and promote side reactions.
Downstream Processing: Isolation and Purification
The workup procedure must be robust, scalable, and effective at removing impurities.
-
Palladium Removal: Residual palladium in a pharmaceutical ingredient is strictly regulated, often to low ppm levels. A simple aqueous wash is rarely sufficient. Common strategies include treatment with activated carbon, extraction with aqueous solutions of reagents like thiourea or cysteine, or filtration through specialized palladium scavengers.[24]
-
Crystallization: Crystallization is the most powerful purification technique for solids at a large scale.[25] The goal is not just to solidify the product but to control the crystallization process to exclude impurities from the crystal lattice. This involves a carefully designed cooling profile, agitation rate, and potentially the use of a seed crystal to ensure consistent crystal size and morphology.[26][27] A well-formed crystal is easier to filter and dry, saving time and resources.
Application Protocol: A Scalable Suzuki-Miyaura Reaction
This protocol describes the coupling of this compound with 4-bromoanisole. It is presented at two scales to highlight the changes in procedure and control required for scale-up.
Reaction: this compound + 4-Bromoanisole → 2',3'-Dichloro-4'-formyl-4-methoxy-1,1'-biphenyl
Data and Reagent Table
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (50 L Reactor) |
| This compound | 10.0 g (45.7 mmol, 1.0 eq) | 2.00 kg (9.14 mol, 1.0 eq) |
| 4-Bromoanisole | 9.4 g (50.3 mmol, 1.1 eq) | 1.88 kg (10.05 mol, 1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 19.0 g (137 mmol, 3.0 eq) | 3.79 kg (27.4 mol, 3.0 eq) |
| Pd(OAc)₂ (Palladium Acetate) | 103 mg (0.46 mmol, 0.01 eq) | 20.5 g (0.091 mol, 0.01 eq) |
| SPhos (Ligand) | 375 mg (0.91 mmol, 0.02 eq) | 75.0 g (0.183 mol, 0.02 eq) |
| Toluene | 100 mL (10 vol) | 20 L (10 vol) |
| Water | 20 mL (2 vol) | 4 L (2 vol) |
| Reaction Temperature | 80 °C | 80 °C (controlled) |
| Reaction Time | 4-6 hours | 4-6 hours (monitor by IPC) |
| Expected Yield | ~85-95% | ~85-95% |
Laboratory Scale Protocol (10.0 g)
-
Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g), 4-bromoanisole (9.4 g), K₂CO₃ (19.0 g), Pd(OAc)₂ (103 mg), and SPhos (375 mg).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add toluene (100 mL) and water (20 mL) via cannula.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: After completion (~4-6 hours), cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with 2M HCl (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pilot Scale Protocol (2.00 kg)
Note: This protocol must be performed in equipment rated for the materials and conditions, following all site-specific safety procedures. A process hazard analysis (PHA) must be completed before execution.
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and static-free. Perform a pressure test and ensure all safety devices (rupture disc, relief valve) are operational.
-
Inerting: Purge the reactor with nitrogen to reduce the oxygen level to <1%. Maintain a gentle nitrogen blanket throughout the process.
-
Charging Reagents: Charge K₂CO₃ (3.79 kg), toluene (20 L), and water (4 L) to the reactor. Begin agitation to ensure the base is well-suspended.
-
Catalyst Premix: In a separate, inerted vessel, dissolve Pd(OAc)₂ (20.5 g) and SPhos (75.0 g) in a small portion of the toluene.
-
Main Charge: Charge this compound (2.00 kg) and 4-bromoanisole (1.88 kg) to the main reactor. Rinse the charging port with toluene.
-
Catalyst Addition: Transfer the catalyst premix to the reactor.
-
Controlled Heating: Begin controlled heating of the reactor jacket to bring the internal batch temperature to 80 °C. Monitor the temperature closely. The heating rate should be adjusted to prevent any sudden exotherm.
-
Reaction and Monitoring: Hold the batch at 80 °C. Take samples hourly for HPLC analysis (IPC) to track the disappearance of starting materials and the appearance of the product. Do not rely on time alone.
-
Controlled Cooling and Workup: Once the reaction is complete by IPC, cool the batch to 20-25 °C using the reactor jacket. Stop agitation and allow the layers to settle.
-
Phase Separation: Transfer the lower aqueous layer to a waste drum.
-
Palladium Scavenging: Add an aqueous solution of a suitable scavenger (e.g., 5 wt% L-cysteine) to the reactor and agitate for 2-4 hours. Separate the aqueous layer.
-
Isolation: Transfer the organic layer to a crystallizer vessel. Concentrate the solution by vacuum distillation to a target volume.
-
Controlled Crystallization: Cool the concentrated solution according to a pre-defined cooling profile to induce crystallization. Seeding may be required.
-
Filtration and Drying: Filter the resulting slurry using a Nutsche filter/dryer. Wash the cake with cold solvent. Dry the product under vacuum at a controlled temperature until the desired residual solvent level is reached.
Figure 3: General workflow for the scaled-up Suzuki-Miyaura coupling process.
Mandatory Safety Considerations
-
Boronic Acid Hazards: While broadly useful, some boronic acids and their derivatives have been identified as potential mutagens.[28] Appropriate handling procedures, including the use of engineering controls (fume hoods, glove boxes) and personal protective equipment (gloves, eye protection, lab coats), are essential to minimize exposure.
-
Catalyst Handling: Palladium on carbon (if used) can be pyrophoric and should be handled wet and never exposed to static discharge or sparks. Palladium salts are toxic and should be handled with care.
-
Thermal Runaway Potential: As discussed, this is the primary hazard. Never heat a large-scale reaction without a thorough understanding of its thermal profile obtained from calorimetry data.[8] Ensure robust cooling systems and emergency procedures are in place.
-
Solvent Hazards: Organic solvents are typically flammable and can pose health risks. Work in well-ventilated areas, away from ignition sources, and ensure all equipment is properly grounded to prevent static discharge.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Socratica [learn.socratica.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. Scale up heat transfer based on reaction calorimetry (Journal Article) | OSTI.GOV [osti.gov]
- 11. mt.com [mt.com]
- 12. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 13. zeroinstrument.com [zeroinstrument.com]
- 14. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. globalpharmatek.com [globalpharmatek.com]
- 20. Boronic acid - Wikipedia [en.wikipedia.org]
- 21. biotech-spain.com [biotech-spain.com]
- 22. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pubs.acs.org [pubs.acs.org]
- 25. longdom.org [longdom.org]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. scs.illinois.edu [scs.illinois.edu]
- 28. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
Troubleshooting & Optimization
How to improve yield in Suzuki coupling with (2,3-Dichloro-4-formylphenyl)boronic acid
Topic: Strategies to Improve Yield in Suzuki Coupling with (2,3-Dichloro-4-formylphenyl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically and electronically demanding substrate, this compound. The inherent properties of this molecule—significant steric hindrance from di-ortho substitution and electronic deactivation from three electron-withdrawing groups—present a formidable challenge that often results in low product yields.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions based on a sound mechanistic understanding.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low yields. What are the primary contributing factors?
Low conversion when using this substrate is a common but solvable issue. The challenges are multi-faceted and stem directly from the molecule's structure:
-
Steric Hindrance: The chlorine atom at the 2-position and the boronic acid group at the 1-position create significant steric bulk around the reaction center. This bulk can impede critical steps in the catalytic cycle, particularly the final reductive elimination step that forms the product.[1][2]
-
Electronic Deactivation: The boronic acid is attached to a phenyl ring substituted with three electron-withdrawing groups (two chloro, one formyl). This significantly reduces the nucleophilicity of the organic fragment, slowing down the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[3]
-
Competing Side Reactions: The presence of an aldehyde (formyl) group and the acidic protons of the boronic acid moiety create pathways for undesirable side reactions. Protodeboronation (replacement of the C-B bond with a C-H bond) is a major concern, especially under harsh basic conditions or in the presence of excess water.[4]
-
Catalyst Inhibition/Deactivation: The aldehyde's oxygen atom can coordinate to the palladium center, potentially acting as a catalyst inhibitor.[5][6] Furthermore, challenging substrates can promote catalyst decomposition into inactive palladium black if the catalytic system is not robust enough.[7][8]
Addressing these issues requires a systematic approach focused on optimizing the four key components of the reaction: the ligand, the base, the solvent, and the catalyst precursor.
Q2: How can I overcome the severe steric hindrance from the di-ortho substituents?
The key to coupling sterically demanding substrates lies in the choice of the phosphine ligand. The ligand's structure directly influences the geometry and reactivity of the palladium catalyst. For a substrate like this compound, small, traditional ligands like triphenylphosphine (PPh₃) are often ineffective.
The Solution: Bulky, Electron-Rich Monodentate Ligands
You need ligands that are both sterically bulky and highly electron-donating.[2][9]
-
Bulkiness promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. The steric clash between the ligand and the substrates around the metal center forces the product to be expelled more rapidly.[10][11]
-
Electron-donating character increases the electron density on the palladium atom, which facilitates the initial oxidative addition step, especially when using less reactive aryl chlorides as coupling partners.[9][12]
The most successful ligands for this purpose are the dialkylbiaryl phosphines , often referred to as "Buchwald ligands".[13][14]
Table 1: Recommended Ligand Classes for Sterically Hindered Couplings
| Ligand Class | Specific Examples | Key Advantages | Rationale for Use |
| Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | High activity for hindered substrates, promotes fast reductive elimination, stable catalyst complexes.[14] | These are the go-to ligands for challenging couplings. Their bulk is ideal for overcoming the steric barrier presented by the di-ortho chloro substituents.[2][13] |
| Ferrocenyl Phosphines | dtbpf (di-tert-butylphosphino ferrocene) | Very electron-rich, good for activating unreactive coupling partners. | Provides a highly active catalyst system suitable for overcoming electronic deactivation. |
| Specialized Ligands | AntPhos | Has shown exceptional reactivity for couplings involving unprecedented steric hindrance.[15] | Consider this for extremely challenging coupling partners where even standard Buchwald ligands may struggle. |
Recommendation: Start your optimization with SPhos or XPhos . They offer a high probability of success for a broad range of sterically hindered substrates.
Visualizing the Catalytic Cycle and Key Challenges
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. For this compound, the Transmetalation and Reductive Elimination steps are the most critical bottlenecks.
Caption: The Suzuki-Miyaura catalytic cycle with highlighted bottlenecks.
Q3: My starting material is consumed very slowly. How do I improve the reactivity of the electron-deficient boronic acid?
The slow reaction rate is likely due to the electronically deactivated nature of your boronic acid, which makes the transmetalation step sluggish. The primary role of the base in a Suzuki coupling is to activate the boronic acid by converting it into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][16] For an electron-poor substrate, the choice of base is critical.
The Solution: Stronger, Non-Nucleophilic Bases and Anhydrous Conditions
A weak base may not be sufficient to generate the required concentration of the active boronate species.
Table 2: Comparison of Bases for Activating Electron-Deficient Boronic Acids
| Base | Strength | Solubility (in organic solvents) | Key Considerations |
| K₂CO₃ (Potassium Carbonate) | Moderate | Low | A common first choice, but may be too weak for this substrate. Often requires aqueous conditions, which can promote protodeboronation.[17] |
| K₃PO₄ (Potassium Phosphate) | Strong | Low | An excellent choice. It is strong enough to activate the boronic acid effectively but is generally non-nucleophilic, minimizing side reactions with the aldehyde. Works well under anhydrous conditions.[4] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Moderate | Highly effective due to its strength and the solubility of its salts, which can accelerate the reaction. However, it is more expensive.[17] |
| KF (Potassium Fluoride) | Moderate | Low | Can be effective, particularly in preventing protodeboronation. The fluoride ion interacts strongly with boron. |
Recommendation: Use anhydrous, powdered K₃PO₄ (potassium phosphate) as your starting base. Its strength is well-suited for activating electron-deficient boronic acids without introducing competing nucleophiles that could react with the formyl group.
Q4: I'm observing a significant amount of (2,3-Dichlorobenzaldehyde) as a byproduct. How do I prevent this protodeboronation?
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a proton from a source in the reaction mixture (typically water). This side reaction is a major cause of yield loss, especially with electron-rich or heteroaryl boronic acids, but it can also be significant with challenging substrates under suboptimal conditions.[4]
Key Causes and Solutions:
-
Presence of Water: While some Suzuki reactions benefit from aqueous co-solvents, water is a primary proton source for protodeboronation.[18][19]
-
Solution: Perform the reaction under strictly anhydrous conditions . Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and ensure your base is anhydrous. If your boronic acid is a hydrate, consider drying it under vacuum.
-
-
Base Strength and Type: Strong bases in protic solvents can accelerate the side reaction.
-
Solution: Use a base like K₃PO₄ which performs well in anhydrous organic solvents. Avoid hydroxide bases (e.g., NaOH, KOH) which inherently introduce water and are highly nucleophilic.[16]
-
-
Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.
-
Solution: Once you identify an effective catalyst/ligand system, try to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
-
Boronic Acid Instability: Some boronic acids are inherently prone to this side reaction.
-
Solution: If protodeboronation remains a persistent issue, consider converting the boronic acid to its corresponding pinacol boronate ester . Boronic esters are significantly more stable and less susceptible to protodeboronation.[20]
-
Q5: Could the aldehyde group be causing problems, and what should I do about it?
Yes, the formyl (aldehyde) group can interfere in two main ways:
-
Catalyst Inhibition: The lone pairs on the carbonyl oxygen can coordinate to the electron-deficient palladium(II) center in the catalytic cycle. This coordination can sequester the catalyst in an off-cycle, inactive state, slowing down or stalling the reaction entirely.[5][21]
-
Side Reactions: Although less common with milder bases like K₃PO₄, strong, nucleophilic bases (like hydroxides or alkoxides) could potentially lead to undesired reactions at the aldehyde, such as aldol condensations or Cannizzaro reactions, especially at high temperatures.
Solutions:
-
Use a Milder, Non-Nucleophilic Base: As previously recommended, K₃PO₄ is an ideal choice to avoid direct reactions with the aldehyde.[4]
-
Choose the Right Ligand: A bulky ligand not only helps with steric hindrance but also creates a crowded coordination sphere around the palladium, which can disfavor the binding of the aldehyde group.
-
Avoid Excessive Heat: Run the reaction at the minimum temperature required for efficient conversion to limit potential degradation pathways.
Systematic Troubleshooting Workflow
When faced with low yields, a systematic approach to optimization is more effective than random screening. The following workflow prioritizes the most impactful variables.
Caption: A decision workflow for troubleshooting low-yield Suzuki couplings.
Experimental Protocol: A Recommended Starting Point
This protocol incorporates best practices for challenging Suzuki couplings and serves as a robust starting point for your optimization. An inert atmosphere is critical for success.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration)
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, and anhydrous K₃PO₄ to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh the palladium precatalyst and the SPhos ligand. Add this solid mixture to the reaction vessel against a positive flow of inert gas.
-
Solvent Addition: Reseal the vessel. Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes to ensure all dissolved oxygen is removed.[22]
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By implementing these targeted strategies, you can effectively overcome the inherent challenges of this substrate and significantly improve your product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions with 2,3-Dichlorophenylboronic Acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with sterically hindered cross-coupling reactions, specifically involving 2,3-dichlorophenylboronic acid. The unique substitution pattern of this reagent presents significant steric and electronic hurdles that can impede reaction efficiency. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve successful outcomes in your synthetic endeavors.
I. Understanding the Challenge: The Impact of Steric Hindrance
The presence of two chlorine atoms adjacent to the boronic acid moiety in 2,3-dichlorophenylboronic acid creates a sterically congested environment around the reaction center. This steric bulk can significantly hinder the key steps of the catalytic cycle in cross-coupling reactions, most notably the transmetalation step in Suzuki-Miyaura coupling. The result is often low to no product yield, with starting materials remaining unreacted. This guide will walk you through strategies to mitigate these effects and drive your reactions to completion.
II. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues encountered when working with 2,3-dichlorophenylboronic acid.
Q1: My Suzuki-Miyaura coupling reaction with 2,3-dichlorophenylboronic acid is failing, showing only starting material. What is the most likely cause?
A1: The primary culprit in a failed Suzuki-Miyaura coupling with a sterically hindered partner like 2,3-dichlorophenylboronic acid is an inefficient catalyst system. Standard palladium catalysts, such as Pd(PPh₃)₄, are often not robust enough to overcome the steric barrier.[1] The key is to employ a catalyst system specifically designed for sterically demanding substrates.
-
Expert Insight: The catalytic cycle's transmetalation step, where the organic group is transferred from boron to the palladium center, is particularly sensitive to steric hindrance. A bulky ligand on the palladium catalyst is crucial to facilitate this step and subsequent reductive elimination to form the desired product.
Q2: What type of catalyst and ligand combination should I use for this sterically hindered coupling?
A2: For sterically demanding Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of the aryl halide and also accelerates the rate-limiting reductive elimination step.[1]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for coupling sterically hindered substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and IMes have demonstrated high efficacy, even in the formation of tetra-ortho-substituted biaryls.[2]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos, which have been developed for extremely hindered systems.[3][4]
-
Troubleshooting Workflow: From Failed Reaction to Success
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings involving sterically hindered 2,3-dichlorophenylboronic acid.
Q3: What is the best base to use for this reaction?
A3: The choice of base is critical as it activates the boronic acid for transmetalation. For sterically hindered couplings, a moderately strong base is often required.
-
Recommended Bases:
-
Expert Insight: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1] However, if protodeboronation is a suspected side reaction, anhydrous conditions are preferable.
Q4: I am observing significant protodeboronation of my 2,3-dichlorophenylboronic acid. How can I prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[5][6]
-
Strategies to Minimize Protodeboronation:
-
Use of Boronic Acid Derivatives: Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt.[5] These derivatives are generally more stable and less prone to protodeboronation.[5][7]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry and the reaction is run under an inert atmosphere.
-
Choice of Base: In some cases, a milder base like potassium fluoride (KF) can reduce the rate of protodeboronation.[8]
-
Q5: What are the optimal solvent and temperature conditions?
A5: The solvent choice can influence reaction rates and yields. Aprotic solvents are generally preferred for these types of couplings.
-
Recommended Solvents:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)[9]
-
-
Temperature Considerations: Higher reaction temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.[5] A typical temperature range is 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. It is advisable to screen temperatures to find the optimal balance.
III. Data Summary: Recommended Reaction Parameters
| Parameter | Recommendation for 2,3-Dichlorophenylboronic Acid Coupling | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos, IPr, IMes, AntPhos, BI-DIME | Bulky, electron-rich ligands are essential to overcome steric hindrance.[1][2][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong bases effectively activate the boronic acid for transmetalation.[1][5] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Aprotic solvents are generally preferred to avoid unwanted side reactions.[9] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier.[5] |
| Boronic Acid Form | Pinacol ester or trifluoroborate salt | More stable alternatives to the free boronic acid, minimizing protodeboronation.[5][7] |
IV. Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,3-dichlorophenylboronic acid (or its pinacol ester/trifluoroborate salt) (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Preparation of a Boronic Acid Pinacol Ester
-
Setup: In a round-bottom flask, dissolve 2,3-dichlorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, purify by recrystallization or column chromatography.
V. Concluding Remarks
Successfully navigating the challenges of sterically hindered cross-coupling reactions with 2,3-dichlorophenylboronic acid requires a systematic and informed approach to reaction optimization. By carefully selecting a robust catalyst system, appropriate base and solvent, and considering the use of more stable boronic acid derivatives, researchers can significantly improve reaction outcomes. This guide serves as a comprehensive resource to troubleshoot and refine your experimental procedures, ultimately enabling the synthesis of complex molecules for your research and development programs.
VI. References
-
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. (URL: 1)
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: --INVALID-LINK--)
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (URL: --INVALID-LINK--)
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (URL: 10)
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (URL: --INVALID-LINK--)
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: --INVALID-LINK--)
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)
-
Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents - PMC. (URL: --INVALID-LINK--)
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: 6)
-
Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem. (URL: 5)
-
Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides - ResearchGate. (URL: --INVALID-LINK--)
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (URL: --INVALID-LINK--)
-
Advances in Cross-Coupling Reactions - PMC - NIH. (URL: --INVALID-LINK--)
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (URL: --INVALID-LINK--)
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (URL: --INVALID-LINK--)
-
Suzuki Coupling - Organic Chemistry Portal. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
Preventing protodeboronation of (2,3-Dichloro-4-formylphenyl)boronic acid during reaction
Technical Support Center: (2-3-Dichloro-4-formylphenyl)boronic acid
A Guide to Preventing Protodeboronation During Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (2,3-Dichloro-4-formylphenyl)boronic acid in their synthetic routes. As a highly functionalized and electron-deficient arylboronic acid, this reagent is a powerful building block, but it is also particularly susceptible to an undesired side reaction known as protodeboronation.
Our goal as Senior Application Scientists is to provide you with not only troubleshooting protocols but also the underlying mechanistic insights required to make informed decisions in your experiments. This guide will help you understand the causes of protodeboronation and provide actionable strategies to maximize the yield of your desired product.
Understanding the Core Problem: The Competing Reaction Pathways
In a typical Suzuki-Miyaura coupling, the desired productive pathway is the transmetalation of the aryl group from the boronic acid to the palladium catalyst. However, protodeboronation represents a destructive off-cycle pathway where the carbon-boron (C-B) bond is cleaved by a proton source (often water) and replaced with a carbon-hydrogen (C-H) bond, consuming your starting material.[1][2]
The electron-withdrawing nature of the two chlorine atoms and the formyl group on the this compound ring makes the ipso-carbon more electrophilic and thus more susceptible to this cleavage.[3][4] The reaction environment, particularly the choice of base and the presence of water, plays a critical role in determining which pathway dominates.[1][5]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from (2,3-Dichloro-4-formylphenyl)boronic acid
Welcome to the technical support center for purification strategies related to (2,3-Dichloro-4-formylphenyl)boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The unique substitution pattern of this boronic acid, featuring two ortho-chloro substituents and a para-formyl group, presents specific challenges and opportunities in purification that this guide will address in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing in-depth explanations and actionable solutions.
Issue 1: My Suzuki-Miyaura cross-coupling reaction is complete by TLC/LC-MS, but I'm struggling to remove the palladium catalyst and inorganic salts during workup.
Answer: This is a frequent challenge in palladium-catalyzed reactions. The residual palladium can interfere with subsequent steps and biological assays, while inorganic salts from the base can complicate extraction and crystallization.
Root Cause Analysis:
-
Palladium Species: The active Pd(0) catalyst can oxidize to form palladium black or other insoluble species that are difficult to remove by simple filtration. Soluble palladium complexes may also persist in the organic phase.
-
Inorganic Salts: Bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often used in excess and may not be fully removed by aqueous washes, especially if your product has some water solubility.[1][2]
Solutions:
-
Optimized Aqueous Workup:
-
After the reaction, quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform multiple washes with saturated aqueous ammonium chloride (NH₄Cl) solution. This helps to break up emulsions and remove some basic impurities.
-
Follow with a brine (saturated NaCl) wash to remove excess water from the organic layer.
-
-
Filtration through a Pad of Celite® or Silica Gel:
-
A highly effective method is to filter the crude reaction mixture through a short plug of Celite® or silica gel.[3]
-
Protocol:
-
Place a cotton plug at the bottom of a small column or funnel.
-
Add a layer of sand (approx. 1 cm).
-
Add a layer of silica gel or Celite® (approx. 5-10 cm).
-
Add another layer of sand on top.
-
Pre-wet the plug with the elution solvent.
-
Dilute your crude reaction mixture in a minimal amount of a non-polar solvent (like hexane or toluene) and load it onto the plug.
-
Elute with your chosen solvent system, collecting the filtrate. The polar palladium residues and inorganic salts will be retained on the stationary phase.
-
-
-
Use of Scavenging Agents:
-
For particularly stubborn palladium contamination, consider using a scavenger resin. Thiol-functionalized silica or polymers can effectively bind to residual palladium. Stir the crude organic solution with the scavenger for a few hours to overnight, then filter.
-
Issue 2: I'm observing a significant amount of a homocoupling byproduct from my boronic acid starting material.
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura couplings, especially when oxygen is present in the reaction mixture.[4][5]
Root Cause Analysis:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5]
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, it provides a larger window for the competing homocoupling reaction to occur.
Solutions:
-
Thorough Degassing: This is the most critical step to prevent homocoupling.
-
Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the reaction mixture before heating.
-
-
Reaction Conditions Optimization:
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.
-
Solvent System: The choice of solvent can influence the rates of the desired cross-coupling versus the undesired homocoupling. Common solvent systems include toluene/water, dioxane/water, and DMF.[1][7]
-
-
Purification Strategy for Homocoupling Byproduct:
-
The homocoupling product of this compound will be a symmetrical dichlorinated, diformyl biphenyl. This molecule is often less polar than the desired cross-coupled product.
-
Flash Column Chromatography: A standard silica gel column using a gradient elution of hexane and ethyl acetate is typically effective for separating the less polar homocoupling byproduct from the more polar desired product.[8][9]
-
Issue 3: My purified product, a biaryl aldehyde, is showing signs of degradation upon storage.
Answer: Aldehydes, particularly those on electron-rich or sterically hindered aromatic rings, can be susceptible to oxidation.
Root Cause Analysis:
-
Aerial Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH) by atmospheric oxygen, especially in the presence of light.
Solutions:
-
Proper Storage:
-
Store the purified product under an inert atmosphere (argon or nitrogen).
-
Protect from light by storing in an amber vial or wrapping the vial in aluminum foil.
-
Store at low temperatures (refrigerator or freezer) to slow down the rate of degradation.
-
-
Purification of the Oxidized Impurity:
-
If oxidation has occurred, the resulting carboxylic acid will be significantly more polar than the aldehyde.
-
Acid-Base Extraction:
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to recover the purified aldehyde.
-
-
Chromatography: Flash column chromatography can also separate the polar carboxylic acid from the aldehyde.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about purification strategies for derivatives of this compound.
Q1: What is the best general purification method for products derived from this compound?
A1: For most small-scale laboratory preparations, flash column chromatography on silica gel is the most versatile and effective method.[9][10]
-
Rationale: The aldehyde functionality provides a polar handle that allows for good separation from less polar impurities (like starting materials and homocoupling byproducts) on a normal-phase silica column.[11] The polarity of the biaryl aldehyde can be fine-tuned by the nature of the coupled partner, but it generally falls within a range that is well-suited for silica gel chromatography.
-
Typical Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.[8] For more polar products, a system of methanol in dichloromethane may be necessary.[8]
Q2: Can I use recrystallization to purify my biaryl aldehyde product?
A2: Recrystallization can be an excellent method for obtaining highly pure material, provided the product is a solid and you can find a suitable solvent system.
-
Advantages:
-
Can provide material of very high purity.
-
Scalable for larger quantities.
-
Cost-effective compared to chromatography.
-
-
Challenges:
-
Finding a suitable solvent or solvent pair can be time-consuming.
-
May not be effective for removing impurities with similar solubility profiles.
-
"Oiling out," where the compound separates as a liquid instead of crystals, can be an issue.
-
-
Recommended Solvent Systems to Try:
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone
-
Ethanol/Water
-
Toluene or Xylenes for less soluble compounds.[12]
-
Q3: I have performed a reductive amination on my biaryl aldehyde product. How does this affect my purification strategy?
A3: Reductive amination converts the neutral aldehyde into a basic amine.[13] This fundamental change in the product's chemical properties necessitates a different purification approach.
-
Chromatography:
-
The resulting amine will be more polar and may interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1-3% triethylamine) to your eluent system.[8] This will neutralize the acidic sites and improve the chromatography.
-
Alternatively, using neutral or basic alumina as the stationary phase can be effective.[14][15]
-
For highly polar or water-soluble amines, reversed-phase chromatography may be a better option.[16]
-
-
Acid-Base Extraction: The basicity of the amine allows for a straightforward purification by acid-base extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the organic layer again to ensure complete extraction of the product.
-
Combine the acidic aqueous layers and basify with a strong base (e.g., 6 M NaOH) until the pH is >10.
-
Extract the now neutral amine back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified amine.
-
-
Visualizing Purification Strategies
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Potential Byproducts in Suzuki-Miyaura Coupling
This diagram shows the desired reaction and common side reactions.
Caption: Suzuki-Miyaura reaction and common byproducts.
Key Experimental Protocol: Flash Column Chromatography of a Biaryl Aldehyde
This protocol provides a detailed, step-by-step methodology for purifying a typical biaryl aldehyde product derived from a Suzuki-Miyaura reaction.
Objective: To separate the desired biaryl aldehyde from unreacted starting materials, palladium residues, and homocoupling byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5% EtOAc/Hexanes, 10% EtOAc/Hexanes, 20% EtOAc/Hexanes).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of silica gel in the least polar solvent system you will use (e.g., 5% EtOAc/Hexanes). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock and drain some solvent, but never let the top of the silica gel run dry. The top of the silica should be flat.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution (enough to make a free-flowing powder after solvent removal).
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain the crude product adsorbed onto the silica gel.
-
Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply gentle air pressure to the top of the column to begin elution at a steady rate (a flow rate of about 2 inches/minute is a good target).[9]
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute more polar compounds.
-
-
Monitoring the Separation:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Determine the yield and characterize the product by NMR, MS, etc.
-
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. biotage.com [biotage.com]
Side reactions of (2,3-Dichloro-4-formylphenyl)boronic acid under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2,3-Dichloro-4-formylphenyl)boronic acid. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies for the unique challenges this reagent presents, particularly its reactivity under basic conditions. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve issues in your experiments.
This compound is a valuable building block in modern organic synthesis, especially for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[1][2] However, the combination of electron-withdrawing chloro- and formyl- substituents on the phenyl ring makes this molecule highly susceptible to several competing side reactions in the presence of a base. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low. Analysis of the crude mixture shows my starting aryl halide is unreacted, but my boronic acid is gone. Instead, I've isolated 1,2-dichlorobenzene.
Answer: This is a classic symptom of protodeboronation , a major decomposition pathway for arylboronic acids.[3]
-
Causality (The "Why"): Under basic conditions, the boronic acid [R-B(OH)₂] is in equilibrium with its more reactive boronate anion form [R-B(OH)₃]⁻.[4][5] For electron-deficient arylboronic acids like this compound, this boronate is highly unstable. The electron-withdrawing nature of the substituents weakens the carbon-boron bond, making it susceptible to cleavage by a proton source (like water or alcohol in the solvent), which replaces the boronic acid group with a hydrogen atom.[3][6] This process is significantly accelerated at high pH (e.g., pH > 13) and elevated temperatures.[6]
-
Self-Validating Solution:
-
Modify Your Base and Solvent System: Switch from strong bases (like NaOH, KOH, or alkoxides) to milder, non-hydroxide bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7] These bases are strong enough to facilitate the Suzuki-Miyaura catalytic cycle but minimize the high pH environment that promotes rapid protodeboronation.[8][9] Whenever possible, use anhydrous solvents to reduce the availability of proton sources.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that still allows for efficient coupling. For highly sensitive substrates, room temperature couplings may be feasible with a sufficiently active catalyst system.
-
Consider Alternative Methods: For extremely sensitive systems, "cationic" Suzuki-Miyaura coupling methods that operate in the absence of a base can be highly effective, completely avoiding the primary cause of protodeboronation.[10][11]
-
-
Verification: Successful mitigation will result in a significantly higher yield of the desired cross-coupled product and a marked decrease in the formation of 1,2-dichlorobenzene, which can be easily monitored by GC-MS or LC-MS.
Q2: My desired product is contaminated with a high-molecular-weight impurity, which appears to be a symmetrical dimer of my boronic acid starting material.
Answer: You are observing oxidative homocoupling , another common side reaction in transition-metal-catalyzed reactions.
-
Causality (The "Why"): In the presence of a palladium or copper catalyst, two molecules of the boronic acid can couple with each other to form a symmetrical biaryl compound.[12][13] This process can be initiated by the catalyst itself and is often accelerated by the presence of oxygen or other oxidants.[14][15] The base plays a role by facilitating the transmetalation of the aryl group from boron to the metal center.[13] For this specific reagent, the product would be 2,2',3,3'-tetrachloro-[1,1'-biphenyl]-4,4'-dicarbaldehyde.
-
Self-Validating Solution:
-
Maintain an Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. This minimizes the presence of oxygen, a common promoter of homocoupling.
-
Optimize Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can increase the statistical probability of homocoupling.
-
Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions can influence the relative rates of cross-coupling versus homocoupling. For sterically hindered or electron-deficient partners, using bulky, electron-rich ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can sometimes favor the desired cross-coupling pathway and suppress homocoupling.[14]
-
-
Verification: A successful change in conditions will be evident by a cleaner product profile on HPLC or LC-MS, with the peak corresponding to the homocoupled dimer being significantly reduced or eliminated.
Q3: My NMR and Mass Spec data show impurities where the formyl group has been converted to a carboxylic acid and a hydroxymethyl group.
Answer: Your aldehyde is undergoing a Cannizzaro reaction , a disproportionation reaction specific to aldehydes lacking α-hydrogens under strongly basic conditions.
-
Causality (The "Why"): The formyl group on your boronic acid does not have any α-hydrogens. In the presence of a strong base (typically pH > 11), one molecule of the aldehyde is oxidized to a carboxylic acid (in its carboxylate salt form) while a second molecule is reduced to a primary alcohol.[16][17] This is a known and significant side reaction for formylphenylboronic acids when pH is not carefully controlled.[16]
-
Self-Validating Solution:
-
Strict pH Control: This is the most critical parameter. When using an aqueous base for dissolution or reaction, the pH must be maintained in a range of 8 to 11.[16][17] Above pH 11, the rate of the Cannizzaro reaction increases dramatically.
-
Temperature Management: The Cannizzaro reaction is also temperature-dependent. When preparing basic solutions of the boronic acid, perform the dissolution at low temperatures (5-10 °C) to minimize the rate of this side reaction.[16]
-
-
Verification: Use HPLC to monitor the reaction. The carboxylic acid and alcohol byproducts will have distinctly different retention times from the starting material and the desired product. Successful pH and temperature control will prevent the appearance of these impurity peaks.
Visualizing the Side Reactions
The following diagram illustrates the three primary side reactions discussed.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH range for working with this compound in aqueous basic solutions?
-
Q: How can I effectively monitor my reaction for the formation of these side products?
-
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective technique for monitoring the disappearance of starting materials and the appearance of products and byproducts.[18][19]
-
LC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides higher resolution and is invaluable for identifying the exact mass of unknown impurities, confirming the structures of side products like the homocoupled dimer or Cannizzaro products.[18]
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for characterizing both the desired product and any isolated impurities. ¹¹B NMR is particularly useful for observing changes to the boron center, which can indicate decomposition.[18]
-
-
-
Q: What are the best storage and handling practices to ensure the stability of this reagent?
-
A: this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and air. Like many boronic acids, it can slowly form cyclic trimeric anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity and require slightly different activation conditions.[20] While generally stable under normal conditions, it is sensitive to heat, strong bases, and oxidants.[21][22]
-
Key Protocols & Data
Table 1: Influence of pH on Formylphenylboronic Acid Stability
This table summarizes the critical relationship between pH and the primary degradation pathway of the formyl group, based on findings for structurally similar compounds.
| pH Range | Predominant Species | Stability Concern | Recommendation |
| < 8 | Boronic Acid (R-B(OH)₂) | Poor aqueous solubility | Not recommended for aqueous reactions. |
| 8 - 11 | Boronate Salt [R-B(OH)₃]⁻ | Minimal | Optimal range for dissolution and reaction. [16][17] |
| > 11 | Boronate Salt [R-B(OH)₃]⁻ | High risk of Cannizzaro reaction | Avoid. Leads to rapid formation of acid and alcohol byproducts.[16] |
| > 13 | Boronate Salt [R-B(OH)₃]⁻ | High risk of Protodeboronation | Avoid. Leads to rapid cleavage of the C-B bond.[3][6] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for coupling this compound while mitigating the risks of protodeboronation and Cannizzaro reactions.
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add your aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and solvent (e.g., 1,4-dioxane or DME).
-
Inert Atmosphere: Seal the flask and purge the system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add this compound (1.2 eq.).
-
Base Addition: Prepare a separate 2M aqueous solution of K₂CO₃. Add 2.0 equivalents of this solution to the reaction mixture. Using a pre-dissolved solution ensures more homogenous mixing and pH control compared to adding the solid base directly.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
This diagram provides a logical sequence for diagnosing experimental problems.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 17. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. waters.com [waters.com]
- 20. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 21. fishersci.com [fishersci.com]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient boronic acids. The inherent challenges of these substrates, such as slow transmetalation and a heightened susceptibility to side reactions, demand a nuanced approach to reaction optimization. Here, we provide in-depth, field-proven insights into the critical roles of base and solvent selection, offering structured troubleshooting advice and answers to frequently asked questions to empower you to overcome common hurdles and achieve high-yield outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during Suzuki reactions with electron-deficient boronic acids. Each issue is analyzed for its probable cause, followed by actionable solutions grounded in mechanistic principles.
Problem 1: Low to No Product Yield
Probable Cause: The primary culprit for low or no yield when using electron-deficient boronic acids is often inefficient transmetalation. The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic group to be transferred to the palladium center. A secondary, but common, issue is the degradation of the catalyst or the boronic acid itself.
Solutions:
-
Increase Base Strength: A stronger base is often required to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates transmetalation.[1] If you are using a mild base like sodium carbonate (Na₂CO₃), consider switching to a stronger, more effective base.
-
Enhance Ligand Electron-Donating Ability: Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3][4]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective for challenging couplings.[5]
-
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the high barrier for transmetalation. Reactions are typically run between 80-110 °C.[5]
-
Ensure an Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[2][5] Ensure all solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[2]
Problem 2: Significant Protodeboronation Observed
Probable Cause: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] This is particularly problematic for electron-deficient boronic acids, which are more susceptible to this undesired pathway, often exacerbated by the presence of water and strong bases.[1][6][7]
Solutions:
-
Use a Boronic Ester Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate, can significantly reduce protodeboronation.[2][8] These derivatives act as a "slow-release" source of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[2]
-
Employ Anhydrous Conditions: While some water is often necessary to dissolve inorganic bases and facilitate boronate formation, excessive water can promote protodeboronation.[9] Using a milder base that is more soluble in organic solvents, such as potassium fluoride (KF), in an anhydrous solvent like THF or dioxane can be beneficial.[2][10]
-
Form a Diethanolamine Adduct: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid. This adduct can be used directly in the coupling reaction and is less prone to protodeboronation.[5]
Problem 3: Formation of Homocoupling Byproduct
Probable Cause: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen and certain Pd(II) species that can form if the catalyst is not properly reduced to Pd(0) or if the reaction mixture is exposed to air.[11]
Solutions:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the solvent and reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which require in situ reduction that can sometimes be inefficient.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2 - 1.5 equivalents) is common practice, but a large excess can sometimes increase the rate of homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base and solvent in coupling electron-deficient boronic acids?
The base is fundamental to the transmetalation step of the Suzuki catalytic cycle.[4] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, the trigonal boronate [R-B(OH)₃]⁻.[1] This negatively charged species more readily transfers its organic group to the electropositive palladium(II) center. For electron-deficient boronic acids, this activation is even more critical to overcome their inherent low reactivity.
The solvent plays a multifaceted role.[9] It must dissolve the organic substrates, the palladium catalyst, and, ideally, the base.[9] Often, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used.[9] The water helps dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃), facilitating the formation of the active boronate species.[9] However, for substrates prone to protodeboronation, anhydrous polar aprotic solvents like DMF or NMP might be necessary.[12]
Q2: How do I choose the best starting base and solvent combination?
There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a logical starting point is to use a moderately strong base in a polar aprotic solvent system.
| Base | Recommended Solvent(s) | Temperature (°C) | Key Characteristics |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A strong, reliable base often effective for difficult couplings and with boronic esters.[2] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can significantly increase reaction rates.[2] |
| K₂CO₃ | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates.[2] |
| KF | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[2][10] |
Q3: When should I use a boronic acid versus a boronic ester (e.g., Bpin)?
While boronic acids are often more reactive, boronic esters (like pinacol esters) offer superior stability.[7][13] They are less prone to protodeboronation and decomposition on the shelf.[7][8]
-
Use a boronic acid when the substrate is relatively stable and high reactivity is desired.
-
Use a boronic ester (Bpin, MIDA) when the corresponding boronic acid is unstable, prone to protodeboronation (as is common with electron-deficient systems), or for sequential coupling strategies.[2][11]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle, emphasizing the crucial role of the base in activating the boronic acid for transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle.
Decision Workflow for Optimization
This flowchart provides a logical path for troubleshooting and optimizing reactions with electron-deficient boronic acids.
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Experimental Protocols
General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)[2]
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, to a concentration of 0.1-0.5 M)[2][5]
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing (optional but recommended): If not prepared in a glovebox, seal the vessel and briefly sparge the headspace with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2-24 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol for Formation of a Diethanolamine Adduct
This procedure stabilizes a problematic boronic acid prior to coupling.[5]
Procedure:
-
In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[5]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[5]
-
A white precipitate should form. Stir the resulting slurry for 15-30 minutes.[5]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
-
The resulting diethanolamine adduct can now be used directly in the Suzuki coupling protocol as a more stable alternative to the free boronic acid.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Managing low solubility of (2,3-Dichloro-4-formylphenyl)boronic acid in organic solvents
An in-depth guide to successfully utilizing (2,3-Dichloro-4-formylphenyl)boronic acid by overcoming its inherent low solubility in common organic solvents.
Introduction: The Challenge of this compound
This compound is a valuable reagent in synthetic chemistry, particularly for constructing complex biaryl structures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, its utility is often hampered by poor solubility in many standard organic solvents. This challenge stems from the molecule's unique substitution pattern: the polar boronic acid and formyl groups, combined with the nonpolar dichlorophenyl ring, create a compound that is often difficult to fully dissolve, leading to heterogeneous reaction mixtures, reduced reaction rates, and inconsistent yields.
This technical support guide, designed for researchers and drug development professionals, provides practical, field-proven strategies and in-depth explanations to effectively manage and overcome these solubility issues.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific problems encountered during reactions involving this compound, providing a systematic approach to diagnosis and resolution.
Question: My Suzuki-Miyaura coupling reaction has a very low yield or failed completely. What are the likely causes related to solubility?
Answer:
Low or no yield in a Suzuki coupling with this reagent is frequently a direct consequence of its poor solubility. When the boronic acid is not fully dissolved, the reaction effectively runs at a much lower concentration than intended, drastically slowing the catalytic cycle. Here is a breakdown of potential causes and the corresponding solutions.
Cause 1: Inadequate Solvent System
The choice of a single, inappropriate solvent is the most common pitfall. The polarity and coordinating ability of the solvent are critical for both dissolving the boronic acid and facilitating the catalytic cycle.
Recommended Actions:
-
Solvent Screening: Start with solvents known to be effective for phenylboronic acids. Ethers are often the best choice.[3][4]
-
Primary Choices: Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME). These solvents are polar enough to solvate the boronic acid and are compatible with most Suzuki coupling conditions.
-
Secondary Choices: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be effective, but caution is advised as they can be difficult to remove and may participate in side reactions at high temperatures.
-
-
Employ Co-Solvent Systems: A mixture of solvents is often superior to a single solvent. The addition of water or a polar aprotic solvent can dramatically improve solubility and reaction rate.
-
Gentle Heating: Before adding the palladium catalyst, gently heat the mixture of the boronic acid, aryl halide, and base in the chosen solvent system to ensure maximum dissolution. A temperature of 50-60°C is often sufficient to see a significant improvement.
Cause 2: Reagent Precipitation During Reaction
You may observe the starting material dissolving initially, only to precipitate out as the reaction proceeds or as the temperature changes. This can happen if the reaction mixture becomes saturated or if the solubility decreases at a different temperature.
Recommended Actions:
-
Increase Solvent Volume: The simplest solution is to increase the total volume of the solvent to keep all components in the solution phase.
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a steady temperature where solubility is optimal. Avoid cooling the reaction unless specified by the protocol.
-
Consider Phase-Transfer Catalysts: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronic acid or boronate species into the organic phase where the catalyst resides.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Answer:
While specific quantitative data for this exact molecule is not widely published, we can infer its solubility based on the behavior of phenylboronic acid and the influence of its substituents.[6] The electron-withdrawing chloro and formyl groups increase polarity but also strengthen the crystal lattice, often leading to poor solubility in both nonpolar and some polar solvents.
| Solvent | Expected Solubility | Rationale & Comments |
| Ethers (THF, Dioxane) | High to Moderate | Generally the best choice. These solvents can solvate the boronic acid through hydrogen bonding and dipole-dipole interactions.[4] |
| Ketones (Acetone) | Moderate | Good solubility, similar to ethers.[3][7] |
| Aromatic (Toluene) | Low | Often requires heating and/or a co-solvent to achieve sufficient solubility for reaction. |
| Hydrocarbons (Hexane) | Very Low | Essentially insoluble. Useful as an anti-solvent for precipitation or for washing away nonpolar impurities.[3][4] |
| Halogenated (CHCl₃) | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[3][8] |
| Polar Aprotic (DMF, DMSO) | High | Generally provides high solubility, but may lead to complications in workup and potential side reactions. Use with caution. |
| Alcohols (MeOH, EtOH) | Moderate to High | Soluble, but can lead to boronate ester formation, which may or may not be desirable depending on the subsequent reaction steps. |
| Water | Low | Phenylboronic acids generally have low water solubility.[9] The formyl group may slightly increase this, but it will remain low, especially at neutral pH. |
Q2: My compound won't dissolve even with heat and co-solvents. Is there a chemical modification I can make?
Answer:
Absolutely. This is a common and powerful strategy for intractable solubility problems. Converting the boronic acid to its corresponding pinacol boronate ester is the most effective solution. This derivatization replaces the polar B(OH)₂ group with a much less polar, more sterically hindered boronate ester, which dramatically increases solubility in common organic solvents like THF, toluene, and even hydrocarbons.[3][8] Boronate esters are generally stable, easy to handle, and are often equally, if not more, effective in Suzuki coupling reactions.[10]
Experimental Protocol: Preparation of this compound pinacol ester
This protocol provides a general method for the esterification.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Stir bar and appropriate glassware
Procedure:
-
To a round-bottom flask equipped with a stir bar and a reflux condenser (and Dean-Stark trap if using toluene), add this compound and pinacol.
-
Add the anhydrous solvent (e.g., toluene, approx. 0.1 M concentration).
-
Heat the mixture to reflux. The reaction involves the removal of water.
-
If using toluene, water will be collected azeotropically in the Dean-Stark trap.
-
If using THF, the inclusion of activated 4Å molecular sieves in the flask will sequester the water.
-
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude boronate ester can often be used directly in the next step after drying. If purification is needed, it can typically be achieved by recrystallization from a solvent like hexanes or by silica gel chromatography.[11]
Q3: How do the dichloro- and formyl- substituents affect the chemistry beyond just solubility?
Answer:
The substituents have significant electronic and steric effects:
-
Electronic Effects: Both the chlorine atoms and the formyl group are electron-withdrawing. This increases the Lewis acidity of the boron atom, which can influence its interaction with bases and the palladium catalyst.[12][13] This electronic deficiency can also make the boronic acid more susceptible to protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] Using milder bases (e.g., K₂CO₃, CsF) and strictly anhydrous conditions can help mitigate this issue.
-
Steric Effects: The chlorine atom at the 2-position (ortho to the boronic acid) introduces steric hindrance. This can slow down the transmetalation step in the Suzuki coupling catalytic cycle.[2] To overcome this, it is often necessary to use more active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and potentially higher reaction temperatures.[5]
Visualizing the Solubility Enhancement Strategy
This diagram illustrates the decision-making process for addressing solubility.
Caption: Strategic workflow for enhancing solubility.
Q4: What are the best practices for handling and storing this compound?
Answer:
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).[14][15] Boronic acids can undergo dehydration upon standing to form cyclic anhydrides known as boroxines.[16] While boroxines are often still active in coupling reactions, their formation changes the molecular weight and can lead to inconsistencies in stoichiometry.
-
Handling: Avoid contact with skin and eyes; always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[14][19] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15]
References
- 1. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.fi [fishersci.fi]
- 16. pubs.acs.org [pubs.acs.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Homocoupling of (2,3-Dichloro-4-formylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with (2,3-Dichloro-4-formylphenyl)boronic acid. This resource is designed to help you navigate the complexities of its use in Suzuki-Miyaura cross-coupling reactions, with a specific focus on troubleshooting and minimizing the formation of the undesired homocoupling byproduct, 5,5',6,6'-tetrachloro-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
The unique electronic and steric properties of this compound—namely the presence of strong electron-withdrawing chloro and formyl groups—make it a valuable, yet sometimes challenging, coupling partner. These features increase the Lewis acidity of the boron center, which can influence reaction kinetics and side-product formation.[1][2][3] This guide provides field-proven insights and evidence-based protocols to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my reaction with this compound?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of your boronic acid react with each other to form a symmetrical biaryl.[4] In this specific case, it results in the formation of 5,5',6,6'-tetrachloro-[1,1'-biphenyl]-3,3'-dicarbaldehyde. This side reaction consumes your starting material, complicates purification due to structural similarities with the desired product, and ultimately lowers the yield of your target molecule.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: The susceptibility of this boronic acid is linked to its electronic properties. The two chloro groups and the formyl group are strongly electron-withdrawing. While this can be beneficial for certain reaction types, it also makes the boronic acid more prone to certain side reactions. Studies have shown that electron-deficient arylboronic acids can be more susceptible to homocoupling under certain conditions.[5][6]
Q3: What are the primary drivers of homocoupling in my palladium-catalyzed reaction?
A3: The two main culprits that promote homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[4][7][8]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[9] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[10][11]
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its incomplete or slow reduction to the active Pd(0) species can leave residual Pd(II) available to catalyze the homocoupling pathway.[7][12]
Q4: Can other side reactions, like protodeboronation, occur with this substrate?
A4: Yes, protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is another common side reaction for boronic acids.[13][14] For this compound, this would result in the formation of 2,3-dichloro-4-formylbenzene. This is often promoted by strong bases and the presence of a proton source, such as water, in the reaction mixture.[13][15] While electron-withdrawing groups generally decrease the rate of protodeboronation compared to electron-rich systems, it remains a possibility under non-optimized conditions.
Troubleshooting Guide: High Homocoupling Observed
If you are observing significant formation of 5,5',6,6'-tetrachloro-[1,1'-biphenyl]-3,3'-dicarbaldehyde, follow this systematic troubleshooting guide. The key is to control the reaction environment to favor the desired cross-coupling pathway over the homocoupling side reaction.
Issue 1: Inadequate Degassing and Inert Atmosphere
Causality: Oxygen is a known promoter of boronic acid homocoupling.[8] Even trace amounts of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling catalytic cycle.[7][9]
Solution Workflow:
-
Solvent Degassing: Rigorously degas your solvent(s) before use. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[16] Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.
-
Reaction Setup: Assemble your reaction vessel (e.g., a Schlenk flask) under a positive pressure of an inert gas.
-
Nitrogen Sparge: For robust control, consider a subsurface sparge of the reaction mixture with nitrogen prior to catalyst addition. This has been shown to be highly effective at excluding dissolved oxygen.[11]
-
Maintain Inert Atmosphere: Ensure a constant positive pressure of inert gas is maintained throughout the entire reaction duration.
Issue 2: Choice of Palladium Precatalyst
Causality: The oxidation state of your palladium source is critical. Pd(II) precatalysts can directly initiate homocoupling before being reduced to the catalytically active Pd(0) for the cross-coupling cycle.[7][12]
Solution Workflow:
-
Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[12][16] These catalysts can directly enter the cross-coupling cycle without requiring an initial reduction step, thereby minimizing the window for Pd(II)-mediated homocoupling.
-
Use Modern Precatalysts: Employ modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed for the clean and efficient in situ generation of the active Pd(0) species, which can significantly suppress side reactions.[15][17]
-
Add a Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent, such as potassium formate, can facilitate its reduction to Pd(0) without negatively impacting the boronic acid.[11]
Issue 3: Suboptimal Base and Solvent System
Causality: The base activates the boronic acid for transmetalation, but an improper choice of base or solvent can accelerate side reactions.[15][18] For electron-deficient boronic acids, a carefully selected base is crucial.
Solution Workflow:
-
Base Selection: A strong base is not always better and can promote side reactions. Weaker inorganic bases are often preferred to minimize homocoupling.[12] Screen a panel of bases to find the optimal choice for your specific substrate combination.
-
Solvent System: Aprotic solvents are commonly used. While a small amount of water is often necessary to solubilize the base, excessive water can promote both homocoupling and protodeboronation.[16] Consider minimizing the water content or even running the reaction under anhydrous conditions if your base is soluble.
| Parameter | Recommendation for this compound | Rationale |
| Base | Screen weaker bases: K₂CO₃, K₃PO₄, Cs₂CO₃ | Strong bases can promote side reactions. These provide a good balance of reactivity and selectivity.[12][16] |
| Solvent | Dioxane, THF, or Toluene with minimal H₂O | Aprotic solvents are standard. Water content should be optimized to dissolve the base without promoting side reactions.[16] |
Issue 4: High Instantaneous Concentration of Boronic Acid
Causality: The homocoupling reaction is bimolecular with respect to the boronic acid. A high concentration of the boronic acid at the start of the reaction can favor this undesired pathway.[16]
Solution Workflow:
-
Slow Addition: Instead of adding the this compound all at once, dissolve it in a minimal amount of degassed solvent and add it slowly to the reaction mixture over 30-60 minutes using a syringe pump.[16] This technique keeps the instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling.
Recommended Protocol for Minimizing Homocoupling
This protocol incorporates the best practices discussed above to minimize the homocoupling of this compound.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of inert gas.
-
Solvent Degassing: Sparge the 1,4-dioxane with argon for at least 30 minutes.
-
Solvent Addition: Add the degassed dioxane to the Schlenk flask via syringe.
-
Boronic Acid Preparation: In a separate, dry vial, dissolve the this compound in a minimal amount of degassed dioxane.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
If issues persist, this logical workflow can help diagnose the problem.
Caption: Systematic troubleshooting workflow for homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Catalyst screening for difficult Suzuki coupling with substituted aryl halides
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you diagnose and solve common but challenging issues encountered when working with substituted aryl halides, particularly those that are sterically hindered or electronically deactivated.
Foundational Knowledge: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for effective troubleshooting. Every problem—be it low yield, no reaction, or side product formation—originates from the disruption of one or more of these fundamental steps. The cycle revolves around a palladium catalyst transitioning between Pd(0) and Pd(II) oxidation states.[1][2]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
General Troubleshooting Guide
This section addresses the most common high-level failures. Use the diagnostic workflow below to systematically identify the root cause of your experimental issues.
Q1: My Suzuki reaction failed completely (no product, only starting material recovered). Where do I start?
A complete failure often points to a fundamental problem with one of the core components: the catalyst, the reagents, or the conditions. The key is to isolate the variable that is preventing the catalytic cycle from even beginning.
Causality: For the cycle to start, an active Pd(0) species must be generated from the precatalyst and perform an oxidative addition into the aryl halide C-X bond.[2][3] A failure here is the most common reason for a dead reaction.
Troubleshooting Workflow:
Caption: Diagnostic workflow for complete reaction failure.
Q2: My reaction is sluggish and gives low conversion. How can I improve the rate and yield?
Low conversion suggests the catalytic cycle is turning over, but slowly or inefficiently. The bottleneck is often a kinetically challenging step, such as the oxidative addition of an unreactive aryl chloride or the reductive elimination from a sterically crowded intermediate.[4]
Expertise & Experience:
-
Enhance Oxidative Addition: This is the rate-determining step for many challenging substrates, especially aryl chlorides.[5] The solution is to make the palladium center more electron-rich and less sterically hindered.
-
Accelerate Reductive Elimination: For sterically congested substrates (e.g., forming tetra-ortho-substituted biaryls), the final reductive elimination step can be slow.
-
Optimize the Base and Solvent System: The base's role is to activate the boronic acid for transmetalation.[8] For difficult couplings, a stronger, non-nucleophilic base is often required.
-
Action: Switch from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[4][9] Ensure the solvent system can dissolve both the organic substrates and, to some extent, the base. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are standard, but require vigorous stirring to maximize the interfacial area where the reaction occurs.[10]
-
FAQs for Specific Challenges
Substrate-Specific Issues
Q: How do I choose a catalyst for a sterically hindered aryl halide (e.g., di-ortho-substituted)?
Answer: Steric hindrance impedes both oxidative addition and reductive elimination. You need a catalyst system designed to overcome these barriers.
-
Why it's difficult: A bulky aryl halide struggles to approach the palladium center for oxidative addition. Subsequently, in the L₂Pd(Ar¹)(Ar²) intermediate, the two bulky aryl groups resist adopting the cis orientation required for reductive elimination.
-
Recommended Solution: Employ palladium precatalysts paired with bulky, electron-rich monophosphine ligands.
-
Buchwald Ligands: XPhos, SPhos, and RuPhos are first-line choices.[4][6] Their large steric footprint promotes the formation of a highly reactive 14-electron L-Pd(0) intermediate and facilitates the final C-C bond-forming step.
-
N-Heterocyclic Carbene (NHC) Ligands: For extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls, NHC ligands can be superior.[4] They form very strong Pd-C bonds, creating robust and highly active catalysts.
-
Q: What's the best approach for electron-deficient aryl chlorides?
Answer: While aryl chlorides are generally less reactive than bromides or iodides, electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) actually activate the C-Cl bond towards oxidative addition.[11]
-
Why it's difficult: The C-Cl bond is strong. The challenge is less electronic and more about the bond strength itself.
-
Recommended Solution: The key is a catalyst that is both highly active and stable at the higher temperatures often required.
-
Catalyst System: Use a modern palladacycle precatalyst (e.g., XPhos Pd G2/G3) with a strong base like K₃PO₄.[6] These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ.
-
Conditions: Higher temperatures (100-120 °C) in a high-boiling solvent like dioxane or toluene are often necessary.[9]
-
Q: My electron-rich aryl halide is unreactive. What should I try?
Answer: This is one of the most challenging substrate classes. Electron-donating groups (e.g., -OMe, -NMe₂) make the C-X bond less electrophilic, severely slowing the rate-limiting oxidative addition step.[11][12]
-
Why it's difficult: The electron-rich nature of the aryl ring works against the oxidative addition mechanism.
-
Recommended Solution: You must use the most powerful catalyst systems available.
-
Ligands: Use highly electron-donating and sterically demanding ligands. This is where ligands like BrettPhos or the use of NHC-based systems become critical.
-
Alternative Metals: If palladium fails, consider switching to nickel catalysis. Nickel catalysts can operate through different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles) and are often more effective for unreactive aryl electrophiles.[5][13]
-
Side Reactions & Catalyst Deactivation
Q: I'm observing significant protodeboronation of my boronic acid. How can I prevent it?
Answer: Protodeboronation is the cleavage of the C-B bond by a proton source (usually water), replacing it with a C-H bond.[9] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[9]
-
Causality: The reaction is often accelerated by strong bases and the presence of water.
-
Mitigation Strategies:
-
Use Milder/Anhydrous Bases: Switch from strong bases in aqueous media to milder options like potassium fluoride (KF) or use a strong base like K₃PO₄ under strictly anhydrous conditions.[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[12]
-
Anhydrous Conditions: Ensure your solvent is rigorously dried and the base is finely powdered and anhydrous.[9]
-
Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?
Answer: If the reaction initiates but fails to reach completion, it's a classic sign of catalyst deactivation or "catalyst death."
-
Causality:
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons. Sulfur-containing compounds are notorious for irreversibly binding to palladium.[14][15][16] Excess halide ions can also inhibit the catalyst.
-
Formation of Palladium Black: At high temperatures or with insufficiently stabilizing ligands, the active Pd(0) species can aggregate into inactive palladium black.[1]
-
Oxygen Contamination: Inadequately degassed solvents can allow oxygen to oxidize the Pd(0) catalyst to an inactive state.[9]
-
-
Solutions:
-
Purify Reagents: If you suspect a poison, purify the starting material where it resides (e.g., by recrystallization or chromatography).[16]
-
Use Robust Ligands: Modern bulky phosphine ligands are designed to prevent the formation of palladium black by stabilizing the monomeric palladium center.[1]
-
Ensure Inertness: Use a robust degassing method for your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9]
-
Practical Protocols & Workflows
For difficult couplings, a trial-and-error approach is inefficient. A systematic, high-throughput screening (HTS) approach is the most effective way to identify a successful set of conditions.[17]
Protocol 4.1: High-Throughput Catalyst Screening in a 24-Well Plate
This protocol describes setting up a parallel screen of 6 catalyst systems across 4 different solvent/base conditions.
Materials:
-
Aryl Halide (Ar-X)
-
Boronic Acid/Ester (Ar-B(OR)₂)
-
Internal Standard (e.g., biphenyl, dodecane)
-
Pre-weighed catalyst/ligand vials or air-stable precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)
-
Bases: K₂CO₃, K₃PO₄
-
Solvents: 1,4-Dioxane, Toluene (anhydrous)
-
24-well reaction block with stir bars and sealing mat
-
Inert atmosphere glovebox or Schlenk line
Workflow:
Caption: Workflow for high-throughput Suzuki coupling screening.
Step-by-Step Procedure:
-
Plate Preparation (Inert Atmosphere): Arrange pre-weighed catalyst vials (typically 0.5-2 mol%) in the 24-well block inside a glovebox. If using precatalysts, these can often be handled briefly in air.
-
Stock Solution Preparation:
-
Solution A (Aryl Halide): In a volumetric flask, dissolve the limiting aryl halide (1.0 equiv) and the internal standard (e.g., 0.5 equiv) in the chosen solvent (e.g., Dioxane) to a known concentration (e.g., 0.2 M).
-
Solution B (Boronic Acid): In a separate flask, dissolve the boronic acid (1.2 - 1.5 equiv) in the same solvent to the same volume as Solution A.
-
-
Reagent Dosing (Inert Atmosphere):
-
To each well, add the appropriate solid base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the required volume of Solution A (e.g., 250 µL for a 0.1 M final concentration).
-
Add the required volume of Solution B (e.g., 250 µL).
-
If using an aqueous base, add the required volume of degassed water.
-
-
Reaction: Securely seal the plate with a cap mat. Transfer the block to a pre-heated stirrer plate (e.g., 80-110 °C) and stir vigorously for 12-24 hours.[9]
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each well by adding a diluting solvent (e.g., ethyl acetate) and a small amount of water.
-
Agitate the plate, then centrifuge to separate the layers.
-
Take an aliquot from the organic layer of each well for analysis by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.
-
Data-Driven Catalyst Selection
The table below summarizes recommended starting points for catalyst screening based on the nature of the difficult aryl halide substrate.
| Substrate Challenge | Aryl Halide Example | Recommended Ligand Class | Specific Ligand Examples | Preferred Base | Typical Solvent(s) |
| Steric Hindrance | 2,6-Dimethylbromobenzene | Bulky Biaryl Phosphines[4][6] | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF |
| Electron-Rich | 4-Bromoanisole | Electron-Rich Biaryl Phosphines | BrettPhos, RuPhos | K₃PO₄, K-OtBu | Toluene, Dioxane |
| Aryl Chloride (General) | 4-Chlorotoluene | Bulky Biaryl Phosphines[5][8] | XPhos, cataCXium® A | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Heterocyclic Halide | 2-Chloropyridine | N-Heterocyclic Carbenes (NHCs) or Biaryl Phosphines | IPr, SPhos | K₃PO₄ | Dioxane, DMF |
| Catalyst Poisoning Moiety | 4-Bromothioanisole | Robust, Poison-Resistant Ligands | Josiphos-type, Specialized NHCs | K₃PO₄ | Toluene, CPME |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. unchainedlabs.com [unchainedlabs.com]
Validation & Comparative
A Comparative Guide to HPLC and qNMR for Purity Analysis of (2,3-Dichloro-4-formylphenyl)boronic acid
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (2,3-Dichloro-4-formylphenyl)boronic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final API. This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the methodologies, present supporting experimental data from simulated forced degradation studies, and offer insights to guide researchers in selecting the most appropriate technique for their needs.
The Critical Role of Purity for this compound
This compound is a versatile reagent, often employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Potential impurities in this starting material can lead to the formation of undesirable byproducts in the subsequent synthetic steps, complicating purification and potentially introducing genotoxic impurities into the final drug substance.[1] Common impurities can arise from the synthetic route or degradation and may include the corresponding deboronated aldehyde (2,3-dichlorobenzaldehyde), boric acid, or oligomeric anhydrides (boroxines).[2][3] Therefore, a robust and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Assessment
HPLC is a widely adopted technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For this compound, a reverse-phase HPLC method is the most suitable approach.
Diagram of the HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol for HPLC Analysis
Objective: To develop a stability-indicating HPLC method for the purity determination of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 5 µm particle size).
-
Rationale: C18 columns provide excellent retention and separation for a wide range of aromatic compounds. The use of modern, end-capped columns minimizes secondary interactions with the boronic acid moiety.
-
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Rationale: A formic acid modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and consistent retention.[4] Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Rationale: A gradient elution is necessary to ensure the elution of both the polar impurities (like boric acid, which would elute near the void) and the main analyte, as well as any less polar degradation products, within a reasonable runtime while maintaining good resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point that provides good efficiency without being excessively high.
-
-
Detection Wavelength: 280 nm.
-
Rationale: this compound contains a benzaldehyde chromophore. Aromatic aldehydes typically exhibit a strong π→π* transition at lower wavelengths and a weaker n→π* transition in the 270-300 nm range.[5] A wavelength of 280 nm is chosen to provide good sensitivity for the main analyte and potential aromatic impurities. A PDA detector is recommended to assess peak purity and identify the optimal wavelength for all components.
-
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: 0.5 mg/mL.
Forced Degradation Studies: A Litmus Test for Method Stability
To ensure the developed HPLC method is "stability-indicating," forced degradation studies were performed. This involves subjecting the this compound to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that the method can separate these degradants from the parent peak and from each other.
Summary of Forced Degradation Conditions and Results (Simulated Data):
| Stress Condition | Treatment | Observation | Purity by HPLC (%) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Slight degradation | 98.5 | Protodeboronation product (2,3-dichlorobenzaldehyde) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | Significant degradation | 85.2 | Protodeboronation product, other unidentified polar impurities |
| Oxidation | 3% H₂O₂ at RT for 24h | Moderate degradation | 92.1 | Oxidative degradation products |
| Thermal | 80°C for 48h | Minor degradation | 99.1 | Increase in boroxine (anhydride) peak |
| Photolytic | ICH Q1B conditions | Negligible degradation | 99.8 | No significant degradation |
Note: This data is for illustrative purposes.
The HPLC method successfully separated the main peak from all process-related impurities and degradation products, demonstrating its stability-indicating nature.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
While HPLC is a powerful separative technique, qNMR offers a distinct advantage as a primary ratio method of measurement. It allows for the direct quantification of a substance without the need for a reference standard of the same compound. For boron-containing compounds, ¹¹B qNMR can be particularly insightful, though ¹H qNMR is more commonly used for organic molecules.
The Principle of qNMR
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In ¹H qNMR, by integrating the area of a specific, well-resolved proton signal of the analyte and comparing it to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.
Diagram of the qNMR Analysis Workflow
Caption: Workflow for the quantitative NMR (qNMR) purity analysis.
Detailed Experimental Protocol for ¹H qNMR Analysis
Objective: To determine the absolute purity of this compound using ¹H qNMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound (analyte).
-
Maleic Anhydride (certified internal standard).
-
Rationale: Maleic anhydride is chosen as it has a simple, sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. It is also stable and non-volatile.
-
-
DMSO-d₆ (deuterated solvent).
-
Rationale: DMSO-d₆ is an excellent solvent for many organic compounds, including boronic acids. It also helps to break up the boroxine trimers that can form in non-polar solvents, leading to sharper signals.[6]
-
Procedure:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate quantification.
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the aldehyde proton signal of the analyte (around 9.9-10.1 ppm) and the singlet from maleic anhydride (around 7.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity, quantification by external standard or area %. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Requires a highly purified reference standard of the analyte for accurate quantification. | Uses a certified internal standard of a different compound for absolute quantification. |
| Selectivity | Excellent for separating structurally similar impurities and isomers. | Can quantify unresolved impurities if their signals are distinct. May struggle with overlapping signals. |
| Sensitivity | Generally higher (can detect impurities at ppm levels). | Lower sensitivity (typically requires >0.1% for reliable quantification). |
| Information Provided | Purity value, retention times, and UV spectra of components. | Absolute purity, structural confirmation of the main component and impurities. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, as longer acquisition times are needed for accurate quantification. |
| Method Development | Can be more time-consuming, requiring optimization of column, mobile phase, and gradient. | Simpler method development, primarily involving selection of a suitable solvent and internal standard. |
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound, each offering unique advantages.
HPLC is the method of choice for:
-
Routine quality control: Its high throughput and sensitivity make it ideal for analyzing multiple batches.
-
Impurity profiling: The separative power of HPLC is unmatched for detecting and quantifying known and unknown impurities, including isomers.
-
Stability studies: A validated stability-indicating HPLC method is a regulatory requirement for demonstrating the stability of a drug substance.
qNMR is highly recommended for:
-
Reference standard characterization: As a primary method, qNMR is perfect for assigning the absolute purity of a reference standard that will then be used for HPLC quantification.
-
Orthogonal purity assessment: It provides a valuable, independent confirmation of purity that is not based on chromatographic separation.
-
Investigating complex samples: qNMR can provide structural information about impurities that might be difficult to identify by HPLC-UV alone.
In a comprehensive quality control strategy, HPLC and qNMR should be used as complementary techniques. The development of a robust, stability-indicating HPLC method is essential for routine analysis and stability testing. The purity of the primary reference standard used in these HPLC analyses should be unequivocally established using qNMR. This dual approach provides a self-validating system that ensures the highest level of confidence in the quality of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Intermediates
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Method for Detecting Impurities in (2,3-Dichloro-4-formylphenyl)boronic Acid
This compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is paramount. Uncontrolled impurities, even at trace levels, can carry over into the final drug substance, potentially altering its efficacy, safety, and stability.[1][2] Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the rigorous identification, quantification, and control of impurities in drug substances and products.[3][4] This guide provides a detailed examination of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of this compound, comparing its performance against alternative analytical techniques.
The Analytical Challenge of Boronic Acids
Boronic acids present a unique challenge for direct analysis by GC-MS. Their inherent polarity and low volatility, due to the dihydroxyboryl group, make them unsuitable for direct injection into a gas chromatograph.[5] Thermal degradation in the hot GC inlet is likely, leading to inaccurate results. Therefore, a chemical modification step—derivatization—is essential to convert the polar, non-volatile boronic acid into a thermally stable, volatile derivative that can readily traverse the GC column.[6][7]
A Validated GC-MS Method for Impurity Analysis
The cornerstone of this method is the conversion of the polar boronic acid functional group into a non-polar, volatile cyclic boronate ester. This is achieved through a simple and efficient derivatization reaction with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol) or 1,3-propanediol.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation.
Caption: Experimental workflow for GC-MS impurity analysis.
Step-by-Step Derivatization Protocol
-
Objective: To convert this compound and any boronic acid-containing impurities into their corresponding volatile pinacol boronate esters.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Reagent Addition: Add 1 mL of anhydrous toluene to the vial. Add an excess of the derivatizing agent, for example, 20 mg of pinacol. The use of an anhydrous solvent is critical to prevent the hydrolysis of the boronate ester back to the boronic acid.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Causality: The formation of the five-membered ring of the pinacol boronate ester masks the polar hydroxyl groups, significantly reducing the molecule's boiling point and increasing its thermal stability, making it ideal for GC analysis.[5]
Instrumentation and Parameters
A standard capillary GC-MS system is used for this analysis.[8] The parameters below are a validated starting point and can be optimized as needed.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte and impurities without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the main component, allowing for better resolution of trace impurities. |
| Carrier Gas | Helium, 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30m x 0.25mm, 0.25µm film thickness (e.g., 5% phenyl polysiloxane) | A non-polar to mid-polarity column is ideal for separating the derivatized, relatively non-polar analytes.[7] |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Provides separation of early-eluting impurities from the solvent and derivatizing agent, and ensures elution of higher-boiling point compounds. |
| MS System | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Mass Range | 40-550 amu | A wide scan range to capture fragments of potential low and high molecular weight impurities. |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification of known impurities | Full scan is used for initial profiling and identifying unknowns.[9] SIM mode provides higher sensitivity for quantifying specific target impurities at very low levels.[10] |
Potential Impurities and Their Identification
The power of GC-MS lies in its ability to both separate and identify compounds. Based on the likely synthesis routes of this compound, potential process-related impurities include:
-
Starting Materials: Such as 1-bromo-2,3-dichlorobenzene or related halogenated precursors.
-
Homocoupling By-products: Formation of biphenyl-type structures from the coupling of two precursor molecules.
-
Boroxine Anhydride: Boronic acids can self-condense to form cyclic trimers known as boroxines.[11] While derivatization should convert this, incomplete reactions may show its presence.
-
Incompletely Reacted Intermediates: Precursors from the synthetic pathway that have not been fully converted.[12][13]
Identification is achieved by matching the fragmentation pattern (mass spectrum) of an unknown peak against a commercial or in-house spectral library (e.g., NIST, Wiley).
Caption: Potential EI fragmentation pathways of the derivatized analyte.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, it is not the only option. The choice of analytical technique depends on the specific requirements of the analysis.[14][15]
| Technique | Principle | Pros | Cons | Best For... |
| GC-MS (with Derivatization) | Separation of volatile compounds followed by mass-based detection. | High Specificity: Mass spectra provide a structural fingerprint.[8]Excellent Sensitivity: Especially in SIM mode.Extensive Libraries: Aids in the identification of unknowns. | Requires Derivatization: Adds a sample preparation step.Analyte must be volatile/thermostable: Not suitable for large, non-volatile molecules. | Profiling volatile and semi-volatile organic impurities, definitive identification of unknowns. |
| HPLC/UPLC-UV | Separation of compounds in a liquid phase based on polarity, detected by UV absorbance. | Direct Analysis: No derivatization needed for boronic acids.Versatile: Applicable to a wide range of polarities and molecular weights.Robust & Common: Widely available in QC labs.[2] | Lower Specificity: Identification based on retention time only.Co-elution Issues: Structurally different impurities can have the same retention time.Requires Chromophore: Impurities without a UV chromophore are invisible. | Routine quantification of known, UV-active impurities and monitoring overall purity (e.g., area percent). |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | High Specificity & Sensitivity: Provides mass information without derivatization.[16]Broad Applicability: Handles non-volatile and thermally labile compounds. | Matrix Effects: Ionization can be suppressed or enhanced by the sample matrix.Higher Cost & Complexity: More complex instrumentation than HPLC-UV. | Identifying and quantifying a wide range of impurities, especially non-volatile or thermally unstable ones.[17][18] |
| ICP-MS | Atomizes the sample to detect elements at trace levels. | Extremely Sensitive: For elemental analysis.Quantifies Total Boron: Can determine the overall boron content. | No Structural Information: Cannot distinguish between the API and boron-containing impurities.[5] | Quantifying total elemental boron content, not for profiling organic impurities. |
Conclusion
For the comprehensive impurity profiling of this compound, a GC-MS method coupled with a straightforward derivatization protocol offers an outstanding balance of specificity, sensitivity, and identification power. The ability to leverage extensive mass spectral libraries for the tentative identification of unknown peaks provides invaluable information during process development and for ensuring final product quality.[9] While techniques like HPLC-UV are suitable for routine quality control of known impurities, GC-MS remains a superior choice for in-depth impurity characterization and investigation. The method's validation should adhere to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability for its intended purpose.[19][20]
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. gcms.cz [gcms.cz]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. uspnf.com [uspnf.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. ikev.org [ikev.org]
- 20. ema.europa.eu [ema.europa.eu]
Comparative Reactivity Analysis of (2,3-Dichloro-4-formylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Substituted Boronic Acids in Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating complex biaryl structures that form the core of many therapeutic agents.[1][2][3][4] The versatility and functional group tolerance of this palladium-catalyzed reaction have made boronic acids indispensable building blocks.[5][6][7][8]
This guide provides an in-depth technical analysis of (2,3-Dichloro-4-formylphenyl)boronic acid , a highly functionalized reagent. Its unique structure, featuring two electron-withdrawing chlorine atoms in the ortho and meta positions and a formyl group in the para position, presents distinct reactivity challenges and opportunities compared to simpler arylboronic acids. Understanding these nuances is critical for optimizing synthetic routes, maximizing yields, and accelerating drug development timelines. We will dissect the mechanistic principles governing its reactivity, present a framework for experimental comparison, and offer field-proven insights for its successful application.
Mechanistic Underpinnings: How Substituents Dictate Reactivity
The efficacy of any boronic acid in a Suzuki-Miyaura coupling is primarily determined by its performance in the transmetalation step of the catalytic cycle. This is the stage where the organic moiety is transferred from the boron atom to the palladium(II) center. The electronic and steric profile of the boronic acid directly impacts the rate and efficiency of this crucial step.[9][10][11]
The catalytic cycle proceeds through three fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][9][12][13]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The substituents on this compound influence this cycle in two critical ways:
-
Electronic Effects: The chlorine and formyl groups are strongly electron-withdrawing. This decreases the electron density of the phenyl ring, making the aryl group less nucleophilic. A less nucleophilic aryl group transfers more slowly during the transmetalation step, potentially reducing the overall reaction rate.[2][14][15]
-
Steric Effects (The Ortho Effect): The presence of a chlorine atom at the C2 (ortho) position introduces significant steric bulk around the boronic acid moiety.[16] This steric hindrance can impede the approach of the boronic acid to the palladium complex, further slowing the transmetalation step.[17][18] This phenomenon, known as the "ortho effect," is a well-documented factor that diminishes the reactivity of substituted boronic acids.[16][17]
Therefore, it can be hypothesized that This compound is a sterically hindered and electronically deactivated coupling partner , requiring more forcing conditions for efficient reaction compared to simpler analogs.
A Framework for Comparative Experimental Analysis
To objectively benchmark the reactivity of this compound, a standardized Suzuki-Miyaura coupling experiment should be performed against a panel of boronic acids with varying electronic and steric properties.
Selected Boronic Acids for Comparison:
-
This compound (Test Substrate): Highly electron-deficient and sterically hindered.
-
Phenylboronic Acid (Baseline): No electronic or steric influence.
-
4-Methoxyphenylboronic Acid (Electron-Rich): Features a strong electron-donating group, expected to be highly reactive.
-
4-Formylphenylboronic Acid (Electron-Deficient, Unhindered): Isolates the electronic effect of the formyl group without the steric hindrance of ortho-substituents.[19][20][21]
-
2-Chlorophenylboronic Acid (Sterically Hindered): Isolates the steric effect of a single ortho-chloro substituent.
Standardized Experimental Protocol
This protocol is designed to provide a reliable comparison of yields under conditions that may be suboptimal for the more challenging substrates, thereby highlighting reactivity differences.
Figure 2: Standardized workflow for the comparative reactivity study.
Materials & Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acids: (1.2 mmol, 1.2 equiv of each acid listed above)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (4 mL) and Water (1 mL)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, the respective boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vial with a septum cap and purge with argon for 5 minutes.
-
Add the degassed toluene and water via syringe.
-
Place the vial in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at set time intervals (e.g., 2, 6, and 12 hours) to assess the consumption of the starting material.
-
Upon completion (or after 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove solids.
-
Wash the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Determine the isolated yield for each reaction.
Anticipated Results and Comparative Data
The following table summarizes the expected outcomes based on established mechanistic principles. Actual yields are experimental and may vary.
| Boronic Acid | Key Features | Predicted Reactivity | Expected 12h Yield | Potential Challenges |
| This compound | Electron-deficient, ortho-hindered | Very Low | < 20% | Slow transmetalation, requires optimization |
| Phenylboronic Acid | Baseline (neutral) | Moderate | 75-85% | Standard reactivity |
| 4-Methoxyphenylboronic Acid | Electron-rich | High | > 95% | Fast reaction, potential for side products |
| 4-Formylphenylboronic Acid | Electron-deficient | Moderate-Low | 50-65% | Slower than baseline due to electronics |
| 2-Chlorophenylboronic Acid | ortho-hindered | Low | 30-45% | Slow transmetalation due to sterics |
Field Insights: Troubleshooting and Optimization Strategies
Given the challenging nature of this compound, the standardized protocol is likely to yield poor results. This is by design, as it highlights the need for optimization. For successful coupling, consider the following strategies:
-
Advanced Catalyst Systems: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ more active, modern catalyst systems that utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[12][22][23] These ligands promote the oxidative addition and reductive elimination steps and can accelerate the coupling of sterically demanding or electron-poor substrates.
-
Choice of Base and Solvent: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can more effectively generate the active boronate species, accelerating transmetalation.[4][12] Anhydrous solvents like dioxane or THF may also be beneficial, particularly if protodeboronation—a side reaction where the C-B bond is cleaved by a proton source—is a concern.[9][24][25]
-
Increased Temperature: For sluggish reactions, increasing the reaction temperature (e.g., to 100-110 °C in dioxane) can provide the necessary activation energy to overcome the steric and electronic barriers.
-
Use of Boronate Esters: While boronic acids are generally more reactive, their corresponding esters (e.g., pinacol esters) offer significantly enhanced stability and are less prone to decomposition and protodeboronation.[24] For multi-step syntheses, using the boronate ester of the target molecule can lead to more reproducible results, though it may require slightly different activation conditions.
Conclusion
This compound is a valuable synthetic intermediate, offering multiple points for further functionalization. However, its reactivity in Suzuki-Miyaura cross-coupling is significantly attenuated by the combined influence of strong electronic deactivation from its chloro and formyl substituents and pronounced steric hindrance from the ortho-chloro group.
Direct comparison with simpler boronic acids confirms its position as a challenging substrate. Researchers and development professionals should not expect this reagent to perform well under standard, mild coupling conditions. Success hinges on the rational selection of highly active, modern catalyst systems, stronger bases, and potentially higher reaction temperatures. By understanding the mechanistic hurdles and employing targeted optimization strategies, this versatile building block can be effectively incorporated into complex synthetic pathways, ultimately advancing the discovery and development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ortho effect - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 21. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of (2,3-Dichloro-4-formylphenyl)boronic acid by ¹H and ¹¹B NMR
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid is a key building block in medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions like the Suzuki-Miyaura coupling. Its precise structural integrity is paramount for predictable reactivity and the purity of downstream products. This guide provides an in-depth technical comparison of ¹H (Proton) and ¹¹B (Boron) Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this molecule. We delve into the theoretical underpinnings and practical application of each technique, explaining the causality behind experimental choices and data interpretation. This document serves as a reference for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating experimental protocols.
The Imperative for Rigorous Characterization
The utility of any synthetic building block is directly tied to its purity and confirmed structure. For this compound, seemingly minor impurities, such as its cyclic anhydride (boroxine), can have significant impacts on reaction yields and product profiles. NMR spectroscopy stands as the cornerstone of structural elucidation for such molecules, providing unambiguous, atom-specific information. While ¹H NMR offers a detailed map of the organic framework, ¹¹B NMR provides a direct, sensitive probe into the chemical environment of the boron center itself. The synergy of these two techniques provides a holistic and definitive structural portrait.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is the first line of analysis for organic molecules. It provides critical information on the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling.[1] For this compound, the spectrum is dictated by the powerful electronic effects of its substituents.
Predicted ¹H NMR Spectrum Analysis
The aromatic ring of the target molecule contains two protons and four non-proton substituents: two chloro groups, a formyl (aldehyde) group, and a boronic acid group. All four are electron-withdrawing groups (EWGs), which deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (7.36 ppm).[2][3]
-
Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded by the anisotropic effect of the adjacent carbonyl double bond. Its signal is expected to appear as a sharp singlet in the far downfield region, typically between δ 9.7–10.0 ppm .[4][5] This region is highly characteristic and provides immediate evidence of the aldehyde functionality.
-
Aromatic Protons (Ar-H): The two remaining protons on the phenyl ring are adjacent to each other.
-
H-5: This proton is ortho to the formyl group and meta to a chloro group.
-
H-6: This proton is ortho to a chloro group and meta to the formyl group. Due to the complex interplay of the EWGs, these protons will be shifted significantly downfield, likely in the δ 7.5–8.0 ppm range.[2][4] They will appear as a pair of doublets due to mutual ortho-coupling. The typical coupling constant for ortho protons (³JHH) is in the range of 7–10 Hz .[3][6]
-
-
Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This rapid exchange typically results in a single, broad signal that can appear over a wide chemical shift range. Its integration would correspond to two protons. In many cases, especially in solvents like DMSO-d₆, this signal is readily observable, while in others like CDCl₃, it may be too broad or exchange with residual water, making it difficult to detect.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} caption="Structure of this compound with key protons labeled."
¹¹B NMR Spectroscopy: A Direct Window to the Boron Center
While ¹H NMR is indispensable, ¹¹B NMR offers unique and complementary information. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals.[7][8][9]
Principles and Expected Spectrum
¹¹B NMR provides a direct assessment of the boron atom's hybridization and coordination environment.
-
Chemical Shift: For this compound, the boron atom is trigonal planar and sp²-hybridized. Arylboronic acids typically exhibit a single, relatively broad resonance in the δ +28 to +33 ppm range (relative to BF₃·OEt₂ at δ 0.0 ppm).[10][11]
-
Quadrupolar Broadening: As a quadrupolar nucleus (spin I = 3/2), ¹¹B interacts with the local electric field gradient.[12] In an asymmetric environment like a boronic acid, this interaction leads to efficient relaxation and, consequently, line broadening.[7][12][13] The observed peak width can provide qualitative information about the symmetry around the boron nucleus.
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This is a common impurity or alternate state of the material. ¹¹B NMR is exceptionally effective at identifying boroxine formation, as the boron atoms in this six-membered ring have a distinct chemical shift, typically found slightly downfield from the parent boronic acid, around δ +33 ppm .[10][11] The presence of two signals in the δ 28-34 ppm region is a strong indicator of a mixture of the monomeric acid and the trimeric boroxine.[14]
dot digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption="General workflow for NMR-based characterization."
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structure, other techniques provide complementary data, particularly for purity and molecular weight confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed proton framework, connectivity, relative stereochemistry, quantitative analysis of mixtures. | High resolution, non-destructive, provides unambiguous structural data. | Can be complex for large molecules, less sensitive than MS, OH signals can be broad or absent. |
| ¹¹B NMR | Direct information on boron coordination, hybridization, and purity (re: boroxine). | Very fast acquisition, highly specific to the boron center, excellent for detecting boroxine. | Quadrupolar broadening leads to lower resolution; provides no information on the organic scaffold.[9] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | Extremely high sensitivity, provides definitive molecular formula. | Provides no information on isomerism or connectivity; boronic acids can be challenging to ionize without dehydration.[15][16] |
| HPLC/UPLC | Purity assessment, quantification of impurities. | Highly sensitive for impurity profiling, quantitative. | Provides no structural information; boronic acids can be challenging, requiring specific methods to prevent on-column degradation.[17] |
| FT-IR Spectroscopy | Presence of functional groups (C=O, O-H, B-O). | Fast, inexpensive, good for quick functional group confirmation. | Provides very limited structural detail; spectra can be complex and peak overlap is common. |
Field-Proven Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup. The following protocols are designed to be self-validating systems for acquiring high-quality data.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as it is a polar aprotic solvent that readily dissolves the sample and typically allows for the observation of the B(OH)₂ protons.[18][19][20]
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary. Ensure a clear, homogeneous solution.
-
Transfer: If weighing externally, transfer the solution to the NMR tube using a clean glass pipette. Ensure the liquid height is sufficient to be within the detector coil of the spectrometer.[2]
Protocol 2: ¹H NMR Data Acquisition
Causality: Proper shimming is essential to achieve a homogeneous magnetic field, which results in sharp, symmetrical peaks and allows for the resolution of fine coupling patterns.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming on the magnetic field to maximize field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse for quantitative analysis.
-
Acquisition Time (at): Set to 2-4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds is crucial to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Protocol 3: ¹¹B NMR Data Acquisition
Causality: ¹¹B is a highly receptive nucleus, so acquisition is very fast. A proton-decoupled experiment is standard to remove any potential ¹¹B-¹H coupling, resulting in a single, albeit broad, peak for each boron environment.
-
Tuning: Ensure the NMR probe is properly tuned to the ¹¹B frequency.
-
Acquisition Parameters:
-
Experiment Type: A standard, single-pulse experiment with proton decoupling is used.
-
Spectral Width: A wide spectral width of ~200 ppm (e.g., from +100 to -100 ppm) is recommended to ensure all possible boron species are observed.
-
Acquisition Time (at): Typically short, ~0.1-0.2 seconds.
-
Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is usually sufficient due to the efficient quadrupolar relaxation mechanism.
-
Number of Scans (ns): 128 to 1024 scans can be acquired in just a few minutes, providing excellent signal-to-noise.
-
-
Processing: Apply a Fourier transform, often with a line-broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the characteristically broad peaks. Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm) or use a consolidated chemical shift table for referencing.
Conclusion
The robust characterization of this compound is most effectively achieved through the synergistic use of ¹H and ¹¹B NMR spectroscopy. ¹H NMR provides an intricate map of the molecule's carbon-hydrogen framework, confirming the substitution pattern and the presence of the critical formyl group. Concurrently, ¹¹B NMR offers a direct and unambiguous assessment of the boron center, serving as a rapid and highly effective tool for identifying the common boroxine impurity. By following the detailed protocols outlined in this guide, researchers can generate high-fidelity, reliable data, ensuring the structural integrity of this vital synthetic intermediate and enabling greater confidence in subsequent chemical transformations.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to Cross-Coupling Reactions: Alternatives to the Suzuki Coupling for Target Molecule Synthesis
For researchers, scientists, and drug development professionals, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a fundamental task in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling has emerged as a workhorse in this field due to its mild reaction conditions, broad substrate scope, and the low toxicity of its boron-based reagents.[1][2] However, no single method is a panacea. The specific structural motifs of a target molecule, functional group compatibility, and the availability of starting materials often necessitate the consideration of alternative cross-coupling strategies. This guide provides an in-depth, objective comparison of prominent palladium-catalyzed cross-coupling reactions that serve as viable alternatives to the Suzuki coupling: the Heck, Stille, Sonogashira, and Negishi reactions, as well as the Buchwald-Hartwig amination for C-N bond formation.
The Landscape of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally follow a similar catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a key step—transmetalation (or a related process in the Heck reaction)—and concludes with reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[4][5] The choice of the organometallic reagent is what primarily distinguishes these named reactions and dictates their individual strengths and weaknesses.
Comparative Analysis of Key Cross-Coupling Methodologies
The selection of an appropriate cross-coupling reaction is a critical decision in synthetic planning. The following sections provide a detailed comparison of the leading alternatives to the Suzuki coupling, supported by experimental data and protocols.
The Heck Reaction: A Unique Approach to C-C Bond Formation
The Heck (or Mizoroki-Heck) reaction stands apart from other cross-coupling methods as it does not require a pre-formed organometallic nucleophile. Instead, it couples an aryl or vinyl halide with an alkene.[6][7]
Advantages:
-
Atom Economy: Avoids the preparation and use of stoichiometric organometallic reagents.[6]
-
Functional Group Tolerance: Generally tolerant of a wide range of functional groups.[6]
Disadvantages:
-
Regioselectivity: Can sometimes lead to a mixture of regioisomers, particularly with unsymmetrical alkenes.[6]
-
Substrate Scope: Typically limited to the use of alkenes as the coupling partner.
The Stille Reaction: Robust and Versatile
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. It is known for its reliability and broad functional group tolerance.[8][9]
Advantages:
-
High Functional Group Tolerance: Organostannanes are stable to air and moisture and are compatible with a wide array of functional groups.[9][10]
-
Mild Reaction Conditions: The reaction often proceeds under neutral and mild conditions.[8][10]
Disadvantages:
-
Toxicity of Tin Reagents: The high toxicity of organotin compounds and their byproducts is a significant drawback, posing safety and environmental concerns.[8][9]
-
Purification Challenges: Removal of tin byproducts can be difficult.[8]
The Sonogashira Reaction: The Gateway to Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[11][12]
Advantages:
-
Direct Alkynylation: Provides a direct and efficient route to important alkyne-containing molecules.[11]
-
Mild Conditions: Often proceeds at room temperature, making it suitable for sensitive substrates.[11][13]
Disadvantages:
-
Copper Co-catalyst: The classic Sonogashira reaction requires a copper(I) co-catalyst, which can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).[11]
-
Amine Base: Typically requires an amine base, which can be problematic for certain substrates.[11]
The Negishi Reaction: High Reactivity and Selectivity
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic species used in cross-coupling reactions.[14][15][16]
Advantages:
-
High Reactivity: The high nucleophilicity of organozinc reagents allows for the coupling of less reactive organic halides.[16]
-
Excellent Selectivity: Known for its high regio- and stereoselectivity.[16]
Disadvantages:
-
Sensitivity of Reagents: Organozinc reagents are sensitive to air and moisture, requiring anhydrous and anaerobic reaction conditions.[14][16]
-
Functional Group Intolerance: The high reactivity can lead to lower tolerance for certain functional groups compared to Suzuki or Stille reagents.[16]
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful alternative to traditional methods like the Ullmann condensation. It involves the palladium-catalyzed coupling of an amine with an aryl halide.[1][17][18]
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of amines (primary, secondary, and even ammonia equivalents) and aryl halides.[17][18]
-
Milder Conditions: Generally proceeds under much milder conditions than classical methods.[18]
Disadvantages:
-
Strong Base: Often requires a strong base, which can be incompatible with base-sensitive functional groups.[1]
-
Ligand Sensitivity: The choice of phosphine ligand is crucial for reaction success and can require significant optimization.[1][17]
Quantitative Performance Comparison: Synthesis of 4-Methoxybiphenyl
To provide a more direct comparison, the synthesis of 4-methoxybiphenyl, a common structural motif, is considered. The following table summarizes representative experimental data for its synthesis via Suzuki, Heck, and Stille couplings.
| Reaction | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd/MN100 (1.0 mol%) | NaOH (2.0 eq) | Ethanol/Water | 70 | 0.92 | >98 | [19] |
| Heck | 4-Iodoanisole | Styrene | 2% Pd/Silica | DIPEA | scCO₂/THF/Methanol | 165 | 8 | 86 | [20][21] |
| Stille | 4-Iodoanisole | Phenyltrimethyltin | Pd₂(dba)₃/P(t-Bu)₃ | CsF | Dioxane | 100 | 16 | 95 | [10] |
Note: The Heck reaction with styrene produces 4-methoxystilbene, a related biaryl structure.
Experimental Protocols
The following are generalized, step-by-step protocols for each of the discussed cross-coupling reactions. These should be adapted and optimized for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl[17]
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a suitable phosphine ligand (e.g., PCy₃, 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent, such as a mixture of toluene and water.
-
Heat the mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: General Procedure[22]
-
To a solution of the aryl halide (1.0 equiv) and palladium acetate (0.05 equiv) in acetonitrile, add the alkene (1.5 equiv) and triethylamine (3.0 equiv) at room temperature.
-
Reflux the reaction mixture and monitor by TLC.
-
After complete consumption of the starting material, filter the reaction mixture through Celite to remove the palladium catalyst.
-
Concentrate the residue in vacuo and purify by column chromatography.
Stille Coupling: General Procedure[8]
-
To a flame-dried round-bottom flask, add the organic halide (1.0 equiv) and anhydrous, degassed solvent (e.g., DMF or toluene).
-
Add a copper(I) salt (e.g., CuI, 0.1 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv).
-
Purge the flask with an inert gas for 10 minutes before adding the organotin reagent (1.15 equiv).
-
Heat the solution to the desired temperature (e.g., 40-100 °C) and stir until the reaction is complete.
-
Transfer the solution to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent (e.g., hexane or ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling: General Procedure[13]
-
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or an amine) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and copper(I) iodide (0.025 equiv).
-
Add an amine base (e.g., diisopropylamine, 7.0 equiv) and the terminal alkyne (1.1 equiv).
-
Stir the reaction for 3 hours or until completion, then dilute with an ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Negishi Coupling: General Procedure[14]
-
Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, treat the corresponding organic halide with an activated zinc species.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the organic halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in an anhydrous solvent (e.g., THF).
-
Add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the resulting mixture overnight or until completion, then quench with water.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination: General Procedure[17][23]
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude product.
Mechanistic Overview and Key Decision Factors
The choice of cross-coupling reaction is a multifactorial decision that hinges on the specific requirements of the synthesis. The following diagrams illustrate the general catalytic cycle and a decision-making workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
Efficacy Comparison of Palladium Catalysts for Hindered Couplings: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Steric Hindrance
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent some of the most powerful tools in modern organic synthesis.[1][2][3] Their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecules, from pharmaceuticals to organic materials.[4][5] However, a persistent challenge arises when coupling partners bear significant steric bulk, particularly ortho-substituents on aryl halides or bulky alkyl groups. This "hindered coupling" scenario often leads to sluggish or completely stalled reactions with traditional palladium catalysts like Pd(PPh₃)₄, necessitating the development of more sophisticated catalytic systems.[6][7]
This guide provides an in-depth comparison of modern palladium catalysts designed to overcome these steric challenges. We will delve into the mechanistic principles that govern their enhanced reactivity, present comparative data for key transformations, and offer practical, step-by-step protocols to aid in catalyst selection and reaction optimization in the laboratory.
Understanding the Mechanistic Hurdle: Reductive Elimination
The catalytic cycle of most cross-coupling reactions culminates in a crucial step: reductive elimination .[8] In this step, the two coupling partners, now bound to the palladium(II) center, are expelled to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst.[9] When the coupling partners are sterically demanding, they create significant crowding around the metal center. This crowding can make it geometrically difficult for the groups to come together, dramatically increasing the energy barrier for reductive elimination and making it the rate-limiting step of the entire catalytic cycle.[10][11]
The most successful modern catalysts overcome this barrier through intelligent ligand design. The ligands are not merely spectators; they actively modulate the steric and electronic properties of the palladium center to facilitate this difficult transformation.[7][12]
Catalyst Classes for Hindered Couplings
The two dominant classes of ligands that have proven exceptionally effective for hindered couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Dialkylbiaryl Phosphine Ligands (The "Buchwald Ligands")
Developed extensively by the Buchwald group, this class of ligands has become the gold standard for a vast range of challenging couplings.[13][14] Ligands such as XPhos , SPhos , and RuPhos are characterized by a biaryl backbone that creates a sterically demanding pocket around the palladium atom.
Key Features & Causality:
-
Steric Bulk: The bulky substituents (e.g., cyclohexyl or tert-butyl groups on the phosphorus atom and isopropyl groups on the biaryl scaffold) favor the formation of monoligated L-Pd(0) species.[15] These are highly reactive and less sterically encumbered than their bis-ligated counterparts, promoting facile oxidative addition of the hindered aryl halide.
-
Electron-Donating Ability: These ligands are highly electron-rich, which increases the electron density on the palladium center. This electronic push facilitates the otherwise difficult oxidative addition step and promotes the final C-C or C-N bond-forming reductive elimination.[16]
-
Promotion of Reductive Elimination: The inherent bulk of the ligand forces the two coupling partners into a conformation that is pre-organized for reductive elimination, lowering the activation energy for this critical step.[12][16]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphine ligands.[3][15][17] They are strong σ-donors, forming highly stable bonds with palladium.[18] This stability often translates to longer catalyst lifetimes, especially at elevated temperatures.
Key Features & Causality:
-
Strong σ-Donation: NHCs are even stronger electron donors than most phosphines.[3][18] This property makes the palladium center highly nucleophilic, accelerating the oxidative addition of even unreactive aryl chlorides.[3]
-
"Flexible Steric Bulk": The steric profile of NHC ligands, often featuring bulky N-aryl substituents, can be tuned to create a specific reaction pocket.[19] This bulk is critical for promoting reductive elimination in a manner similar to phosphine ligands.[17][18] The combination of strong electron donation and significant steric hindrance makes Pd-NHC complexes exceptionally active for constructing sterically congested molecules like tetra-ortho-substituted biaryls.[19]
Head-to-Head Efficacy Comparison
The choice of catalyst is highly dependent on the specific coupling reaction and substrates involved. Below is a summary of performance data from the literature for common hindered couplings.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The formation of highly substituted biaryls is a common challenge. Here, bulky phosphine and NHC ligands are essential.
Table 1: Comparison of Catalysts for Hindered Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|---|
| 2,6-Dimethylphenyl bromide | Phenylboronic acid | Pd₂(dba)₃ (1) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | --INVALID-LINK--[20] |
| 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | XPhos-Pd-G3 (1) | K₃PO₄ | t-AmylOH | 100 | 2 | 98 | --INVALID-LINK-- |
| 2-Chloromesitylene | Phenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 91 | --INVALID-LINK-- |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd-NHC (IPr*) (0.1) | K₃PO₄ | Toluene | 80 | 16 | 94 | --INVALID-LINK--[18] |
| 1-Bromo-2,6-di-tert-butylbenzene | Phenylboronic acid | Pd-AntPhos (2) | K₂CO₃ | Toluene | 110 | 24 | 85 | --INVALID-LINK--[20] |
As seen in the data, modern catalysts like XPhos and RuPhos-based systems can couple extremely hindered substrates, including those with multiple ortho-substituents, in high yields.[20]
Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling hindered anilines or aryl halides is crucial in medicinal chemistry. The development of sterically demanding phosphine ligands was a watershed moment for this transformation.[13][21]
Table 2: Comparison of Catalysts for Hindered Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|---|
| 2-Bromotoluene | 2,6-Diisopropylaniline | Pd(OAc)₂ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 24 | 90 | --INVALID-LINK-- |
| 2-Chlorotoluene | Aniline | RuPhos-Pd-G3 (0.5) | NaOtBu | Toluene | 100 | 4 | 99 | --INVALID-LINK-- |
| 1-Bromo-2,4,6-trimethylbenzene | Morpholine | Pd₂(dba)₃ (2) / BrettPhos (6) | K₂CO₃ | Dioxane | 100 | 24 | 92 | --INVALID-LINK--[12] |
| 2-Bromo-m-xylene | Primary Alkylamine | Pd-NHC (IPr) (1) | NaOtBu | Toluene | 80 | 18 | 88 | --INVALID-LINK--[17] |
DFT studies have shown that for a ligand like BrettPhos, the significant steric hindrance makes oxidative addition the rate-limiting step, whereas for the less bulky RuPhos, reductive elimination remains rate-limiting.[12][22] This highlights the subtle interplay between ligand structure and the catalytic cycle.
Sonogashira Coupling (C-C sp²-sp Bond Formation)
While often requiring a copper(I) co-catalyst, modern systems can perform this reaction under copper-free conditions, which is advantageous for avoiding byproducts.[23][24]
Table 3: Comparison of Catalysts for Hindered Sonogashira Couplings
| Aryl Halide | Alkyne | Catalyst (mol%) | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|---|
| 2-Bromomesitylene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | Toluene | 80 | 12 | 85 | --INVALID-LINK-- |
| 2-Iodo-1,3-diisopropylbenzene | Phenylacetylene | PdCl₂(Amphos)₂ (1) | Cs₂CO₃ | Dioxane | 100 | 16 | 93 | --INVALID-LINK--[23] |
| 2-Chloro-1,3-dimethylbenzene | Trimethylsilylacetylene | Pd-NHC (IPr) (2) / CuI (4) | K₂CO₃ | Dioxane | 120 | 24 | 78 | --INVALID-LINK--[18] |
Visualizing the Role of Bulky Ligands
The diagram below illustrates the critical reductive elimination step. A bulky ligand (like XPhos) creates a sterically congested environment that forces the two organic fragments (R¹ and R²) into close proximity, facilitating the formation of the R¹-R² bond and regenerating the active Pd(0) catalyst. In contrast, smaller ligands may allow for non-productive conformations, leading to a higher energy barrier for this step.
Caption: Mechanism of bulky ligands promoting reductive elimination.
Rational Catalyst Selection and Screening Workflow
Choosing the right catalyst from the outset can save significant time and resources. The following workflow provides a logical approach to tackling a new hindered coupling reaction.
Caption: Logical workflow for catalyst selection and optimization.
Experimental Protocol: General Procedure for Catalyst Screening in a Hindered Suzuki-Miyaura Coupling
This protocol describes a representative experiment for screening catalysts for the coupling of a hindered aryl bromide with a boronic acid. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Materials:
-
Hindered Aryl Bromide (e.g., 2-bromo-1,3,5-triisopropylbenzene) (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Base (e.g., K₃PO₄, ground to a fine powder and dried) (3.0 equiv)
-
Palladium precatalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3, PEPPSI-IPr)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vials (e.g., 2-dram vials) with stir bars and septa caps
Procedure:
-
Preparation of Vials: In a glovebox, add the hindered aryl bromide (e.g., 0.2 mmol, 1.0 equiv) to each of three labeled reaction vials.
-
Addition of Solids: To each vial, add the arylboronic acid (0.3 mmol, 1.5 equiv) and the base (0.6 mmol, 3.0 equiv).
-
Catalyst Addition: To each respective vial, add the palladium precatalyst (0.004 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL, 0.2 M) to each vial.
-
Reaction Setup: Seal the vials with septa caps, remove them from the glovebox, and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reactions vigorously. After a set time (e.g., 2, 8, and 24 hours), take aliquots for analysis. To do this, briefly remove a vial from the heat, allow it to cool slightly, and quickly uncap and withdraw ~50 µL of the reaction mixture with a syringe. Quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water. Vortex, pass through a small plug of silica, and analyze the organic layer by GC-MS or LCMS to determine the conversion and identify any byproducts.
-
Work-up (for isolation): Once the reaction is deemed complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
Successfully executing sterically challenging cross-coupling reactions is no longer a matter of trial and error. By understanding the central role of the reductive elimination step, researchers can make rational choices about catalyst selection. Modern dialkylbiaryl phosphine and N-heterocyclic carbene ligands provide the necessary steric and electronic properties to overcome the high activation barriers associated with hindered substrates.[7][12] For most applications, screening a small panel of catalysts, such as those based on XPhos, RuPhos, and a bulky NHC, provides a reliable starting point for developing a high-yielding and robust protocol.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to Quantitative Analysis of Suzuki-Miyaura Coupling Reactions Using (2,3-Dichloro-4-formylphenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of reaction conversion is paramount for optimizing synthetic routes, ensuring process scalability, and meeting stringent quality standards. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation, is no exception.[1][2] This guide provides an in-depth comparison of common analytical techniques for the quantitative analysis of a Suzuki-Miyaura reaction involving (2,3-Dichloro-4-formylphenyl)boronic acid , a versatile building block in medicinal chemistry.
The presence of two electron-withdrawing chloro groups and a formyl group on the boronic acid influences its reactivity. Generally, electron-withdrawing groups on the aryl halide partner accelerate the oxidative addition step of the catalytic cycle.[3] Conversely, electron-withdrawing groups on the boronic acid can render the transmetalation step more challenging, potentially slowing down the overall reaction rate compared to electron-rich boronic acids.[1] This nuanced reactivity profile underscores the importance of careful reaction monitoring to achieve optimal yields and minimize side-product formation.
This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for tracking the conversion of a representative Suzuki-Miyaura reaction. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each technique.
The Model Reaction: Coupling of this compound with 4-Bromoanisole
For the purpose of this guide, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromoanisole to form 2',3'-dichloro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a widely adopted technique for reaction monitoring due to its robustness, quantitative accuracy, and ability to separate complex mixtures.[4] For our model reaction, HPLC with UV detection is an excellent choice, as both the starting materials and the product contain chromophores that absorb UV light.
Causality in Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the reactants and product. A gradient elution is employed to ensure adequate separation of the more polar boronic acid from the less polar aryl bromide and the even less polar biphenyl product, all within a reasonable timeframe. The mobile phase composition, typically a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is chosen to ensure good peak shape and resolution. The acid helps to suppress the ionization of the boronic acid, leading to sharper peaks. The formyl group on the boronic acid can be a consideration; however, under standard reversed-phase conditions, it does not typically require special treatment, although derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection sensitivity if needed.[5][6]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and immediately quenched in a known volume (e.g., 1 mL) of a 1:1 mixture of acetonitrile and water. This dilution halts the reaction and prepares the sample for analysis.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: The concentration of the reactants and product is determined by creating a calibration curve for each compound using standards of known concentration. The percentage conversion is calculated based on the disappearance of the limiting reagent (4-bromoanisole).
Data Presentation: HPLC
| Time (min) | 4-Bromoanisole Peak Area | This compound Peak Area | Product Peak Area | % Conversion (based on 4-Bromoanisole) |
| 0 | 1,250,000 | 1,500,000 | 0 | 0% |
| 15 | 937,500 | 1,125,000 | 312,500 | 25% |
| 30 | 625,000 | 750,000 | 625,000 | 50% |
| 60 | 250,000 | 300,000 | 1,000,000 | 80% |
| 120 | 62,500 | 75,000 | 1,187,500 | 95% |
| 240 | < 10,000 | < 15,000 | 1,240,000 | >99% |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Speed and Specificity
UPLC-MS offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and the added specificity of mass detection. This is particularly useful for complex reaction mixtures where peaks might co-elute in a standard HPLC separation.
Causality in Method Development
The principles of separation in UPLC are similar to HPLC, but the use of smaller particle size columns (<2 µm) allows for much faster separations without sacrificing resolution. The mass spectrometer provides molecular weight information for each peak, confirming the identity of the reactants, product, and any potential side-products or impurities. For the halogenated compounds in our model reaction, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can be used for unambiguous identification.
Experimental Protocol: UPLC-MS Analysis
-
Sample Preparation: Same as for HPLC.
-
Instrumentation:
-
UPLC-MS System: A UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 2 minutes, hold for 0.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Positive Ion m/z: [M+H]⁺ for 4-Bromoanisole (187/189), Product (311/313/315).
-
Negative Ion m/z: [M-H]⁻ for this compound (217/219/221).
-
-
-
Quantification: Quantification is typically performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. Calibration curves are generated for each compound.
Data Presentation: UPLC-MS
| Time (min) | 4-Bromoanisole Ion Count (m/z 187) | This compound Ion Count (m/z 217) | Product Ion Count (m/z 311) | % Conversion (based on 4-Bromoanisole) |
| 0 | 8.5 x 10⁶ | 9.8 x 10⁶ | 0 | 0% |
| 15 | 6.3 x 10⁶ | 7.2 x 10⁶ | 2.2 x 10⁶ | 26% |
| 30 | 4.1 x 10⁶ | 4.8 x 10⁶ | 4.4 x 10⁶ | 52% |
| 60 | 1.6 x 10⁶ | 1.9 x 10⁶ | 7.0 x 10⁶ | 81% |
| 120 | 0.4 x 10⁶ | 0.5 x 10⁶ | 8.2 x 10⁶ | 95% |
| 240 | < 5 x 10⁴ | < 6 x 10⁴ | 8.4 x 10⁶ | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Structural Insights
NMR spectroscopy is a powerful tool for reaction monitoring, offering the unique advantage of providing detailed structural information in a non-destructive manner. For our model reaction, ¹H NMR is particularly well-suited for quantitative analysis.
Causality in Method Development
The choice of ¹H NMR for quantification is based on the presence of distinct and well-resolved signals for the reactants and the product. For instance, the methoxy protons of 4-bromoanisole and the product will have different chemical shifts, as will the aldehydic protons. By integrating the area under these characteristic peaks, the relative concentrations of the species in the reaction mixture can be determined. An internal standard with a known concentration and a signal that does not overlap with other resonances is often added for accurate quantification. It is important to note that ¹¹B NMR can also be used to monitor the consumption of the boronic acid, with the chemical shift moving upfield upon conversion to the boronate ester.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: At each time point, an aliquot of the reaction mixture is taken and added to an NMR tube containing a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired for each sample.
-
Quantification: The conversion is calculated by comparing the integral of a characteristic peak of the starting material (e.g., the methoxy protons of 4-bromoanisole) to the integral of a characteristic peak of the product (e.g., the methoxy protons of the biphenyl product), relative to the integral of the internal standard.
Data Presentation: ¹H NMR
| Time (min) | Integral (4-Bromoanisole, OCH₃) | Integral (Product, OCH₃) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 15 | 0.74 | 0.26 | 26% |
| 30 | 0.51 | 0.49 | 49% |
| 60 | 0.19 | 0.81 | 81% |
| 120 | 0.05 | 0.95 | 95% |
| 240 | < 0.01 | 0.99 | >99% |
Comparative Analysis of Techniques
| Feature | HPLC | UPLC-MS | ¹H NMR |
| Speed | Moderate | Fast | Slow (per sample) |
| Sensitivity | Good | Excellent | Moderate |
| Quantitative Accuracy | Excellent (with calibration) | Excellent (with calibration) | Excellent (with internal standard) |
| Specificity | Good (retention time) | Excellent (mass-to-charge ratio) | Excellent (chemical shift and coupling) |
| Structural Information | None | Molecular Weight | Detailed structural information |
| Sample Throughput | High | Very High | Low |
| Cost (Instrument) | Moderate | High | High |
| Ease of Use | Relatively easy | Requires expertise | Requires expertise |
| In-situ Monitoring | Difficult | Difficult | Possible |
Workflow and Decision Making
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting an analytical technique.
Conclusion
The quantitative analysis of Suzuki-Miyaura reactions involving this compound can be effectively achieved using HPLC, UPLC-MS, and NMR spectroscopy.
-
HPLC is a reliable and cost-effective method for routine reaction monitoring, providing excellent quantitative data when properly calibrated.
-
UPLC-MS excels in high-throughput screening and the analysis of complex mixtures, offering unparalleled speed and specificity.
-
NMR spectroscopy provides invaluable structural insights and the possibility of in-situ monitoring, making it a powerful tool for mechanistic studies and reaction optimization.
The choice of technique should be guided by the specific analytical needs, available instrumentation, and the stage of the research or development process. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the efficient and successful synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. par.nsf.gov [par.nsf.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Substituted Phenylboronic Acids
Introduction: The Analytical Challenge of Phenylboronic Acids
Substituted phenylboronic acids are foundational building blocks in modern organic chemistry and drug development. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has made them indispensable for constructing complex molecular architectures.[1][2] Beyond synthesis, their unique ability to form reversible covalent bonds with cis-diols makes them critical components in sensors, drug delivery systems, and affinity chromatography.[3][4]
However, the very reactivity that makes them valuable also presents significant analytical challenges. These molecules are often labile, susceptible to hydrolysis, and can exhibit poor chromatographic behavior, including variable retention times and asymmetric peak shapes.[5][6] A particularly notorious issue is their propensity to dehydrate and form cyclic trimers known as boroxines, which complicates quantification and mass spectral interpretation.[7][8]
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Quantification and Stability
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the most common technique for the quantitative analysis of phenylboronic acids in pharmaceutical development. Its versatility allows for the separation of the parent compound from impurities and degradation products, making it the gold standard for stability-indicating assays.[9][10]
Causality Behind the Method: Why RP-HPLC?
The core principle of RP-HPLC involves partitioning analytes between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase. For phenylboronic acids, this allows for effective separation based on the hydrophobicity of the substituent on the phenyl ring. However, the acidic nature and polarity of the boronic acid moiety itself can lead to challenges. The key to a successful method lies in carefully controlling the mobile phase and sample preparation conditions to mitigate common issues like peak tailing and on-column degradation.
A critical consideration is the prevention of hydrolysis, especially when analyzing boronic esters, which are common synthetic intermediates. Boronic esters can readily hydrolyze to the corresponding boronic acid in the presence of water.[5][7] Therefore, employing non-aqueous and aprotic diluents for sample preparation is often a necessary strategy to ensure the measured purity reflects the true composition of the sample.[6]
Experimental Protocol: Stability-Indicating UPLC-MS Method
This protocol outlines a general-purpose, high-throughput Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with Mass Spectrometry (MS) for the analysis of a broad range of phenylboronic acids.[7][11]
-
Instrumentation: UPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[7][11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. The buffer is crucial for controlling pH and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition: Full Scan (m/z 100-500) or Multiple Reaction Monitoring (MRM) for highest sensitivity.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of the phenylboronic acid standard at 1 mg/mL in acetonitrile.
-
Prepare calibration standards by serial dilution using a 50:50 (v/v) mixture of acetonitrile and water.[12]
-
For boronic esters, use anhydrous, aprotic solvents like acetonitrile or methylene chloride for all sample handling steps to prevent hydrolysis.[6]
-
Visualization: UPLC-MS Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Collection - Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis - Analytical Chemistry - Figshare [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sciex.com [sciex.com]
A Comparative Guide for Researchers and Drug Development Professionals: Benchmarking (2,3-Dichloro-4-formylphenyl)boronic acid Against Boronate Esters
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of reagents can profoundly influence the trajectory of a project. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and at the heart of this chemistry lies the organoboron species.[1][2] This guide provides an in-depth, objective comparison between (2,3-Dichloro-4-formylphenyl)boronic acid and its corresponding boronate esters, offering experimental insights to inform your selection process.
The fundamental distinction between boronic acids and their ester counterparts is a trade-off between reactivity and stability.[3] Boronic acids are generally more reactive, which can lead to faster reaction times.[3][4] This heightened reactivity stems from the Lewis acidity of the boronic acid, which aids in the critical transmetalation step of the catalytic cycle.[3][4] However, this reactivity comes at the cost of stability; boronic acids are prone to decomposition through pathways like oxidation and protodeboronation.[3][5]
Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[3][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3][4] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications.[3] The trade-off for this enhanced stability is typically a slower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in cross-coupling reactions, though direct transmetalation from the ester is also possible.[3][5]
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | This compound, Pinacol Ester |
| State | Typically a solid | Often a crystalline solid |
| Stability | Susceptible to decomposition (oxidation, protodeboronation)[3][5] | Generally stable for long-term storage[3][4] |
| Handling | May require storage under inert atmosphere and low temperatures[4] | Easier to handle and weigh accurately[3][4] |
| Purification | Can be challenging to purify due to decomposition[4] | Readily purified by column chromatography[4] |
| Solubility | Variable; may require specific solvent systems | Generally soluble in common organic solvents |
Experimental Benchmark: A Comparative Suzuki-Miyaura Coupling
To provide a practical comparison, we will outline a standardized Suzuki-Miyaura cross-coupling reaction protocol. This experiment is designed to benchmark the performance of this compound against its pinacol ester derivative when coupled with a common aryl bromide.
Experimental Workflow
Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv) OR this compound, pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, the respective boron reagent (this compound or its pinacol ester), palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Discussion
The following table summarizes the anticipated outcomes of the comparative experiment, based on the known reactivity and stability profiles of boronic acids and their esters.
| Parameter | This compound | This compound, Pinacol Ester | Causality |
| Reaction Time | Faster (e.g., 2-4 hours to completion) | Slower (e.g., 8-24 hours to completion) | Higher intrinsic reactivity of the boronic acid facilitates a more rapid transmetalation step.[3][4] |
| Isolated Yield | Potentially lower and more variable | Generally higher and more reproducible | The boronic acid's instability can lead to decomposition and the formation of byproducts, reducing the isolated yield.[3][4] The ester's stability ensures a higher purity of the starting material, often leading to cleaner reactions.[4] |
| Purity of Crude Product | May contain impurities from protodeboronation or oxidation | Typically cleaner, with fewer byproducts | The robust nature of the boronate ester minimizes side reactions during the coupling process.[4] |
| Ease of Handling | Requires careful handling and storage under inert conditions | Stable at room temperature and easy to handle in air[4] | The pinacol group protects the boronic acid moiety from decomposition. |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is key to appreciating the differences in reactivity between boronic acids and boronate esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).[7]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The higher Lewis acidity of the free boronic acid generally leads to a faster transmetalation compared to the more stable boronate ester.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Conclusion and Recommendations
The choice between this compound and its boronate ester derivatives is contingent upon the specific demands of the synthetic task.
Choose this compound when:
-
Rapid reaction kinetics are the primary goal.
-
The reagent can be used immediately after preparation or has been stored under stringent inert conditions.
-
The synthetic scale and conditions allow for careful management of potential decomposition pathways.
Choose a (2,3-Dichloro-4-formylphenyl)boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[3]
-
The reaction is part of a multi-step synthesis where starting material purity and reproducibility are paramount.
-
The workflow involves automated or high-throughput screening where reagent robustness is essential.[3]
For many applications in drug discovery and development, the superior stability, handling characteristics, and reproducibility afforded by boronate esters often make them the preferred choice, despite the intrinsically higher reactivity of the parent boronic acid.[3] By understanding the principles and experimental data presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Navigating the Steric Labyrinth: A Comparative Guide to Suzuki-Miyaura Reactions with Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] However, the introduction of ortho-substituents on the phenylboronic acid partner presents significant mechanistic hurdles, often leading to diminished yields and sluggish reaction rates. This guide provides an in-depth analysis of the challenges posed by steric hindrance in Suzuki-Miyaura reactions and offers a comparative look at catalytic systems and strategies designed to overcome these obstacles.
The Ortho-Effect: A Mechanistic Bottleneck
The canonical Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Ortho-substituents on the phenylboronic acid primarily impede the transmetalation and reductive elimination steps.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. Steric bulk from an ortho-substituent can hinder the approach of the boronic acid to the palladium complex, slowing down this crucial transfer.[4] The formation of a pre-transmetalation intermediate with a Pd-O-B linkage is a key feature of this process.[5] The nature of the base and solvent can significantly influence the pathway of transmetalation.[6][7][8]
-
Reductive Elimination: Following transmetalation, the two organic moieties on the palladium center couple and are expelled as the biaryl product. Large ortho-substituents can create a sterically congested environment around the palladium, making it difficult for the complex to adopt the necessary conformation for efficient reductive elimination.[9]
The consequence of these steric impediments is often a dramatic decrease in reaction efficiency, and in some cases, complete inhibition of the desired coupling.
Comparative Analysis of Catalytic Systems
The choice of catalyst, particularly the ligand coordinated to the palladium center, is paramount in overcoming the challenges of ortho-substitution.
| Catalyst System | Key Features | Performance with Ortho-Substituted Substrates |
| Traditional Phosphine Ligands (e.g., PPh₃) | - Widely available- Well-understood coordination chemistry | - Often ineffective for sterically demanding couplings- Can lead to low yields and require harsh reaction conditions |
| Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, XPhos) | - Promote facile oxidative addition and reductive elimination- Increased stability of the catalytic species | - Excellent performance with di- and even tri-ortho-substituted biaryls- SPhos-based catalysts have shown remarkable efficiency in challenging couplings.[8] |
| N-Heterocyclic Carbene (NHC) Ligands | - Strong σ-donating ability- High thermal stability | - Highly effective for coupling sterically hindered aryl chlorides- Robust catalysts for the synthesis of di- and tri-ortho-substituted biaryls at room temperature.[10][11][12] |
| Palladacycle Precatalysts | - Air- and moisture-stable- Readily activated under reaction conditions | - CataCXium A palladacycle has shown unique reactivity for coupling unprotected ortho-bromoanilines.[1] |
| Nickel-Based Catalysts (e.g., (ProPhos*)Ni) | - Cost-effective alternative to palladium- Can exhibit complementary reactivity | - Effective for coupling substrates with ortho-substituents, including challenging heteroaromatics.[13] |
Insights from Experimental Data:
Studies have shown that ligands with "flexible steric bulk" can be particularly effective.[12] For instance, the use of biphenylene-substituted di-tert-butylruthenocenylphosphine (R-Phos) has enabled Suzuki-Miyaura reactions of sterically hindered aryl bromides with high activity.[14] Similarly, N-heterocyclic carbene (NHC) bearing palladacycles have proven successful in the synthesis of di- and tri-ortho-substituted biaryls, even at room temperature.[10] The choice of base and solvent system also plays a critical role, with combinations like t-BuOK in dioxane showing high efficacy in certain systems.[12]
For particularly challenging tetra-ortho-substituted biaryls, specialized ligands like the P-chiral monophosphorus ligand BaryPhos have been developed, demonstrating excellent enantioselectivities and yields.[15]
Mechanistic Considerations and Key Intermediates
The accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
With ortho-substituted phenylboronic acids, the transmetalation step is often rate-limiting. The formation of a boronate species, through the action of a base, is crucial for facilitating the transfer of the aryl group to the palladium center.[8] Two primary pathways for transmetalation have been proposed: one involving the reaction of a palladium hydroxo complex with the boronic acid, and another involving the reaction of a palladium halide complex with a trihydroxyborate.[6][7] Evidence suggests that for reactions with weak bases in aqueous mixtures, the pathway involving the palladium hydroxo complex is dominant.[7]
The presence of ortho-substituents can also lead to alternative reaction pathways, such as protodeboronation, where the boronic acid is cleaved by a proton source. This side reaction becomes more prevalent with sterically hindered and electron-deficient arylboronic acids.[4]
Experimental Protocols: A Comparative Approach
Protocol 1: Coupling of a Sterically Hindered Aryl Chloride using an NHC-Palladacycle Catalyst
This protocol is adapted from a general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.[10]
Materials:
-
Palladacycle pre-catalyst bearing an N-heterocyclic carbene ligand (e.g., [Pd(IPr)(cinnamyl)Cl])
-
Ortho-substituted aryl chloride
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
2-Propanol (technical grade)
-
Anhydrous, degassed solvent
Procedure:
-
In a nitrogen-filled glovebox, combine the palladacycle pre-catalyst (1 mol %), the ortho-substituted aryl chloride (1.0 mmol), the phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) in a reaction vessel.
-
Add 2-propanol (3 mL).
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of a Di-ortho-substituted Aryl Bromide using a Bulky Monophosphine Ligand
This protocol is based on the use of highly active catalysts for sterically demanding couplings.[16]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky monophosphine ligand (e.g., AntPhos)
-
Di-ortho-substituted aryl bromide
-
Alkylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol %) and the AntPhos ligand (1.2 mol %).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add the di-ortho-substituted aryl bromide (1.0 mmol), the alkylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Overcoming Challenges and Future Directions
The development of new ligands and catalytic systems continues to push the boundaries of what is possible in Suzuki-Miyaura couplings. An important area of research is the design of catalysts that can operate under milder conditions and with lower catalyst loadings, which is particularly relevant for industrial applications.[17] Furthermore, achieving enantioselectivity in the synthesis of sterically hindered biaryls remains a significant challenge, with ongoing efforts to develop more general and efficient asymmetric methods.[15][18]
The insights gained from mechanistic studies are crucial for the rational design of new catalysts. By understanding the intricate details of the catalytic cycle and the specific ways in which steric hindrance impacts each step, chemists can develop more robust and efficient methods for the synthesis of complex biaryl structures, which are vital components of many pharmaceuticals and advanced materials.[19]
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificupdate.com [scientificupdate.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-Dichloro-4-formylphenyl)boronic Acid
For researchers at the forefront of drug development and scientific innovation, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. (2,3-Dichloro-4-formylphenyl)boronic acid, a halogenated aromatic boronic acid, is a valuable synthetic intermediate. However, its chemical structure necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
The core principle underpinning these procedures is that this compound and any materials contaminated with it must be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[1][3]
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the first step in ensuring safe handling. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, a robust risk assessment can be conducted by analyzing its constituent functional groups: a boronic acid, a dichlorinated phenyl ring, and an aldehyde.
Based on data from structurally similar compounds, the anticipated hazards are summarized below.
| Hazard Class | Anticipated Effect | Rationale and Causality |
| Skin Irritation/Sensitization | May cause skin irritation, redness, or an allergic skin reaction upon contact.[4] | Boronic acids are known to be skin and eye irritants.[1] Aldehyde functionalities can also contribute to skin sensitization. |
| Eye Irritation | May cause serious eye irritation or damage.[4] | Direct contact with the dust or crystals can lead to severe irritation. |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[4][5] | Fine powders of aromatic compounds can be easily aerosolized and inhaled, leading to irritation of the nose, throat, and lungs. |
| Environmental Hazard | Potential for environmental harm if released. Halogenated compounds can be persistent in the environment.[2] | Improper disposal can lead to soil and water contamination, affecting aquatic life and ecosystems.[6] |
Immediate Safety Protocols: Your First Line of Defense
Before handling or preparing this compound for disposal, adherence to strict safety protocols is mandatory.
Engineering Controls
All handling, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood.[3] This containment strategy is critical to prevent the inhalation of airborne particles and minimize exposure.
Personal Protective Equipment (PPE)
The appropriate PPE creates a necessary barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4][7] | Protects against accidental splashes of solvents used for decontamination and airborne dust particles of the solid compound. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for added protection.[3][8] | Prevents direct skin contact, which can lead to irritation or sensitization. Ensure gloves are rated for any solvents being used. |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves.[3] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Prevents injury from spills or dropped equipment. |
Spill Management Protocol
In the event of an accidental spill, a calm and methodical response is crucial.
-
Evacuate and Alert: If the spill is large or outside of a containment hood, alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE described above.
-
Contain the Spill: For solid spills, gently cover the area with absorbent pads or bench paper to prevent the further spread of dust.
-
Collect the Material: Carefully sweep the solid material into a designated, sealable hazardous waste container.[4][8] Avoid actions that create dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent pads) must be placed in the solid hazardous waste container.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures waste is correctly segregated, contained, and managed by authorized personnel.
Step 1: Waste Characterization and Segregation
This compound must be classified as halogenated organic solid hazardous waste .[2] It is critical to segregate this waste stream from non-halogenated waste, as mixing them can complicate and increase the cost of final disposal.[2]
Step 2: Solid Waste Collection
-
Designate a Waste Container: Use a clearly labeled, sealable container made of a chemically compatible material (e.g., high-density polyethylene - HDPE).[9][10] The original product container can be used if it is in good condition.[1]
-
Labeling: The container must be labeled with a hazardous waste tag before any waste is added. The label must include:
-
Collection: Place all contaminated solid waste directly into this container. This includes:
-
Expired or unwanted this compound.
-
Contaminated gloves, weighing paper, pipette tips, and bench paper.
-
Step 3: Decontamination and Liquid Waste Collection
-
Glassware Decontamination: Triple-rinse any contaminated glassware with a suitable organic solvent (e.g., acetone).
-
Collect Rinsate: The solvent rinsate from this decontamination process is now considered halogenated organic liquid hazardous waste and must be collected in a separate, appropriately labeled liquid waste container.[2]
-
Final Wash: After the solvent rinse, glassware can be washed with soap and water. This final aqueous rinse should also be collected as hazardous waste to ensure complete capture of any residual chemical.[3]
Step 4: Waste Storage
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.[1] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11] Keep containers closed at all times except when adding waste.[10]
Step 5: Final Disposal
-
Contact EHS: Schedule a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
-
Documentation: Complete all required waste disposal forms accurately, providing the full chemical name and quantity.[1]
-
Professional Disposal: Do not attempt to transport or dispose of the waste yourself.[1] The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration equipped with afterburners and scrubbers to manage the halogenated components.[8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from use to final disposal.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[6][12][13] Your institution's EHS department is the definitive resource for ensuring compliance with all applicable laws.
By adhering to these rigorous procedures, you not only ensure your personal safety but also uphold your professional responsibility to protect our environment and community. When in doubt, always consult your EHS officer before proceeding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. laballey.com [laballey.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
